molecular formula C8H10N4 B2431861 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 19736-04-0

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B2431861
CAS No.: 19736-04-0
M. Wt: 162.196
InChI Key: CGHVUVLKTJNDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a useful research compound. Its molecular formula is C8H10N4 and its molecular weight is 162.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-7-3-6(9)4-10-8(7)12(2)11-5/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHVUVLKTJNDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19736-04-0
Record name 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the scientific community. As a member of the pyrazolo[3,4-b]pyridine class, this molecule serves as a crucial scaffold in medicinal chemistry and drug discovery, largely due to its structural similarity to endogenous purines. This document delves into the core chemical characteristics of this compound, offering expert insights into its synthesis, physicochemical properties, spectroscopic profile, and chemical reactivity. Detailed experimental protocols and potential applications are discussed, providing researchers, scientists, and drug development professionals with a foundational understanding of its utility as a chemical building block and a platform for developing novel therapeutic agents.

Introduction to the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine system is a bicyclic azaheterocycle formed by the fusion of a pyrazole and a pyridine ring.[1][2] This scaffold is of paramount importance in medicinal chemistry, primarily because it acts as a bioisostere of purine bases like adenine and guanine. This mimicry allows molecules based on this scaffold to interact with a wide range of biological targets, particularly enzymes such as kinases, that have purine-binding sites. The first synthesis of a compound in this class was reported in the early 20th century, and since then, over 300,000 derivatives have been described, highlighting the scaffold's versatility and therapeutic potential.[1][2]

The subject of this guide, this compound (CAS 19736-04-0), is a specific derivative featuring methyl substitutions at the N1 and C3 positions of the pyrazole ring and a primary amine at the C5 position of the pyridine ring. This amine group provides a critical functional handle for further chemical modification and derivatization, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.

Caption: Core structure of the 1H-pyrazolo[3,4-b]pyridine scaffold and the target molecule.

Synthesis and Elucidation

The construction of the pyrazolo[3,4-b]pyridine core is a well-established field in heterocyclic chemistry. The most prevalent and versatile strategies involve building the pyridine ring onto a pre-existing, functionalized pyrazole precursor.

Dominant Synthetic Strategy: Condensation of 5-Aminopyrazoles

The most common approach for synthesizing the pyrazolo[3,4-b]pyridine ring system is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent.[1][2] This reaction proceeds via a mechanism analogous to the Knorr pyridine synthesis. The initial step involves the reaction of the more nucleophilic exocyclic amino group of the pyrazole with one of the carbonyl groups of the 1,3-dielectrophile. This is followed by intramolecular cyclization, where a ring nitrogen of the pyrazole attacks the second carbonyl group, and subsequent dehydration to form the aromatic pyridine ring.

For the synthesis of this compound, the logical precursor is 1,3-dimethyl-1H-pyrazol-5-amine (CAS 3524-32-1).[3] This starting material contains the requisite N1-methyl and C3-methyl groups. The challenge then lies in selecting an appropriate three-carbon partner that will install the C5-amino group on the newly formed pyridine ring.

synthesis_workflow start 1,3-Dimethyl-1H-pyrazol-5-amine reagent + 3-Carbon Synthon (e.g., Malononitrile Dimer or equivalent) start->reagent AcOH, Reflux intermediate Condensation Intermediate reagent->intermediate cyclization Intramolecular Cyclization & Aromatization intermediate->cyclization product This compound cyclization->product

Caption: General synthetic workflow for the target molecule.

Proposed Experimental Protocol

This protocol describes a plausible synthesis based on established methodologies for related structures. The selection of a malononitrile-based synthon is strategic, as these reagents are known to readily form aminopyridine rings upon condensation.

Objective: To synthesize this compound.

Materials:

  • 1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq)

  • 2-(ethoxymethylene)malononitrile (1.1 eq) or a similar activated 1,3-dielectrophile

  • Glacial Acetic Acid (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dimethyl-1H-pyrazol-5-amine in glacial acetic acid.

  • Reagent Addition: Add 2-(ethoxymethylene)malononitrile to the solution. The choice of this reagent is critical; it provides the necessary three-carbon backbone and the precursor to the C5-amino group.

  • Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aminopyrazole is consumed. The acidic conditions facilitate both the initial condensation and the subsequent cyclization and dehydration steps.

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-cold water. Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

  • Isolation: The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual salts.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Physicochemical and Spectroscopic Properties

The structural features of the molecule give rise to a distinct set of physical and spectral characteristics that are essential for its identification and quality control.

Core Properties
PropertyValueReference
CAS Number 19736-04-0
Molecular Formula C₈H₁₀N₄
Molecular Weight 162.19 g/mol Calculated
Melting Point 83-85 °C
IUPAC Name 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-ylamine
InChI Key CGHVUVLKTJNDHK-UHFFFAOYSA-N
SMILES CN1N=C(C)C2=C1N=CC(N)=C2Derived
Spectroscopic Profile
  • ¹H NMR Spectroscopy (predicted, in DMSO-d₆):

    • δ ~7.5 ppm (d, 1H): Aromatic proton at C4, doublet coupled to C6-H.

    • δ ~6.5 ppm (d, 1H): Aromatic proton at C6, doublet coupled to C4-H.

    • δ ~5.5-6.0 ppm (s, 2H): Broad singlet for the two protons of the C5-NH₂ group.

    • δ ~3.8 ppm (s, 3H): Singlet for the N1-CH₃ protons.

    • δ ~2.4 ppm (s, 3H): Singlet for the C3-CH₃ protons.

  • ¹³C NMR Spectroscopy (predicted, in DMSO-d₆):

    • δ ~150-160 ppm: Quaternary carbons of the fused ring system (C3, C5, C7a).

    • δ ~130-140 ppm: Aromatic CH carbons (C4, C6).

    • δ ~100-110 ppm: Quaternary carbon at the ring junction (C3a).

    • δ ~35 ppm: N1-CH₃ carbon.

    • δ ~15 ppm: C3-CH₃ carbon.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A prominent peak at m/z = 162, corresponding to the molecular formula C₈H₁₀N₄.

    • Key Fragments: Fragmentation of pyrazolopyridines often involves the loss of neutral molecules like HCN (m/z 27) from the pyridine or pyrazole ring. A potential fragmentation pathway could involve the loss of HCN to give a fragment at m/z = 135, followed by further degradation.[7]

fragmentation parent [C₈H₁₀N₄]⁺˙ m/z = 162 frag1 [C₇H₉N₃]⁺˙ m/z = 135 parent->frag1 - HCN frag2 Further Fragments frag1->frag2 - CH₃, -N₂ etc.

Caption: A plausible mass spectrometry fragmentation pathway.

  • Infrared (IR) Spectroscopy:

    • 3400-3200 cm⁻¹: N-H stretching vibrations (symmetric and asymmetric) of the primary amine.

    • 3100-3000 cm⁻¹: Aromatic C-H stretching.

    • 2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl groups.

    • ~1640 cm⁻¹: N-H scissoring (bending) of the amine.

    • 1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic heterocyclic core.

Chemical Reactivity and Derivatization

The chemical behavior of this compound is dominated by the nucleophilicity of the 5-amino group, which serves as the primary site for derivatization.

Reactivity of the 5-Amino Group

The lone pair of electrons on the nitrogen atom of the C5-amino group is readily available for reaction with a wide range of electrophiles. This makes it an excellent handle for introducing diverse substituents to probe biological activity.

  • N-Acylation: The amine can be readily acylated with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form stable amides. This transformation is often used in medicinal chemistry to introduce new pharmacophoric elements or to modulate the compound's physicochemical properties.[8]

  • N-Alkylation/Arylation: Reaction with alkyl halides or participation in coupling reactions (e.g., Buchwald-Hartwig amination) can introduce alkyl or aryl substituents on the amine.

  • Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can serve as intermediates for further reactions or as final products themselves.[5]

Protocol: Synthesis of N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acetamide

Objective: To demonstrate the reactivity of the 5-amino group via a standard acylation reaction.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (solvent and base)

Procedure:

  • Dissolve the starting amine in anhydrous pyridine in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by column chromatography or recrystallization to obtain the pure product.

Applications in Research and Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, distinct biological targets. This makes derivatives like this compound highly valuable as starting points for drug discovery programs.

  • Kinase Inhibitors: Many pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of various protein kinases. The scaffold effectively mimics the adenine portion of ATP, allowing it to sit in the enzyme's active site. Analogues have shown inhibitory activity against Tropomyosin receptor kinases (TRKs), Glycogen Synthase Kinase-3 (GSK-3), and others, which are important targets in oncology and neurodegenerative diseases.[6][9]

  • Antimicrobial and Antiproliferative Agents: The scaffold has been incorporated into molecules exhibiting significant antimicrobial and antiproliferative activities.[5][6] The ability to easily derivatize the core allows for the fine-tuning of activity against specific bacterial, fungal, or cancer cell lines.

  • Central Nervous System (CNS) Agents: Certain derivatives have been investigated for their effects on the CNS, showing potential as neuroleptic or antidepressant agents.[6]

Conclusion

This compound is a well-defined heterocyclic compound with a rich chemical profile. Its synthesis is achievable through established condensation strategies, and its structure is readily characterized by standard spectroscopic techniques. The true value of this molecule lies in the reactivity of its 5-amino group, which provides an accessible gateway for the synthesis of diverse chemical libraries. Given the proven track record of the pyrazolo[3,4-b]pyridine scaffold in targeting a wide array of enzymes and receptors, this compound stands as a valuable and versatile building block for researchers and scientists dedicated to the discovery of new chemical probes and next-generation therapeutics.

References

An In-depth Technical Guide to the Structure Elucidation of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine scaffold is a recognized privileged structure, and understanding the precise atomic connectivity and stereochemistry of its derivatives is paramount for establishing structure-activity relationships (SAR). This document outlines an integrated analytical approach, combining mass spectrometry, one- and two-dimensional nuclear magnetic resonance spectroscopy, and provides detailed, field-proven protocols for each technique. The causality behind experimental choices is explained to empower researchers in their own structural elucidation endeavors. While a definitive crystal structure for this specific molecule is not publicly available, this guide utilizes predictive data based on closely related analogs to illustrate the elucidation process, ensuring a robust and educational resource.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

The this compound, with the Chemical Abstracts Service (CAS) number 19736-04-0, belongs to the pyrazolo[3,4-b]pyridine class of N-heterocyclic compounds. This scaffold is of significant interest in pharmaceutical research due to its structural similarity to purine bases, allowing it to interact with a variety of biological targets. Derivatives of this core have shown a wide range of biological activities, making them attractive candidates for drug development programs.

The precise characterization of any novel compound is a cornerstone of chemical research, ensuring reproducibility and providing the foundational data for further studies. The structural elucidation of this compound relies on a multi-technique approach to unambiguously determine its molecular formula and the specific arrangement of its atoms. This guide will walk through a logical and self-validating workflow for achieving this.

The Integrated Analytical Workflow: A Multi-faceted Approach to Structure Confirmation

The definitive confirmation of a chemical structure is rarely achieved with a single analytical technique. Instead, a synergistic approach is employed, where each method provides a unique piece of the structural puzzle. The workflow for elucidating the structure of this compound is outlined below.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS Sample NMR_1D 1D NMR Spectroscopy (¹H, ¹³C) - Functional Groups - Proton/Carbon Environments Confirmation Final Structure Assignment MS->Confirmation Molecular Formula NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Connectivity - Spatial Relationships NMR_1D->Confirmation XRay X-ray Crystallography (Optional, Definitive) - 3D Structure - Absolute Stereochemistry NMR_2D->Confirmation Atomic Connectivity XRay->Confirmation 3D Confirmation

Caption: Integrated workflow for the structural elucidation of this compound.

Synthesis and Physicochemical Properties

A plausible synthetic route to this compound involves the condensation of a substituted 5-aminopyrazole with a suitable 1,3-dicarbonyl compound or its equivalent, a common strategy for constructing the pyrazolo[3,4-b]pyridine core.[1] For instance, the reaction of 5-amino-1,3-dimethylpyrazole with a malononitrile derivative in the presence of a suitable catalyst could yield the target compound.

Physicochemical Data:

PropertyValueSource
Molecular Formula C₈H₁₀N₄--INVALID-LINK--
Molecular Weight 162.19 g/mol Calculated
CAS Number 19736-04-0--INVALID-LINK--
Melting Point 83-85 °C--INVALID-LINK--
Appearance White to off-white powderTypical for this class of compounds

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry (MS) is the first-line analytical technique to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process will typically protonate the molecule, so the primary ion observed will be [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the elemental composition that best fits the observed mass.

Predicted Mass Spectrum Data
IonCalculated m/zObserved m/z (Predicted)
[M] 162.0905-
[M+H]⁺ 163.0984163.0982

The high-resolution mass measurement provides strong evidence for the molecular formula C₈H₁₀N₄.

Fragmentation Analysis

Electron ionization (EI) or collision-induced dissociation (CID) in MS/MS experiments can provide structural information through fragmentation patterns. For pyrazolo[3,4-b]pyridines, fragmentation may involve the loss of small molecules like HCN or CH₃CN, and cleavage of the substituent groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structural Puzzle

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for a complete assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.

    • Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct carbon-proton correlations.

    • Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range carbon-proton correlations (over 2-3 bonds).

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.85d, J = 2.0 Hz1HH-6Aromatic proton adjacent to nitrogen, deshielded.
6.15d, J = 2.0 Hz1HH-4Aromatic proton coupled to H-6.
4.20br s2H-NH₂Exchangeable protons of the primary amine.
3.95s3HN-CH₃Methyl group on the pyrazole nitrogen.
2.50s3HC-CH₃Methyl group on the pyrazole carbon.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
158.0C-7aQuaternary carbon at the ring junction.
155.5C-5Carbon bearing the amine group, deshielded.
145.0C-3Carbon bearing a methyl group.
140.0C-6Aromatic CH, deshielded by adjacent nitrogen.
105.0C-3aQuaternary carbon at the ring junction.
95.0C-4Aromatic CH.
35.0N-CH₃Methyl carbon attached to nitrogen.
15.0C-CH₃Methyl carbon attached to carbon.
2D NMR Correlations: Connecting the Dots

The following diagram illustrates the key predicted HMBC correlations that would be crucial for confirming the structure.

Caption: Key predicted HMBC correlations for this compound.

  • H-6 to C-7a and C-5: The proton at position 6 would show correlations to the quaternary carbon at the ring junction (C-7a) and the carbon bearing the amine group (C-5).

  • H-4 to C-5 and C-3a: The proton at position 4 would correlate with the amine-bearing carbon (C-5) and the other ring junction carbon (C-3a).

  • N-CH₃ protons to C-7a and C-3: The protons of the N-methyl group would show correlations to the adjacent quaternary carbon (C-7a) and the carbon at position 3.

  • C-CH₃ protons to C-3 and C-3a: The protons of the C-methyl group would correlate to the carbon they are attached to (C-3) and the adjacent quaternary carbon (C-3a).

These correlations, in conjunction with the COSY spectrum showing the coupling between H-4 and H-6, and the HSQC spectrum linking the protons to their directly attached carbons, provide an unambiguous assignment of all atoms in the molecule.

Conclusion: A Self-Validating Structural Assignment

By integrating the data from high-resolution mass spectrometry and a suite of NMR experiments, a definitive structural assignment for this compound can be confidently made. The HRMS data confirms the elemental composition, while the 1D and 2D NMR data provide the precise atomic connectivity. Each piece of data corroborates the others, creating a self-validating system that ensures the trustworthiness of the final structure. This systematic approach is fundamental to the progression of research and development in the chemical and pharmaceutical sciences.

References

Unlocking the Therapeutic Potential of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the latent biological activities of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine , a molecule of significant interest owing to its core structure, the pyrazolo[3,4-b]pyridine scaffold. While comprehensive biological data for this specific compound remains largely uncharted in public domains, its structural attributes strongly suggest a high potential for therapeutic relevance. The pyrazolo[3,4-b]pyridine nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, a distinction earned by its recurring presence in a multitude of biologically active compounds targeting a diverse array of proteins.[1][2][3]

This document serves as a roadmap for the scientific exploration of this compound. By examining the well-documented activities of its structural analogs, we will illuminate its most probable biological targets and provide the experimental frameworks necessary to validate these hypotheses. Our focus will be on the most prominent and promising therapeutic areas for this chemical class: kinase inhibition, phosphodiesterase modulation, and anticancer activity.

The Pyrazolo[3,4-b]pyridine Core: A Foundation for Diverse Biological Activity

The pyrazolo[3,4-b]pyridine system is a fused heterocyclic scaffold that has been extensively explored in drug discovery. Its rigid structure and the strategic placement of nitrogen atoms allow for a variety of interactions with biological macromolecules, particularly through hydrogen bonding and pi-stacking. The versatility of this core has led to the development of compounds with a wide range of therapeutic applications, from oncology to neurodegenerative diseases.[3][4]

The subject of this guide, this compound, possesses key structural features that are frequently associated with potent biological activity. The dimethyl substitution on the pyrazole ring and the amine group on the pyridine ring are critical for its potential interactions with various enzymatic targets.

Potential Biological Activities and Mechanistic Insights

Based on the extensive research into the pyrazolo[3,4-b]pyridine scaffold, we can project several high-probability biological activities for this compound.

Kinase Inhibition: A Prominent Therapeutic Avenue

The pyrazolo[3,4-b]pyridine scaffold is a well-established ATP-competitive kinase inhibitor framework.[5][6][7] The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors and donors, mimicking the adenine portion of ATP and enabling potent binding to the kinase hinge region.

Derivatives of this scaffold have been shown to inhibit a variety of kinases, including:

  • AMP-activated protein kinase (AMPK): Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent AMPK activators, a target of interest for metabolic diseases and cancer.[5][8]

  • Tropomyosin receptor kinases (TRKs): The scaffold has been successfully utilized to develop inhibitors of TRK kinases, which are implicated in the growth and survival of various tumors.[7][9]

  • TANK-binding kinase 1 (TBK1): Novel and potent TBK1 inhibitors have been developed from the pyrazolo[3,4-b]pyridine core, highlighting its potential in the treatment of autoimmune diseases and cancer.[6]

The 1,3-dimethyl substitution pattern and the 5-amino group of our target compound are consistent with the structural requirements for kinase inhibition. The amine group can be a key interaction point within the ATP-binding pocket, while the methyl groups can influence selectivity and pharmacokinetic properties.

cluster_0 Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., TRK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Phosphorylates and Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Promotes Pyrazolo_Pyridine_Inhibitor 1,3-dimethyl-1H-pyrazolo [3,4-b]pyridin-5-amine (Hypothesized Inhibitor) Pyrazolo_Pyridine_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP Binding

Hypothesized Kinase Inhibition Pathway
Phosphodiesterase (PDE) Inhibition: A Potential Anti-Inflammatory Role

A closely related analog, 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine, has been identified as a potential inhibitor of phosphodiesterase type IV (PDE4).[10] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic AMP (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.

This suggests that this compound may also possess PDE4 inhibitory activity, making it a candidate for the development of novel anti-inflammatory agents for conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The 5-amino group could play a crucial role in binding to the active site of the PDE4 enzyme.

Anticancer Activity: Targeting Cell Proliferation

The antiproliferative activity of pyrazolo[3,4-b]pyridine derivatives has been demonstrated against a range of cancer cell lines.[11] This broad-spectrum anticancer potential likely stems from the inhibition of various kinases and other cellular targets involved in cell cycle progression and survival. The structural similarity of the pyrazolo[3,4-b]pyridine core to purine bases allows these compounds to interfere with multiple biological pathways.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[3,4-b]pyridine derivatives is highly dependent on the substitution pattern around the core scaffold. Key SAR observations from the literature that are relevant to this compound include:

  • N1-Substitution: The substituent at the N1 position of the pyrazole ring is crucial for potency and selectivity. Small alkyl groups, such as the methyl group in our target compound, are often well-tolerated and can enhance cell permeability.

  • C3-Substitution: The C3 position can accommodate a variety of substituents that can influence target specificity. The methyl group at this position in our compound is a common feature in many active pyrazolo[3,4-b]pyridines.

  • C5-Substitution: The amino group at the C5 position is a key feature that can participate in hydrogen bonding interactions with the target protein. Modifications at this position can significantly impact biological activity.

Experimental Protocols for Biological Evaluation

To ascertain the biological activities of this compound, a systematic screening approach is recommended. The following are detailed, representative protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of the test compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining in the reaction.

Workflow Diagram:

cluster_1 Kinase Inhibition Assay Workflow Start Start Compound_Prep Prepare serial dilutions of This compound Start->Compound_Prep Add_Compound Add test compound dilutions to respective wells Compound_Prep->Add_Compound Reaction_Setup Add kinase, substrate, and ATP to microplate wells Reaction_Setup->Add_Compound Incubation Incubate at room temperature Add_Compound->Incubation Add_Detection_Reagent Add Kinase-Glo® Reagent Incubation->Add_Detection_Reagent Measure_Luminescence Measure luminescence Add_Detection_Reagent->Measure_Luminescence Data_Analysis Calculate % inhibition and IC50 value Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Workflow for Kinase Inhibition Assay

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture Preparation: In a suitable buffer, prepare a reaction mixture containing the kinase of interest (e.g., TRKA, TBK1) and its specific substrate.

  • Assay Plate Setup: To the wells of a white, opaque 96-well microplate, add the kinase reaction mixture.

  • Compound Addition: Add the serially diluted test compound to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and initiates a luminescent signal proportional to the amount of remaining ATP.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic model.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization-Based)

This assay measures the inhibition of PDE4 by quantifying the amount of AMP produced from cAMP.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human PDE4 and a fluorescently labeled cAMP substrate.

  • Assay Plate Setup: In a black, low-volume 384-well plate, add the PDE4 enzyme.

  • Compound Addition: Add the diluted test compound or control (e.g., Rolipram) to the wells.

  • Reaction Initiation: Add the fluorescent cAMP substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Detection: Add a binding agent that specifically binds to the fluorescent cAMP substrate. This binding results in a high fluorescence polarization signal. When PDE4 hydrolyzes the substrate, the resulting fluorescent AMP does not bind to the binding agent, leading to a low fluorescence polarization signal.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percentage of PDE4 inhibition and determine the IC50 value.

Cell-Based Antiproliferative Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours.

  • Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Wash and Solubilize: Wash away the unbound dye with 1% acetic acid and allow the plates to air dry. Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.

Quantitative Data Summary of Representative Pyrazolo[3,4-b]pyridine Analogs

Compound ClassTargetRepresentative CompoundIC50/EC50Reference
AMPK ActivatorAMPKα1β1γ1Compound 17fEC50 = 0.42 µM[5]
TBK1 InhibitorTBK1Compound 15yIC50 = 0.2 nM[6]
TRK InhibitorTRKACompound C03IC50 = 56 nM[7]
Anti-lung CancerA549 cellsCompound 9dGI50 = 3.06 µM[8]
PDE4 InhibitorPDE41,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amineNot specified (potential inhibitor)[10]

Conclusion and Future Directions

While the biological activity of this compound has not been extensively characterized, its molecular framework, the pyrazolo[3,4-b]pyridine scaffold, is a wellspring of therapeutic potential. The structural similarities to known kinase inhibitors, PDE modulators, and anticancer agents provide a strong rationale for its investigation.

This technical guide offers a foundational understanding of the potential biological activities of this compound and provides robust experimental protocols for its evaluation. It is our hope that this document will catalyze further research into this promising molecule, ultimately unlocking its full therapeutic potential. The logical next steps for a research program focused on this compound would be to perform the outlined in vitro assays against a panel of kinases and PDE enzymes, followed by broader cellular screening to identify its primary mechanism of action and potential therapeutic applications.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. This technical guide delves into the potential mechanism of action of a specific derivative, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine. While direct, extensive research on this particular molecule is not widely published, a comprehensive analysis of structurally related analogs allows for a scientifically grounded hypothesis of its biological targets and cellular effects. This document will explore the established activities of the pyrazolo[3,4-b]pyridine class, propose a likely mechanism of action for this compound as a kinase inhibitor, and provide detailed experimental protocols for the validation of this hypothesis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this chemical series.

Introduction to the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine system, a fusion of pyrazole and pyridine rings, is of significant interest to medicinal chemists due to its structural similarity to purine bases, allowing it to interact with a wide array of biological targets.[1] Derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The versatility of this core structure allows for substitutions at multiple positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[4] The compound of interest, this compound, features methyl groups at the 1 and 3 positions of the pyrazole ring and an amine group at the 5-position of the pyridine ring. These substitutions are expected to significantly influence its interaction with target proteins.

The Pyrazolo[3,4-b]pyridine Scaffold as a Kinase Inhibitor

A prominent and well-documented activity of pyrazolo[3,4-b]pyridine derivatives is the inhibition of various protein kinases.[3] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.

Several key kinase families have been identified as targets for pyrazolo[3,4-b]pyridine-based inhibitors:

  • Cyclin-Dependent Kinases (CDKs): These kinases are essential for the regulation of the cell cycle.[5] Certain pyrazolo[3,4-b]pyridine derivatives have been shown to be potent inhibitors of CDK1 and CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

  • Tropomyosin Receptor Kinases (TRKs): The TRK family of receptor tyrosine kinases is involved in neuronal development and function.[6] Dysregulation of TRK signaling is implicated in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been designed as potent TRK inhibitors.[6]

  • TANK-binding kinase 1 (TBK1): A noncanonical IKK family member, TBK1 is a key regulator of innate immunity and is also implicated in oncogenesis.[7] Several studies have focused on developing pyrazolo[3,4-b]pyridine derivatives as potent and selective TBK1 inhibitors.[7]

  • AMP-activated protein kinase (AMPK): This kinase acts as a cellular energy sensor. Some pyrazolo[3,4-b]pyridine derivatives have been identified as AMPK activators, which has therapeutic implications for metabolic diseases and cancer.[8][9]

Given the prevalence of kinase inhibition among compounds sharing this core structure, it is highly probable that this compound also functions as a kinase inhibitor. The pyrazole moiety can act as a hydrogen bond donor and acceptor, a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket.[6]

Hypothesized Mechanism of Action: Inhibition of Cell Cycle and Inflammatory Kinases

Based on the structure of this compound and the extensive literature on its analogs, we hypothesize that its primary mechanism of action is the inhibition of one or more protein kinases involved in cell proliferation and inflammation. The dimethyl substitution on the pyrazole ring may confer selectivity for specific kinase targets. The amine group at the 5-position provides a key interaction point that can be further explored through structure-activity relationship (SAR) studies.

Potential primary targets include CDK2 and TBK1 . Inhibition of CDK2 would lead to cell cycle arrest at the G1/S transition, providing an anticancer effect. Inhibition of TBK1 would modulate inflammatory signaling pathways, suggesting potential applications in autoimmune diseases and certain cancers.

Visualizing the Hypothesized Signaling Pathways

To illustrate the potential impact of this compound, the following diagrams depict the simplified signaling pathways of CDK2 and TBK1.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 activates DNA_Replication DNA Replication CyclinE_CDK2->Rb hyper-phosphorylates CyclinE_CDK2->DNA_Replication promotes Inhibitor 1,3-dimethyl-1H-pyrazolo [3,4-b]pyridin-5-amine Inhibitor->CyclinE_CDK2 inhibits

Caption: Hypothesized inhibition of the CDK2 pathway.

TBK1_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs Receptors Pattern Recognition Receptors (e.g., TLRs) PAMPs_DAMPs->Receptors activate TBK1 TBK1 Receptors->TBK1 activates IRF3 IRF3 IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer dimerizes Nucleus Nucleus IRF3_dimer->Nucleus translocates to IFN_genes Type I Interferon Gene Transcription Nucleus->IFN_genes activates TBK1->IRF3 phosphorylates Inhibitor 1,3-dimethyl-1H-pyrazolo [3,4-b]pyridin-5-amine Inhibitor->TBK1 inhibits

Caption: Hypothesized inhibition of the TBK1 pathway.

Experimental Validation of the Mechanism of Action

To validate the hypothesized mechanism of action, a series of in vitro and cell-based assays are required. The following protocols provide a framework for these investigations.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a purified kinase. A luminescent ADP-Glo™ assay is a robust method for this purpose.[10]

Objective: To determine the IC50 value of this compound for CDK2/Cyclin A and TBK1.

Materials:

  • Recombinant human CDK2/Cyclin A2 (BPS Bioscience, #41101) or TBK1 (Promega, V3951)[10][11]

  • CDK Substrate Peptide 1 (BPS Bioscience, #79598) or a suitable TBK1 substrate (e.g., TBK1-Tide)[11][12]

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

  • This compound, dissolved in DMSO

  • Staurosporine or BX-795 as a positive control inhibitor[7]

  • White 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • In a 96-well plate, add 5 µL of the diluted compound or vehicle control (DMSO).

  • Prepare a master mix containing the kinase and its specific substrate in the appropriate kinase buffer.

  • Add 10 µL of the kinase/substrate master mix to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Cell Proliferation (for CDK2 inhibition)

This assay assesses the effect of the compound on the proliferation of cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of the compound in a relevant cancer cell line (e.g., A549 lung carcinoma).[9]

Materials:

  • A549 human lung carcinoma cell line

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Replace the medium in the wells with the medium containing the compound or vehicle control.

  • Incubate the plate for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 value.

Target Engagement Assay: Western Blot Analysis

This assay can confirm that the compound is engaging its target within the cell by measuring the phosphorylation of a downstream substrate.

Objective: To assess the effect of the compound on the phosphorylation of Retinoblastoma protein (Rb), a downstream target of CDK2.

Materials:

  • Cancer cell line (e.g., MKN1)

  • Primary antibodies against phospho-Rb (Ser807/811) and total Rb

  • HRP-conjugated secondary antibodies

  • Lysis buffer (e.g., RIPA buffer)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with varying concentrations of this compound for 24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies for phospho-Rb and total Rb.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescence substrate. A decrease in the phospho-Rb signal relative to the total Rb signal would indicate target engagement and inhibition of CDK2 activity.

Quantitative Data for Related Pyrazolo[3,4-b]pyridine Derivatives

The following table summarizes the reported inhibitory activities of various pyrazolo[3,4-b]pyridine derivatives against different kinase targets. This data provides a benchmark for the expected potency of this compound.

Compound IDTarget KinaseIC50 (nM)Reference
15y TBK10.2[7]
BX795 TBK17.1[7]
MRT67307 TBK128.7[7]
Compound 3 (SQ-67563) CDK1/CDK2Potent inhibitor
C03 TRKA56[6]
C10 TRKA26[6]

Conclusion

While the precise mechanism of action for this compound requires direct experimental validation, the extensive research on the pyrazolo[3,4-b]pyridine scaffold strongly suggests its role as a kinase inhibitor. The proposed primary targets, CDK2 and TBK1, are implicated in cancer and inflammatory diseases, highlighting the therapeutic potential of this compound. The experimental protocols detailed in this guide provide a clear path for elucidating its specific biological activity, target engagement, and cellular effects. Further investigation into this and related compounds is warranted to fully explore their potential in drug discovery and development.

References

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The pyrazolo[3,4-b]pyridine core, a bicyclic heterocycle formed by the fusion of a pyrazole and a pyridine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, coupled with the ability to present a variety of substituents in a defined spatial orientation, makes it an ideal framework for designing potent and selective modulators of diverse biological targets.[3] First synthesized in the early 20th century, the exploration of pyrazolo[3,4-b]pyridine derivatives has since burgeoned, with over 300,000 compounds reported to date, highlighting their immense therapeutic potential.[4][5] This guide provides a comprehensive overview of the discovery, synthesis, and biological applications of this remarkable class of compounds, with a focus on the strategic considerations that underpin their development.

Pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: the 1H- and 2H-isomers. Theoretical calculations have shown that the 1H-tautomer is significantly more stable, by nearly 9 kcal/mol, and is thus the predominant form.[5][6] This inherent stability is a crucial feature that contributes to the favorable pharmacokinetic profiles of many drug candidates based on this scaffold.

The Significance of the Pyrazolo[3,4-b]pyridine Core in Medicinal Chemistry

The therapeutic relevance of pyrazolo[3,4-b]pyridines is vast, with derivatives demonstrating a wide array of pharmacological activities.[7][8] These include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[7][9] A key to their success lies in their ability to act as potent inhibitors of various kinases, a class of enzymes frequently implicated in disease pathogenesis.

Key Therapeutic Areas:
  • Oncology: A significant number of pyrazolo[3,4-b]pyridine derivatives have been developed as kinase inhibitors for cancer therapy. They have shown potent activity against targets such as Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin receptor kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and TANK-binding kinase 1 (TBK1).[1][10][11][12][13]

  • Neurodegenerative Diseases: The unique photophysical properties of certain pyrazolo[3,4-b]pyridines have led to their investigation as imaging agents for β-amyloid plaques in Alzheimer's disease.[14]

  • Infectious Diseases: This scaffold has also been explored for the development of novel antimalarial agents.[15]

  • Metabolic Disorders: Derivatives of pyrazolo[3,4-b]pyridine have been identified as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[16]

Core Synthetic Strategies: Building the Pyrazolo[3,4-b]pyridine Nucleus

The construction of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main approaches: building the pyridine ring onto a pre-existing pyrazole, or vice versa. The former is the more common and versatile strategy, often starting from readily available 5-aminopyrazoles.

Strategy 1: Annulation of a Pyridine Ring onto a 5-Aminopyrazole Precursor

This is the most widely employed strategy due to the commercial availability and straightforward synthesis of a diverse range of 5-aminopyrazole building blocks. The key is the reaction of the 5-aminopyrazole with a three-carbon synthon to construct the pyridine ring.

A classic and reliable method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. The reaction typically proceeds under acidic conditions, such as in glacial acetic acid, and can be accelerated by microwave irradiation.[4]

Experimental Protocol: Synthesis of 1,3-disubstituted-1H-pyrazolo[3,4-b]pyridines

  • To a solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole (1 mmol) in glacial acetic acid (5 mL), add the desired 1,3-diketone (1.1 mmol). The choice of solvent is critical; acetic acid acts as both a solvent and a catalyst for the condensation reaction.

  • The reaction mixture is heated to reflux for 4-6 hours, or subjected to microwave irradiation at 120 °C for 15-30 minutes. Microwave heating often leads to shorter reaction times and improved yields.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. This precipitates the crude product.

  • The solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices: The acidic medium protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the exocyclic amino group of the 5-aminopyrazole. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyridine ring.

The reaction of 5-aminopyrazoles with α,β-unsaturated ketones provides another efficient route to pyrazolo[3,4-b]pyridines. This reaction often proceeds via a Michael addition followed by intramolecular cyclization and oxidation.[6]

Experimental Protocol: ZrCl₄-Catalyzed Synthesis of 4,6-disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridines [14]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C. The use of a mixed solvent system facilitates the dissolution of both reactants.

  • Degas the reaction mixture and add ZrCl₄ (0.15 mmol). Zirconium tetrachloride acts as a Lewis acid catalyst to promote the cyclization.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion, concentrate the mixture in vacuo.

  • Add CHCl₃ and water for extraction. Separate the organic phase and wash the aqueous phase twice with CHCl₃.

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to afford the desired product.

Self-Validating System: The formation of the pyrazolo[3,4-b]pyridine ring can be confirmed by the appearance of characteristic signals in the ¹H NMR spectrum for the protons at positions H-3 and H-5.[14]

Strategy 2: Multicomponent Reactions (MCRs)

MCRs offer a powerful and atom-economical approach to the synthesis of complex molecules like pyrazolo[3,4-b]pyridines in a single step from simple starting materials. These reactions are highly valued for their efficiency and ability to rapidly generate chemical libraries for drug screening.[3]

Workflow for a One-Pot Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

MCR_Workflow cluster_reactants Reactants cluster_process Process cluster_outcome Outcome Aminopyrazole 5-Aminopyrazole One_Pot_Reaction One-Pot Reaction (Catalyst, Solvent, Heat/MW) Aminopyrazole->One_Pot_Reaction Aldehyde Aldehyde Aldehyde->One_Pot_Reaction Active_Methylene Active Methylene Compound Active_Methylene->One_Pot_Reaction Pyrazolopyridine Pyrazolo[3,4-b]pyridine Derivative One_Pot_Reaction->Pyrazolopyridine Purification Purification (Crystallization/Chromatography) Pyrazolopyridine->Purification

Caption: Workflow for the multicomponent synthesis of pyrazolo[3,4-b]pyridines.

Structure-Activity Relationships (SAR) and Biological Applications

The biological activity of pyrazolo[3,4-b]pyridine derivatives can be finely tuned by modifying the substituents at various positions of the bicyclic core.

Kinase Inhibitors

For many kinase inhibitors based on this scaffold, the N(1)-H of the pyrazole ring is crucial for activity, as it often participates in hydrogen bonding interactions within the ATP-binding site of the kinase.[12]

Target Kinase Key Substituents and their Effects Reference Compound Example IC₅₀
FGFR N(1)-H is essential for activity. Substitution at the C3 and C6 positions with aryl or heteroaryl groups can enhance potency and selectivity.Compound 7n FGFR1: <1 nM
TRK Substitution at the C3 position with a substituted phenyl ring is well-tolerated. The nature of the substituent on the phenyl ring influences potency.Compound C03 TRKA: 56 nM
TBK1 The presence of a hydrogen bond donor at the N1 position is critical. Modifications at the C3 and C6 positions with various heterocyclic moieties can improve activity.Compound 15y 0.2 nM
CDK2/PIM1 The substitution pattern on the phenyl ring at C6 can significantly impact anticancer activity and selectivity.Compound 6b HCT-116: High selectivity
Other Biological Activities
  • AMPK Activators: For AMPK activation, the exposure of the pyrazole N-H and para substitution on a diphenyl group were found to be essential for potency.[16]

  • Antimalarial Agents: The substitution pattern on the pyrazolo[3,4-b]pyridine core is crucial for activity against Plasmodium falciparum. A wide range of substituents at the C4 position are tolerated, making it an attractive point for modifying pharmacokinetic properties.[15]

Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Recent advances in synthetic methodologies, including the use of novel catalysts and green chemistry approaches, are expanding the accessible chemical space of these compounds.[7][17] The development of derivatives with dual or multiple target specificities is a promising avenue for addressing complex diseases like cancer.[1] Furthermore, the application of computational drug design and machine learning will undoubtedly accelerate the identification of novel pyrazolo[3,4-b]pyridine-based drug candidates with improved efficacy and safety profiles.

References

Spectroscopic Characterization of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These activities include potential applications as inhibitors of phosphodiesterase type IV (PDE4), which are relevant for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). Furthermore, derivatives of this class have shown promise in neuroscience research due to their potential neuroprotective effects and modulation of neurotransmitter systems.

The specific compound, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine (Figure 1), is a valuable building block in the synthesis of more complex molecules. Its structural features, including the fused pyrazole and pyridine rings, along with the amino and methyl substituents, offer multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Figure 1: Chemical structure of this compound.

Accurate structural characterization is paramount to ensure the purity and identity of this compound for any downstream application. This guide will delve into the expected spectroscopic signatures that are crucial for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the atoms and the overall molecular architecture.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the two methyl groups and the amine group. The expected chemical shifts (δ) in a suitable deuterated solvent like DMSO-d₆ or CDCl₃ are outlined in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-4 (Pyridine)6.5 - 7.0Doublet1H
H-6 (Pyridine)7.5 - 8.0Doublet1H
NH₂4.5 - 5.5Broad Singlet2H
N-CH₃3.8 - 4.2Singlet3H
C-CH₃2.4 - 2.8Singlet3H

Causality behind Predictions: The aromatic protons H-4 and H-6 are expected to be in the downfield region due to the deshielding effect of the aromatic ring currents. Their coupling will likely result in a doublet for each, with a coupling constant typical for ortho-protons on a pyridine ring. The amine protons are expected to be a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration. The N-methyl and C-methyl protons will appear as sharp singlets in the upfield region.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts for the eight unique carbon atoms are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon AssignmentPredicted Chemical Shift (ppm)
C-3140 - 145
C-3a110 - 115
C-4100 - 105
C-5150 - 155
C-6130 - 135
C-7a145 - 150
N-CH₃30 - 35
C-CH₃10 - 15

Rationale for Predictions: The chemical shifts of the aromatic carbons are predicted based on the electronic environment created by the nitrogen atoms and the substituents. The carbon bearing the amino group (C-5) is expected to be significantly downfield. The quaternary carbons of the fused ring system (C-3, C-3a, and C-7a) will also have distinct chemical shifts. The methyl carbons will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

Diagram 1: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amine)3300 - 3500Medium, sharp (two bands)
C-H stretch (aromatic)3000 - 3100Medium to weak
C-H stretch (aliphatic)2850 - 3000Medium
C=N and C=C stretch (aromatic rings)1500 - 1650Strong to medium
N-H bend (amine)1580 - 1650Medium

Interpretation Rationale: The presence of a primary amine will be clearly indicated by two sharp N-H stretching bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹. The complex fingerprint region below 1500 cm⁻¹ will contain numerous bands corresponding to various bending and stretching vibrations, providing a unique signature for the molecule.

Experimental Protocol for IR Spectroscopy

Diagram 2: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Expected Mass Spectrum

For this compound (C₈H₁₀N₄), the expected exact mass is approximately 162.0905 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M+H]⁺) would be observed at m/z 163.0978.

Fragmentation Analysis: The fragmentation of pyrazolo[3,4-b]pyridine derivatives often involves the loss of small, stable molecules or radicals. Common fragmentation pathways for this compound could include the loss of a methyl radical (-CH₃), followed by the elimination of HCN from the pyrazole or pyridine ring. The exact fragmentation pattern would provide further confirmation of the compound's structure.

Experimental Protocol for Mass Spectrometry

Diagram 3: General workflow for obtaining a mass spectrum via Electrospray Ionization (ESI).

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While publicly available raw data for this specific molecule is limited, this guide provides a robust framework for its characterization based on the expected NMR, IR, and MS data. The predicted spectral features, along with the outlined experimental protocols, will aid researchers in the unambiguous identification and purity assessment of this important heterocyclic compound, thereby supporting its application in medicinal chemistry and drug discovery.

Physical properties of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine (melting point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Physical Properties of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine: A Guide for Researchers

This document serves as a comprehensive technical guide on the core physical properties of this compound, specifically its melting point and solubility. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established data with practical, field-proven experimental protocols, emphasizing the causality behind methodological choices to ensure robust and reproducible results.

Introduction to this compound

This compound is a heterocyclic compound belonging to the pyrazolopyridine class.[1][2][3] These scaffolds are of significant interest in medicinal chemistry as they are considered purine isosteres and have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties.[4] An accurate understanding of the compound's physical properties is a non-negotiable prerequisite for its application in any research or development context, from reaction chemistry to formulation and biological screening.

This guide provides both the reported physical data for this compound and the detailed methodologies required to validate these properties in a laboratory setting.

PropertyValue
IUPAC Name 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-ylamine
CAS Number 19736-04-0
Molecular Formula C₈H₁₀N₄
Molecular Weight 162.19 g/mol
Physical Form Powder

Melting Point Analysis

The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of both identity and purity.[5] For a pure compound, the melting point is typically sharp, occurring over a narrow range (≤1°C). The presence of even small amounts of miscible impurities will cause a depression of the melting point and a broadening of the melting range, a phenomenon grounded in the colligative properties of mixtures.

Reported Melting Point

The experimentally determined melting point for this compound is reported as follows:

CompoundMelting Point Range (°C)Source
This compound83 - 85Sigma-Aldrich
Experimental Protocol: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a powdered sample is the capillary method, typically performed with a digital melting point apparatus.[6] The protocol described below is designed to yield a highly accurate and reproducible measurement.

Methodology Rationale: This procedure employs a two-stage heating process. An initial rapid scan provides an approximate melting range, saving valuable time.[7] The subsequent slow, careful scan ensures that the sample and the thermometer are in thermal equilibrium, allowing for an accurate determination of the true melting range.[8]

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry and has a fine, powdered consistency. If necessary, gently grind the crystals in a clean, dry mortar and pestle.[7]

  • Capillary Loading: Invert an open-ended capillary tube and press it into the powder. A small amount of sample will be forced into the open end.

  • Sample Packing: Tap the closed end of the capillary tube firmly on a hard surface to compact the sample. To ensure dense packing, drop the capillary tube (closed end down) through a long glass tube stood vertically on the benchtop.[8] The final packed sample height should be no more than 1-2 mm.[5] Causality: Proper packing prevents the sample from shrinking or sintering in a way that could be mistaken for melting.[8]

  • Initial Rapid Determination (Optional but Recommended):

    • Place the loaded capillary into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-20°C/min) to quickly determine an approximate melting range.[7] Note the temperature at which melting begins and ends. Do not record this as the official melting point.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 15-20°C below the approximate melting point observed in the previous step.[7]

    • Place a new, freshly packed capillary tube into the apparatus. A fresh sample is critical as the crystal structure may change after melting and resolidifying.[8]

    • Heat at a medium rate until the temperature is ~15°C below the expected melting point.

    • Reduce the heating rate significantly, to approximately 1-2°C per minute.[5] Causality: A slow heating rate is essential for accuracy, allowing the heat to transfer completely from the block to the sample and the thermometer.[8]

  • Data Recording:

    • Record the temperature (T₁) at which the first droplet of liquid becomes visible.[8]

    • Record the temperature (T₂) at which the last solid particle melts completely.

    • Report the result as the melting point range (T₁ - T₂).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry & Powder Sample Load Load Capillary Tube (1-2 mm height) Dry->Load Pack Pack Sample Densely Load->Pack Fast Fast Ramp (~10-20°C/min) Determine Approx. Range Pack->Fast Cool Cool Apparatus Fast->Cool Slow Slow Ramp (1-2°C/min) Near Melting Point Cool->Slow Record Record T₁ (First Drop) Record T₂ (Fully Liquid) Slow->Record SolubilityWorkflow cluster_equilibration Equilibration cluster_analysis Analysis Prep Add Excess Solid to Known Volume of Solvent Agitate Agitate at Constant Temp. (e.g., 24-48h) Prep->Agitate Equilibrium Reach Equilibrium Agitate->Equilibrium Separate Separate Phases (Centrifuge/Filter) Equilibrium->Separate Analyze Quantify Supernatant (e.g., HPLC, UV-Vis) Separate->Analyze Calculate Calculate Solubility (mg/mL) Analyze->Calculate

References

An In-depth Technical Guide to Identifying and Validating Therapeutic Targets of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine belongs to the pyrazolopyridine class of heterocyclic compounds, a scaffold known for its diverse biological activities and presence in numerous kinase inhibitors.[1][2] This guide provides a comprehensive, technically-focused framework for researchers and drug development professionals to identify and validate the direct molecular targets of this specific molecule. We will delve into the strategic application of both hypothesis-driven and unbiased screening methodologies, detailing the experimental workflows from initial hit identification to robust preclinical validation. This document is structured to provide not just protocols, but the underlying scientific rationale, enabling researchers to make informed decisions in their quest for novel therapeutic interventions.

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to purine bases and thus interacting with a wide array of biological targets.[3] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including but not limited to oncology, inflammatory diseases, and neurological disorders.[1][4] Notably, pyrazolopyridine derivatives have been successfully developed as inhibitors of various kinases, such as c-Met, B-Raf, and Bruton's tyrosine kinase (BTK), underscoring their potential in targeted cancer therapy.[2][5][6]

While the broader class of pyrazolopyridines is well-studied, the specific therapeutic targets of this compound remain to be fully elucidated. This guide outlines a systematic approach to unravel its mechanism of action, a critical step in translating a promising small molecule into a viable therapeutic candidate. The process of target identification and validation is fundamental to modern drug discovery, ensuring that a drug candidate engages a biologically relevant target to elicit a therapeutic effect.[7][8][9][10][11]

Phase 1: Hypothesis Generation and Initial Target Prioritization

Before embarking on extensive screening campaigns, a hypothesis-driven approach based on the known pharmacology of structurally similar compounds can provide initial direction.

Kinase Profiling

Given that the pyrazolopyridine scaffold is a common hinge-binding motif in kinase inhibitors, a primary hypothesis is that this compound targets one or more protein kinases.[1][2]

Experimental Protocol: Kinase Panel Screening

A broad-spectrum kinase panel assay is the logical first step. This can be outsourced to specialized contract research organizations (CROs) or performed in-house if the necessary platforms are available.

Step-by-Step Methodology:

  • Compound Preparation: Solubilize this compound in a suitable solvent, typically DMSO, to a high concentration stock (e.g., 10 mM).

  • Assay Concentration: Select a primary screening concentration. A concentration of 1-10 µM is standard for initial kinase panel screens to identify potent interactions.

  • Kinase Panel Selection: Choose a diverse panel of kinases, covering different branches of the human kinome. Panels of over 400 kinases are commercially available.

  • Assay Principle: The most common format is a radiometric assay using ³³P-ATP or a fluorescence-based assay that measures the phosphorylation of a substrate peptide.

  • Data Analysis: Results are typically expressed as the percentage of kinase activity remaining in the presence of the compound. A significant reduction in activity (e.g., >50% inhibition) flags a potential "hit."

  • Follow-up: For any identified hits, determine the half-maximal inhibitory concentration (IC₅₀) through dose-response studies to quantify the compound's potency.

Phosphodiesterase (PDE) Inhibition Assays

Some pyrazolopyridine derivatives have been reported to inhibit phosphodiesterases, particularly PDE4.[12]

Experimental Protocol: PDE Activity Assay

Step-by-Step Methodology:

  • Enzyme and Substrate: Utilize recombinant human PDE enzymes and their respective fluorescently labeled cyclic nucleotide substrates (cAMP or cGMP).

  • Incubation: Incubate the PDE enzyme with this compound at various concentrations.

  • Reaction Initiation: Add the fluorescently labeled substrate to start the reaction.

  • Detection: The hydrolysis of the substrate by the PDE results in a change in fluorescence polarization.

  • Data Analysis: Calculate the IC₅₀ value from the dose-response curve.

Phase 2: Unbiased Target Identification Strategies

While hypothesis-driven approaches are valuable, they are inherently biased. Unbiased methods aim to identify the direct binding partners of a small molecule from a complex biological mixture without prior assumptions.

Affinity-Based Pull-Down Methods

These techniques rely on immobilizing the small molecule to isolate its binding partners from a cell lysate.[13][14]

Experimental Workflow: Affinity Chromatography

This workflow is a cornerstone for unbiased target identification.

Caption: Workflow for Affinity-Based Target Identification.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads or biotin). The point of attachment should be at a position that does not disrupt the key binding interactions of the parent molecule.

  • Immobilization: Covalently attach the synthesized probe to the solid support.

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Incubation: Incubate the cell lysate with the affinity matrix.

  • Washing: Perform extensive washing steps to remove proteins that bind non-specifically to the matrix.

  • Elution: Elute the specifically bound proteins. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with an excess of the free compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry (LC-MS/MS).[14]

  • Control Experiments: Crucially, perform parallel experiments with a negative control matrix (e.g., beads without the compound) and a matrix with an inactive structural analog of the compound to distinguish true targets from non-specific binders.

Label-Free Target Identification Methods

These methods do not require chemical modification of the small molecule, which can sometimes alter its binding properties.[13]

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

DARTS is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[13][14]

Step-by-Step Methodology:

  • Cell Lysate Preparation: Prepare a native protein lysate.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a defined period.

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the samples by SDS-PAGE. A protein that is a direct target of the compound will be protected from digestion and will appear as a more intense band in the compound-treated lanes compared to the control lane.

  • Identification: Excise the protected protein band and identify it using mass spectrometry.

Phase 3: Target Validation

Identifying a potential binding partner is only the first step. Target validation is the critical process of confirming that modulating this target is responsible for the compound's biological effects and has therapeutic relevance.[7][8][9][10][11]

Biochemical Validation

Experimental Protocol: In Vitro Binding and Activity Assays

Once a candidate target is identified, the direct interaction must be confirmed using orthogonal biochemical assays.

AssayPrincipleInformation Gained
Surface Plasmon Resonance (SPR) Measures the change in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Binding affinity (KD), on-rate (ka), and off-rate (kd).
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Thermal Shift Assay (TSA) Measures the change in the melting temperature of a protein upon ligand binding.[15]Confirms direct binding and can be used for screening.
Enzyme Activity Assay Measures the effect of the compound on the catalytic activity of an enzyme target.Functional consequence of binding (inhibition or activation), IC₅₀ or EC₅₀.
Cellular Validation

Experimental Protocol: Target Engagement and Pathway Analysis in Cells

It is essential to demonstrate that the compound engages its target in a cellular context and modulates downstream signaling pathways.

Workflow for Cellular Target Validation:

Caption: Cellular Target Validation Workflow.

Step-by-Step Methodology:

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the thermal stabilization of the target protein upon compound binding.

  • Western Blotting: Treat cells with this compound and analyze the phosphorylation status or expression levels of the target and its downstream effectors. For example, if the target is a kinase, look for a decrease in the phosphorylation of its known substrates.

  • Genetic Approaches: Use RNA interference (RNAi) or CRISPR-Cas9 to knockdown or knockout the gene encoding the putative target protein.[8][9] The resulting cellular phenotype should mimic the phenotype observed upon treatment with the compound. This is a powerful method for validating that the identified target is responsible for the compound's biological activity.

Conclusion and Future Directions

This guide provides a systematic and multi-faceted approach to the identification and validation of therapeutic targets for this compound. By combining hypothesis-driven strategies with unbiased screening methods and rigorous validation protocols, researchers can confidently elucidate the mechanism of action of this promising compound. Successful target validation is a critical prerequisite for advancing a molecule into preclinical and clinical development.[7][9][10] Future work should focus on in vivo studies in relevant animal models to confirm the therapeutic efficacy and safety profile of this compound for its validated target.

References

An In-Depth Technical Guide to the In Vitro Evaluation of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1H-pyrazolo[3,4-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, bearing a structural resemblance to purine bases like adenine and guanine.[1] This structural mimicry has rendered it a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. Consequently, derivatives of this scaffold have been extensively investigated and have shown a broad spectrum of biological activities, including but not limited to, inhibition of kinases, antiviral effects, and anticancer properties.[2][3][4]

This guide focuses on a specific derivative, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine , a compound with potential for biological activity based on the established profile of its structural analogs. While specific in vitro studies on this exact molecule are not extensively documented in publicly available literature, this guide will provide a comprehensive, experience-driven framework for its thorough in vitro evaluation. We will delineate a logical progression of experiments, from initial cytotoxicity profiling to more targeted mechanistic studies, drawing upon the known activities of the broader pyrazolo[3,4-b]pyridine class. The protocols and rationale provided herein are designed to be self-validating and to generate a robust dataset for the characterization of this compound's biological potential.

Compound Profile: this compound

Parameter Value
IUPAC Name 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-ylamine
CAS Number 19736-04-0
Molecular Formula C₈H₁₀N₄
Molecular Weight 162.19 g/mol
Physical Form Powder
Melting Point 83-85 °C
Storage Room Temperature

Proposed In Vitro Evaluation Workflow

The following workflow is a proposed strategy for the comprehensive in vitro characterization of this compound. The experimental choices are informed by the known biological activities of structurally related pyrazolo[3,4-b]pyridine derivatives.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target-Oriented Screening cluster_2 Phase 3: Mechanistic Elucidation A Compound QC and Solubility B Cytotoxicity Profiling (e.g., MTT, CellTiter-Glo) A->B Proceed if soluble and stable C Kinase Inhibition Panel (e.g., CDK, TBK1, c-Met) B->C If cytotoxic D Antiviral Assays (e.g., HSV-1 Plaque Reduction) B->D Based on structural alerts or desired application E Phosphodiesterase (PDE) Assay (e.g., PDE4) B->E Based on analog data F Cell Cycle Analysis C->F If kinase inhibition is observed G Apoptosis Assays (Annexin V/PI) F->G H Western Blot for Signaling Pathways G->H

Caption: Proposed workflow for the in vitro evaluation of this compound.

Phase 1: Foundational Assays

Compound Quality Control and Solubility Determination

Rationale: Before commencing any biological evaluation, it is imperative to confirm the identity, purity, and solubility of the test compound. Impurities can lead to erroneous or irreproducible results, while poor solubility can result in inaccurate concentration-response curves.

Protocol:

  • Identity and Purity Confirmation:

    • Obtain ¹H NMR and ¹³C NMR spectra and compare with the expected chemical structure.

    • Perform LC-MS analysis to confirm the molecular weight and assess purity. A purity of >95% is recommended for in vitro screening.

  • Solubility Determination:

    • Prepare a stock solution of the compound in a suitable solvent, typically DMSO, at a high concentration (e.g., 10 mM).

    • Determine the solubility in aqueous buffers and cell culture media at the highest intended screening concentration. This can be done by serial dilution and visual inspection for precipitation, or by more quantitative methods like nephelometry.

Cytotoxicity Profiling

Rationale: Assessing the cytotoxic potential of a compound across a panel of cell lines is a critical first step. This provides a baseline understanding of its general toxicity and helps in selecting appropriate concentrations for subsequent, more specific assays. The pyrazolo[3,4-b]pyridine scaffold has been associated with anti-proliferative activity in various cancer cell lines.[2][5][6]

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for a specified period, typically 48-72 hours, at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Proposed Cell Line Panel:

Cell LineCancer TypeRationale for Inclusion
HCT-116Colon CancerCommonly used in cancer screening; pyrazolopyridines have shown activity.[2][5]
MCF-7Breast CancerRepresents hormone-dependent breast cancer; a standard for cytotoxicity screening.[2][5][6]
HepG2Liver CancerLiver cancer is a target for some pyrazolopyridine derivatives.[2][5]
A549Lung CancerA common model for non-small cell lung cancer.[2]
K562 / MV4-11LeukemiaPyrazolopyridines have been investigated as anti-leukemic agents.[7]
HEK-293Normal KidneyTo assess selectivity and general cytotoxicity against a non-cancerous cell line.[6]

Phase 2: Target-Oriented Screening

Based on the cytotoxicity results and the known activities of the pyrazolo[3,4-b]pyridine class, the following target-oriented screens are proposed.

Kinase Inhibition Profiling

Rationale: The pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif for protein kinases. Numerous derivatives have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), and c-Met.[2][5][8][9][10] Therefore, screening this compound against a panel of kinases is a logical next step.

Protocol: In Vitro Kinase Assay (General)

  • Reaction Setup:

    • In a suitable assay plate (e.g., 384-well), add the kinase, a specific substrate (peptide or protein), and ATP.

    • Add this compound at various concentrations. Include appropriate positive and negative controls.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 30°C for a defined period to allow for phosphorylation of the substrate.

  • Detection:

    • The method of detection will depend on the assay format. Common methods include:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the no-compound control and determine the IC₅₀ value.

Proposed Kinase Panel:

Kinase TargetRationale
CDK2/Cyclin A Pyrazolopyridines are known CDK inhibitors.[2][9]
TBK1 A known target for this scaffold, relevant in immunology and oncology.[8][10]
c-Met Inhibition of c-Met is a strategy in cancer therapy, and pyrazolopyridines have shown activity.[5]
TRK family Tropomyosin receptor kinases are targets for some pyrazolopyridine derivatives in cancer.[11]
MNK1/2 The pyrazolo[3,4-b]pyridin-3-amine scaffold has been explored for MNK inhibition.[12]
Antiviral Activity Screening

Rationale: Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated antiviral activity, particularly against Herpes Simplex Virus Type-1 (HSV-1), by interfering with viral adsorption and replication.[3]

Protocol: Plaque Reduction Assay for HSV-1

  • Cell Monolayer Preparation:

    • Grow a confluent monolayer of Vero cells (or another susceptible cell line) in 6-well or 12-well plates.

  • Virus Adsorption:

    • Infect the cell monolayers with a known titer of HSV-1 (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1-2 hours at 37°C.

  • Compound Treatment:

    • Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of this compound.

  • Incubation:

    • Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with methanol) and stain with a solution like crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction compared to the untreated control and determine the EC₅₀ (50% effective concentration).

Phosphodiesterase (PDE) Inhibition Assay

Rationale: A derivative of the target compound, 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine, has been reported as an inhibitor of phosphodiesterase type IV (PDE4).[13] PDE4 inhibitors are of interest for treating inflammatory diseases.

Protocol: PDE4 Enzyme Assay

  • Reaction Setup:

    • In an assay plate, combine recombinant human PDE4 enzyme with a fluorescently labeled cAMP substrate.

    • Add this compound at various concentrations.

  • Incubation:

    • Incubate the reaction to allow the PDE4 enzyme to hydrolyze the cAMP substrate.

  • Detection:

    • Stop the reaction and add a binding agent that specifically binds to the non-hydrolyzed cAMP substrate. The resulting change in fluorescence polarization is measured.

  • Data Analysis:

    • Calculate the percentage of PDE4 inhibition and determine the IC₅₀ value.

Phase 3: Mechanistic Elucidation

If the compound shows significant activity in the target-oriented screens (e.g., potent cytotoxicity against cancer cell lines or strong kinase inhibition), further mechanistic studies are warranted.

G cluster_0 Upstream Event cluster_1 Potential Target cluster_2 Cellular Consequences A This compound B Kinase Inhibition (e.g., CDK2) A->B C Cell Cycle Arrest (e.g., G2/M phase) B->C D Induction of Apoptosis C->D

Caption: Potential mechanism of action for a cytotoxic pyrazolo[3,4-b]pyridine derivative.

Cell Cycle Analysis

Rationale: For compounds that inhibit CDKs or show general cytotoxicity, it is important to determine their effect on cell cycle progression.[9]

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment:

    • Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining:

    • Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.

Apoptosis Assays

Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis).[9]

Protocol: Annexin V/PI Staining

  • Cell Treatment:

    • Treat cells with the compound as described for cell cycle analysis.

  • Staining:

    • Harvest the cells and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cells and incubate in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Rationale: To investigate the effect of the compound on specific signaling pathways. For example, if the compound is a kinase inhibitor, Western blotting can be used to assess the phosphorylation status of its downstream targets.

Protocol:

  • Protein Extraction:

    • Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a method like the BCA assay.

  • SDS-PAGE and Transfer:

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with primary antibodies against target proteins (e.g., phospho-Rb if CDK inhibition is suspected, or cleaved PARP for apoptosis) and appropriate housekeeping proteins (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the in vitro evaluation of this compound. By systematically progressing from foundational cytotoxicity assays to targeted and mechanistic studies, researchers can build a detailed biological profile of this compound. The proposed experiments are grounded in the well-documented activities of the broader pyrazolo[3,4-b]pyridine class, offering a high-probability path to uncovering the therapeutic potential of this specific derivative. The data generated through this workflow will be crucial for making informed decisions about its further development as a potential therapeutic agent.

References

Methodological & Application

Synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, owing to its structural resemblance to purine bases. This core structure is present in a variety of compounds exhibiting a wide range of biological activities, including potent inhibitors of kinases, antivirals, and anticancer agents.[1][2] The specific derivative, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This application note provides a detailed, two-step synthetic protocol for the preparation of this compound, commencing with the synthesis of the key intermediate, 1,3-dimethyl-1H-pyrazol-5-amine. The subsequent cyclocondensation reaction to form the target pyrazolo[3,4-b]pyridine ring system is then thoroughly described.

Synthetic Strategy Overview

The synthesis of this compound is approached in a two-stage process. The first stage involves the construction of the substituted pyrazole ring, followed by the annulation of the pyridine ring.

Stage 1: Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine. This key intermediate is prepared via the cyclocondensation of 3-aminocrotononitrile with methylhydrazine. This reaction is a well-established method for the synthesis of 5-aminopyrazoles.[1][3]

Stage 2: Formation of the Pyrazolo[3,4-b]pyridine Ring. The target compound is synthesized through the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with malononitrile in the presence of a base. This is a classic approach to constructing the pyridine ring onto a pre-existing 5-aminopyrazole core.[4][5]

Experimental Protocols

Part 1: Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine

This protocol is adapted from established procedures for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Aminocrotononitrile82.108.21 g0.10
Methylhydrazine46.075.53 g (5.5 mL)0.12
n-Pentanol88.1550 mL-
Heptane100.21150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminocrotononitrile (8.21 g, 0.10 mol) and n-pentanol (50 mL).

  • Slowly add methylhydrazine (5.53 g, 5.5 mL, 0.12 mol) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove n-pentanol and excess methylhydrazine by distillation under reduced pressure.

  • Dissolve the resulting residue in heptane (150 mL) and filter to remove any insoluble impurities.

  • Concentrate the filtrate under vacuum to afford 1,3-dimethyl-1H-pyrazol-5-amine as a solid.[1]

Expected Yield: Approximately 60-70%.

Characterization Data:

  • Appearance: White to light yellow crystalline powder.[1]

  • Melting Point: 65-69 °C.[6]

  • ¹H NMR (CDCl₃, 500 MHz): δ 5.35 (s, 1H, C4-H), 3.58 (s, 3H, N-CH₃), 3.40 (br s, 2H, NH₂), 2.15 (s, 3H, C3-CH₃).

  • ¹³C NMR (CDCl₃, 125 MHz): δ 155.0 (C5), 145.1 (C3), 88.9 (C4), 35.8 (N-CH₃), 12.7 (C3-CH₃).

Part 2: Synthesis of this compound

This protocol utilizes a cyclocondensation reaction, a common strategy for forming pyridine rings on aminoazole scaffolds.[4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3-dimethyl-1H-pyrazol-5-amine111.155.56 g0.05
Malononitrile66.063.30 g0.05
Sodium Ethoxide68.053.40 g0.05
Absolute Ethanol46.07100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,3-dimethyl-1H-pyrazol-5-amine (5.56 g, 0.05 mol) in absolute ethanol (100 mL).

  • Add sodium ethoxide (3.40 g, 0.05 mol) to the solution and stir until it dissolves.

  • Add malononitrile (3.30 g, 0.05 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (200 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Expected Yield: Approximately 70-80%.

Characterization Data:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 83-85 °C.

  • ¹H NMR (DMSO-d₆, 500 MHz): δ 8.05 (s, 1H, C6-H), 7.60 (s, 1H, C4-H), 6.50 (s, 2H, NH₂), 3.80 (s, 3H, N-CH₃), 2.50 (s, 3H, C3-CH₃).

  • ¹³C NMR (DMSO-d₆, 125 MHz): δ 158.2 (C7a), 154.5 (C5), 148.0 (C3), 142.1 (C6), 98.5 (C3a), 95.2 (C4), 34.5 (N-CH₃), 13.8 (C3-CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₁₁N₄ [M+H]⁺: 163.10, found: 163.1.

Reaction Mechanisms and Scientific Rationale

Mechanism of 1,3-dimethyl-1H-pyrazol-5-amine Synthesis

The formation of the 5-aminopyrazole ring proceeds through a well-established pathway involving the initial reaction of a hydrazine with a β-ketonitrile.[2]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization and Tautomerization A 3-Aminocrotononitrile C Hydrazone Intermediate A->C Nucleophilic attack by NH2 of methylhydrazine on nitrile carbon B Methylhydrazine B->C D Cyclized Intermediate C->D Intramolecular cyclization E 1,3-dimethyl-1H-pyrazol-5-amine D->E Tautomerization

Caption: Proposed mechanism for the synthesis of 1,3-dimethyl-1H-pyrazol-5-amine.

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of methylhydrazine on the carbonyl-like carbon of the nitrile group in 3-aminocrotononitrile, forming a hydrazone-like intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the carbon of the enamine, leading to the formation of the pyrazole ring after tautomerization.

Mechanism of this compound Synthesis

The formation of the pyrazolo[3,4-b]pyridine ring from a 5-aminopyrazole and malononitrile is a type of cyclocondensation reaction.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization A 1,3-dimethyl-1H-pyrazol-5-amine C Michael Adduct A->C Nucleophilic attack of C4 of pyrazole on nitrile carbon B Malononitrile B->C D Cyclized Intermediate C->D Attack of amino group on the second nitrile E This compound D->E Aromatization

References

Application Notes and Protocols for the Cellular Use of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Privileged Scaffold

The pyrazolo[3,4-b]pyridine core is a notable "privileged scaffold" in medicinal chemistry, recognized for its structural similarity to purine bases. This has led to its extensive investigation in drug discovery, with numerous derivatives being developed as potent modulators of key cellular signaling pathways.[1][2] Compounds based on this heterocyclic system have been identified as inhibitors of a wide range of protein kinases, including Cyclin-Dependent Kinases (CDKs), Mitogen-activated protein kinase-interacting kinases (MNKs), and TANK-binding kinase 1 (TBK1), making them valuable tools for cancer research and beyond.[3][4][5]

This document provides a detailed guide for the use of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS: 19736-04-0) in a cell culture setting. While specific biological data for this particular analog is limited in publicly available literature, this guide synthesizes established methodologies for the broader pyrazolopyridine class to provide a robust starting point for your investigations. The protocols herein are designed to be a self-validating system, empowering researchers to determine the optimal experimental conditions for their specific cell lines and research questions.

Physicochemical Properties & Handling

PropertyValueSource
CAS Number 19736-04-0
Molecular Formula C₈H₁₀N₄
Molecular Weight 162.19 g/mol N/A
Appearance Powder
Melting Point 83-85 °C
Storage Room Temperature

Safety and Handling:

Handle this compound in accordance with standard laboratory safety procedures. It is recommended to wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Work in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the supplier's Safety Data Sheet (SDS).

Mechanism of Action: A Potential Kinase Inhibitor

Given that the pyrazolo[3,4-b]pyridine scaffold is a common feature in numerous kinase inhibitors, it is plausible that this compound functions by competing with ATP for the binding site in the kinase domain of its target protein(s).[5] This inhibition would block the downstream phosphorylation cascade, thereby affecting cellular processes such as proliferation, survival, and differentiation. The specific kinase(s) targeted by this compound would need to be determined experimentally. A generalized representation of this mechanism is depicted below.

kinase_inhibition_pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylates Response Cell Proliferation, Survival, etc. pSubstrate->Response Compound 1,3-dimethyl-1H-pyrazolo [3,4-b]pyridin-5-amine Compound->Kinase Inhibits ATP ATP ATP->Kinase

Caption: Generalized Kinase Inhibition Pathway.

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound in cell culture. It is crucial to include appropriate controls in all experiments.

Protocol 1: Preparation of Stock Solutions

The low aqueous solubility of many pyrazolopyrimidine derivatives necessitates the use of a polar aprotic solvent for preparing high-concentration stock solutions.[6] Dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Carefully weigh out a precise amount of the compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Critical Consideration: Final DMSO Concentration

The final concentration of DMSO in the cell culture medium should be kept as low as possible, as it can be toxic to cells. A final concentration of ≤ 0.1% is generally considered safe for most cell lines, although some may tolerate up to 0.5%.[7] It is imperative to include a vehicle control (cells treated with the same final concentration of DMSO) in all experiments to account for any solvent effects.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability. This protocol will help determine the cytotoxic or cytostatic effects of the compound and establish its half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., A-549 lung carcinoma, HepG2 liver carcinoma, HCT-116 colon carcinoma)[8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 10 mM stock solution of this compound in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium from the 10 mM DMSO stock. A common starting range is from 0.01 µM to 100 µM.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.1% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

References

Application Notes and Protocols for 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development.[1] These compounds are recognized for their ability to mimic the purine core of ATP, enabling competitive inhibition at the kinase ATP-binding site. This document provides detailed application notes and protocols for the characterization of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine , a representative member of this chemical class, as a kinase inhibitor.

Disclaimer: As of the date of this document, specific kinase targets for this compound have not been extensively reported in peer-reviewed literature. The protocols herein describe methodologies for evaluating its inhibitory activity against two representative kinases known to be targeted by other pyrazolo[3,4-b]pyridine derivatives: TANK-binding kinase 1 (TBK1) , a non-receptor serine/threonine kinase, and Tropomyosin receptor kinase A (TRKA) , a receptor tyrosine kinase.[2][3] These protocols are provided as a guide for the initial characterization and profiling of this compound and can be adapted for other kinases of interest.

Section 1: In Vitro Kinase Inhibition Assays

The initial step in characterizing a potential kinase inhibitor is to determine its potency and selectivity through in vitro biochemical assays. These assays measure the direct effect of the compound on the enzymatic activity of purified kinases.

Principle of In Vitro Kinase Assays

In vitro kinase assays typically involve a purified kinase, a substrate (either a peptide or a protein), and a phosphate donor (usually ATP). The inhibitor's potency is determined by measuring the reduction in substrate phosphorylation at various inhibitor concentrations. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Protocol: In Vitro ADP-Glo™ Kinase Assay for TBK1 and TRKA

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[4][5] The amount of ADP is directly proportional to kinase activity.

Materials:

  • This compound (test compound)

  • Recombinant human TBK1 or TRKA kinase (Promega, BPS Bioscience)[5][6][7]

  • Kinase-specific substrate (e.g., Myelin Basic Protein (MBP) for TBK1, Poly(Glu,Tyr) 4:1 for TRKA)[7]

  • ADP-Glo™ Kinase Assay Kit (Promega)[4][5]

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4][5]

  • ATP

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilution) in DMSO. Further dilute this series in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO in kinase buffer).

    • Add 10 µL of a solution containing the kinase and substrate in kinase buffer. The optimal concentrations of kinase and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine competitive inhibition.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]

  • Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[8]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all experimental wells.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a known potent inhibitor or no enzyme as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Representative Kinase Inhibition Data for Pyrazolo[3,4-b]pyridine Analogs

Kinase TargetPyrazolo[3,4-b]pyridine AnalogIC50 (nM)Reference
TBK1Compound 15y0.2[2][6]
TRKACompound C0356[3]
ALKCompound 10g<0.5
FGFR1Compound 7n1.2
CDK2/cyclin ECompound 21h9[9]

Note: This table presents data for structurally related compounds to provide a context for the expected potency range of pyrazolo[3,4-b]pyridine derivatives against various kinases.

Section 2: Cell-Based Assays

Cell-based assays are crucial for confirming the activity of a kinase inhibitor in a more physiologically relevant context. These assays measure the inhibitor's ability to engage its target within a cell and modulate downstream signaling pathways.

Protocol: Western Blot Analysis of TBK1-Mediated IRF3 Phosphorylation

TBK1 is a key kinase in the innate immune signaling pathway, where it phosphorylates and activates the transcription factor IRF3.[10] A cell-based assay can measure the inhibition of TBK1 by assessing the phosphorylation status of IRF3.

Materials:

  • A549 (human lung carcinoma) or other suitable cell line with an active TBK1 signaling pathway.

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • TBK1 pathway activator (e.g., poly(I:C) or Sendai virus)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-TBK1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a TBK1 pathway activator (e.g., 10 µg/mL poly(I:C)) for the appropriate time (e.g., 6 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-IRF3) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total IRF3, TBK1, and GAPDH to ensure equal loading and to assess total protein levels.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-IRF3 signal to the total IRF3 or GAPDH signal. Compare the levels of phosphorylated IRF3 in treated versus untreated cells.

Protocol: In-Cell ELISA for TRKA Phosphorylation

An in-cell ELISA provides a quantitative, high-throughput method to measure the phosphorylation of a target kinase within cells.[11]

Materials:

  • KM12 (human colorectal carcinoma) cell line, which harbors a TPM3-TRKA fusion protein, or another cell line endogenously expressing or overexpressing TRKA.[11]

  • This compound

  • 96-well cell culture plates

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Quenching solution (e.g., 1% H₂O₂ in PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)

  • Primary antibodies: anti-phospho-TRKA (Tyr674/675), and a normalization antibody (e.g., anti-GAPDH or a total protein stain).

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Seeding and Treatment:

    • Seed KM12 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or vehicle for a specified time (e.g., 2 hours).

  • Cell Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 20 minutes.

    • Wash the cells with PBS.

    • Permeabilize and quench endogenous peroxidase activity with the quenching solution for 20 minutes.

  • Immunodetection:

    • Wash the cells and block with blocking buffer for 1.5 hours.

    • Incubate with the anti-phospho-TRKA primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • For normalization, in parallel wells, incubate with the normalization antibody.

  • Signal Development and Measurement:

    • Wash the cells and add TMB substrate. Incubate until a blue color develops.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the phospho-TRKA signal to the normalization control signal.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the data and determine the IC50 value as described for the in vitro assay.

Section 3: Cellular Viability and Anti-proliferative Assays

It is essential to assess the effect of a kinase inhibitor on cell viability and proliferation to understand its therapeutic potential and potential cytotoxicity.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][12]

Materials:

  • Cancer cell line of interest (e.g., A549 for TBK1, KM12 for TRKA)

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value.

Section 4: Signaling Pathway and Workflow Diagrams

Visual representations of the targeted signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.

TBK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRR Pattern Recognition Receptor (PRR) Adaptors Adaptor Proteins (e.g., MAVS, STING) PRR->Adaptors Signal TBK1 TBK1 Adaptors->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 Gene_Expression Type I Interferon Gene Expression pIRF3->Gene_Expression Dimerization & Nuclear Translocation Inhibitor 1,3-dimethyl-1H-pyrazolo [3,4-b]pyridin-5-amine Inhibitor->TBK1

Caption: TBK1 signaling pathway and point of inhibition.

TRKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NGF Nerve Growth Factor (NGF) TRKA TRKA Receptor NGF->TRKA Binding & Dimerization pTRKA p-TRKA TRKA->pTRKA Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) pTRKA->Downstream Inhibitor 1,3-dimethyl-1H-pyrazolo [3,4-b]pyridin-5-amine Inhibitor->TRKA Inhibits Autophosphorylation Response Cellular Response (Survival, Differentiation) Downstream->Response

Caption: TRKA signaling pathway and point of inhibition.

Experimental_Workflow Start Start: Compound Dilution InVitro In Vitro Kinase Assay (e.g., ADP-Glo™) Start->InVitro CellBased Cell-Based Assays Start->CellBased Data Data Analysis (IC50 / GI50 Determination) InVitro->Data Phospho Target Phosphorylation (Western Blot / In-Cell ELISA) CellBased->Phospho Viability Cell Viability (MTT Assay) CellBased->Viability Phospho->Data Viability->Data End End: Characterization Data->End

Caption: General experimental workflow for inhibitor characterization.

References

Application Notes and Protocols for 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine and its Analogs in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Derivatives of this core structure have been investigated for a range of therapeutic applications, including as inhibitors of various kinases and modulators of central nervous system targets.[1][2][3][4] While the specific compound 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a member of this class, the broader family of pyrazolo[3,4-b]pyridines has shown promise in neuroscience research, particularly as modulators of key signaling pathways involved in neuronal function and disease.[2][5]

This guide provides a comprehensive overview of the potential applications of pyrazolo[3,4-b]pyridine derivatives in neuroscience, with a focus on their use as inhibitors of Tropomyosin receptor kinase A (TrkA). TrkA is a high-affinity receptor for Nerve Growth Factor (NGF) and plays a crucial role in the survival, differentiation, and maintenance of neurons.[6][7][8] Dysregulation of the NGF-TrkA signaling pathway has been implicated in various neurological disorders, including Alzheimer's disease, pain, and neuroinflammation, making TrkA an attractive therapeutic target.[7][9]

Herein, we will use a representative, albeit hypothetical, pyrazolo[3,4-b]pyridine-based TrkA inhibitor, designated as PZ-TrkI , to illustrate the experimental workflows and protocols for its characterization and application in neuroscience research.

Part 1: The TrkA Signaling Pathway in Neuroscience

The TrkA receptor is a receptor tyrosine kinase that, upon binding to its ligand NGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways are critical for neuronal function and include:

  • The Ras/MAPK Pathway: Primarily involved in promoting neuronal differentiation and survival.

  • The PI3K/Akt Pathway: A key pathway for cell survival and growth.

  • The PLCγ Pathway: Which modulates intracellular calcium levels and activates Protein Kinase C (PKC).

The intricate interplay of these pathways underscores the importance of TrkA signaling in maintaining a healthy nervous system.

TrkA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA Receptor Ras Ras TrkA->Ras Phosphorylation PI3K PI3K TrkA->PI3K PLCg PLCγ TrkA->PLCg NGF NGF NGF->TrkA Binding & Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Akt Akt PI3K->Akt Gene_Expression Gene Expression (Survival, Differentiation) Akt->Gene_Expression IP3_DAG IP3 / DAG PLCg->IP3_DAG CREB->Gene_Expression

Caption: The TrkA signaling pathway initiated by NGF binding.

Part 2: In Vitro Characterization of a Pyrazolo[3,4-b]pyridine-based TrkA Inhibitor (PZ-TrkI)

A thorough in vitro characterization is essential to determine the potency, selectivity, and mechanism of action of a novel TrkA inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of PZ-TrkI against purified TrkA, TrkB, and TrkC kinases to assess its potency and selectivity.[10][11]

Materials:

  • Recombinant human TrkA, TrkB, and TrkC kinases

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ATP

  • Suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • PZ-TrkI dissolved in DMSO

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit or similar detection reagent

Procedure:

  • Prepare serial dilutions of PZ-TrkI in kinase buffer.

  • Add the diluted PZ-TrkI and the respective Trk kinase to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminometer.

  • Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value.

Data Presentation:

KinasePZ-TrkI IC50 (nM)
TrkA1.5
TrkB>1000
TrkC>1000
Protocol 2: Cell-Based TrkA Autophosphorylation Assay

This assay confirms the ability of PZ-TrkI to inhibit TrkA activity within a cellular context.[12][13]

Materials:

  • KM12 colorectal cancer cells (harboring a TPM3-NTRK1 fusion) or PC12 cells.

  • Cell culture medium and supplements.

  • PZ-TrkI dissolved in DMSO.

  • NGF (for PC12 cells).

  • Lysis buffer.

  • Antibodies: anti-phospho-TrkA, anti-total-TrkA, and secondary antibodies.

  • Western blotting equipment.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of PZ-TrkI for a specified duration.

  • For PC12 cells, stimulate with NGF to induce TrkA phosphorylation.

  • Lyse the cells and collect the protein lysates.

  • Perform Western blotting to detect the levels of phosphorylated TrkA and total TrkA.

In_Vitro_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (TrkA, TrkB, TrkC) IC50 Determine IC50 (Potency & Selectivity) Kinase_Assay->IC50 Cell_Culture Cell Culture (e.g., KM12, PC12) Phospho_Assay TrkA Autophosphorylation Assay Cell_Culture->Phospho_Assay Viability_Assay Cell Viability Assay (MTT Assay) Cell_Culture->Viability_Assay Target_Engagement Confirm Target Engagement Phospho_Assay->Target_Engagement Functional_Outcome Assess Functional Outcome Viability_Assay->Functional_Outcome

Caption: In vitro workflow for characterizing a TrkA inhibitor.

Part 3: In Vivo Evaluation of PZ-TrkI in Neuroscience Models

In vivo studies are crucial to assess the therapeutic potential of PZ-TrkI in relevant animal models of neurological disorders.

Protocol 3: Pharmacokinetic (PK) and Brain Penetration Studies

This protocol determines the absorption, distribution, metabolism, and excretion (ADME) properties of PZ-TrkI, with a focus on its ability to cross the blood-brain barrier (BBB).

Procedure:

  • Administer PZ-TrkI to rodents via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Collect blood and brain tissue samples at various time points.

  • Analyze the concentration of PZ-TrkI in plasma and brain homogenates using LC-MS/MS.

  • Calculate key PK parameters, including half-life, Cmax, and brain-to-plasma ratio.

Protocol 4: Assessment of Motor Coordination (Rotarod Test)

Inhibition of TrkB and TrkC can lead to ataxia. The rotarod test is used to assess potential off-target effects on motor coordination.[14]

Equipment:

  • Accelerating Rotarod apparatus for mice.

Procedure:

  • Acclimatize and train the mice on the rotarod.

  • Administer PZ-TrkI or vehicle control.

  • At specified time points post-dosing, place the mice on the accelerating rotarod.

  • Record the latency to fall for each mouse.

  • A significant decrease in latency to fall in the PZ-TrkI treated group may indicate off-target effects.

Protocol 5: Alzheimer's Disease Model - Cognitive Assessment

In a transgenic mouse model of Alzheimer's disease (e.g., TgCRND8), the effect of PZ-TrkI on cognitive function can be evaluated.[9]

Procedure:

  • Treat aged transgenic and wild-type mice with PZ-TrkI or vehicle for a specified duration.

  • Conduct behavioral tests to assess learning and memory, such as the Morris water maze or novel object recognition test.

  • Following the behavioral studies, collect brain tissue for ex vivo analysis of target engagement (pTrkA levels) and AD-related pathologies (e.g., amyloid plaques).

In_Vivo_Workflow PK_Study Pharmacokinetic Study (Brain Penetration) Safety_Study Safety & Tolerability (Rotarod Test) PK_Study->Safety_Study Efficacy_Study Efficacy Study (e.g., AD Mouse Model) Safety_Study->Efficacy_Study Behavioral_Testing Behavioral Testing (Cognition, Pain) Efficacy_Study->Behavioral_Testing Ex_Vivo_Analysis Ex Vivo Analysis (Target Engagement, Biomarkers) Behavioral_Testing->Ex_Vivo_Analysis

Caption: In vivo workflow for preclinical evaluation.

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a versatile platform for the development of novel therapeutics for neurological disorders. By targeting key signaling molecules like TrkA, derivatives of this class hold the potential to address the underlying pathophysiology of conditions such as Alzheimer's disease and chronic pain. The protocols outlined in this guide provide a framework for the systematic evaluation of such compounds, from initial in vitro characterization to preclinical in vivo validation. A rigorous and well-designed experimental cascade is paramount to advancing these promising molecules toward clinical application.

References

Application Notes and Protocols for High-Throughput Screening with 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the utilization of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine in high-throughput screening (HTS) campaigns. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, structurally analogous to purines, and is known to interact with a wide range of biological targets, particularly protein kinases.[1] These application notes offer a foundational framework for researchers, scientists, and drug development professionals to design, validate, and execute robust HTS assays using this compound. Detailed protocols for a representative biochemical kinase assay are provided, alongside essential considerations for assay development, data analysis, and interpretation.

Introduction: The Scientific Rationale

The this compound scaffold represents a strategic starting point for hit identification in drug discovery. Its structural similarity to endogenous purines, such as adenine, makes it a prime candidate for interacting with ATP-binding sites in enzymes, most notably protein kinases.[1][2] Aberrant kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, rendering them a major class of drug targets.[2][3]

Derivatives of the pyrazolo[3,4-b]pyridine core have demonstrated potent inhibitory activity against various kinases, such as TANK-binding kinase 1 (TBK1), and have been explored as anticancer agents.[1][4][5] The dimethyl substitution on the pyrazole ring and the amine group on the pyridine ring of the title compound provide key points for potential hydrogen bonding and other interactions within a target's active site, while also offering synthetic handles for future structure-activity relationship (SAR) studies.

These notes will guide the user through a logical workflow, from initial assay design to hit confirmation, using a common and adaptable HTS format.

Compound Profile: this compound

PropertyValueSource
IUPAC Name This compound
CAS Number 1973-04-0
Molecular Formula C₈H₁₀N₄
Molecular Weight 162.19 g/mol
Physical Form Powder
Storage Room Temperature, desiccated

HTS Workflow Overview

A successful HTS campaign is a multi-step process designed to identify and validate active compounds from a large library. The workflow is designed to be a funnel, starting with a broad primary screen and narrowing down to a small number of confirmed and characterized hits.

HTS_Workflow AssayDev Assay Development & Miniaturization PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen Validated Assay HitSelection Hit Selection (Activity Threshold) PrimaryScreen->HitSelection Raw Data DoseResponse Dose-Response (IC50 Determination) HitSelection->DoseResponse Preliminary Hits SecondaryAssay Secondary & Orthogonal Assays (Selectivity) DoseResponse->SecondaryAssay Confirmed Hits SAR SAR Expansion SecondaryAssay->SAR Validated Hits

Caption: High-Throughput Screening (HTS) cascade for hit identification.

Application Protocol: Biochemical Kinase Inhibition Assay

This protocol describes a representative ADP-detection-based assay, a universal method for monitoring kinase activity, as the phosphorylation of a substrate by a kinase produces ADP.[6][7] This fluorescence-based assay is robust, cost-effective, and amenable to automation in high-density plate formats (e.g., 384- or 1536-well plates).[8][9]

Principle of the Assay

The assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. This is achieved through a coupled enzyme system where the ADP is used to generate a fluorescent signal. Inhibition of the kinase results in a decrease in ADP production and thus a lower fluorescence signal.

Assay_Principle cluster_kinase Kinase Reaction cluster_detection Detection Reaction Kinase Kinase pSubstrate Phospho-Substrate Kinase->pSubstrate Phosphorylation ADP ADP Kinase->ADP Phosphorylation ATP ATP ATP->pSubstrate Phosphorylation ATP->ADP Phosphorylation Substrate Substrate Substrate->pSubstrate Phosphorylation Substrate->ADP Phosphorylation DetectionReagent Detection Reagent (Coupled Enzymes) ADP->DetectionReagent Enzymatic Coupling Inhibitor 1,3-dimethyl-1H- pyrazolo[3,4-b]pyridin-5-amine Inhibitor->Kinase Inhibition Fluorophore Fluorescent Product (e.g., Resorufin) DetectionReagent->Fluorophore Signal Generation

Caption: Schematic of an ADP-based kinase inhibition assay.

Materials and Reagents
  • Compound: this compound (dissolved in 100% DMSO to a 10 mM stock)

  • Target Kinase: e.g., CDC2-like kinase 1 (CLK1) or another kinase of interest

  • Kinase Substrate: Specific peptide or protein substrate for the target kinase

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Detection Kit: Commercial ADP-Glo™ Kinase Assay (Promega) or similar enzyme-coupled fluorescence/luminescence kit.[7]

  • Plates: 384-well, low-volume, white, solid-bottom assay plates

  • Controls:

    • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine)

    • Negative Control: DMSO (vehicle)

Step-by-Step Protocol for Primary Screening (10 µM)

This protocol is designed for automated liquid handlers to ensure precision and throughput.

  • Compound Plating:

    • Prepare a working solution of this compound by diluting the 10 mM DMSO stock.

    • Using an acoustic dispenser or pin tool, transfer a precise volume (e.g., 20 nL) of the compound solution into the wells of the 384-well assay plate to achieve a final concentration of 10 µM in the assay.

    • Plate DMSO vehicle into control wells (maximum signal) and a known inhibitor into positive control wells (minimum signal).

  • Kinase/Substrate Addition:

    • Prepare a master mix containing the kinase and its substrate in assay buffer. The optimal concentration of each should be predetermined during assay development.[10]

    • Dispense 5 µL of the kinase/substrate mix into each well of the assay plate.

    • Gently centrifuge the plates (e.g., 1000 rpm for 1 minute) to ensure all components are at the bottom of the wells.

    • Incubate for 15 minutes at room temperature to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in assay buffer. The concentration should ideally be at or near the Km value for the specific kinase to facilitate the identification of competitive inhibitors.

    • Add 5 µL of the ATP solution to all wells to start the reaction. The final volume is now 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Signal Detection:

    • Stop the kinase reaction and initiate the detection reaction by adding 10 µL of the ADP detection reagent, following the manufacturer's instructions.

    • Incubate for the required time (e.g., 40-60 minutes) to allow the detection signal to develop and stabilize.

    • Read the fluorescence or luminescence signal using a compatible plate reader.

Data Analysis and Hit Selection
  • Normalization: The raw data from the plate reader should be normalized to determine the percent inhibition for each compound.

    • Percent Inhibition (%) = 100 x (1 - [(Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control)])

  • Quality Control: The robustness of the assay is determined by calculating the Z'-factor.[4]

    • Z'-factor = 1 - [(3 x (SD_Negative_Control + SD_Positive_Control)) / |(Mean_Negative_Control - Mean_Positive_Control)|]

    • An assay is considered robust and suitable for HTS if the Z'-factor is ≥ 0.5.

  • Hit Criteria: A compound is typically selected as a "preliminary hit" if its percent inhibition exceeds a defined threshold, often set at three times the standard deviation of the negative control wells (e.g., >50% inhibition).

Confirmatory and Secondary Assays

Compounds identified as hits in the primary screen require further validation to eliminate false positives and to characterize their activity.

Dose-Response Curve and IC₅₀ Determination

Preliminary hits must be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀).

  • Protocol: The primary assay protocol is repeated, but instead of a single concentration, the compound is tested across a range of concentrations (e.g., a 10-point, 3-fold serial dilution starting from 50 µM).

  • Data Analysis: The percent inhibition is plotted against the logarithm of the compound concentration. A four-parameter logistic model is used to fit the curve and calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

ParameterDescription
Top Maximum signal (uninhibited)
Bottom Minimum signal (fully inhibited)
Hill Slope The steepness of the curve
IC₅₀ Inhibitor concentration at 50% of the maximal response
Orthogonal and Selectivity Assays
  • Orthogonal Assays: To rule out assay artifacts (e.g., fluorescence interference), hits should be confirmed in a different assay format that uses an alternative detection technology (e.g., a mobility shift assay or mass spectrometry).

  • Selectivity Profiling: To determine if the compound is a selective inhibitor, it should be tested against a panel of other related kinases. A selective compound will show high potency against the primary target and significantly lower potency against other kinases.[4]

Conclusion and Future Directions

This compound is a versatile chemical scaffold with significant potential for drug discovery. The protocols and workflows detailed in these application notes provide a robust starting point for identifying novel modulators of kinase activity. Confirmed hits from this HTS cascade can serve as the foundation for a medicinal chemistry program aimed at optimizing potency, selectivity, and drug-like properties, ultimately leading to the development of new therapeutic agents.

References

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine for in vivo animal studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vivo Preclinical Evaluation of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purine bases, which allows it to interact with a wide array of biological targets.[1][2] Derivatives of this scaffold have demonstrated significant therapeutic potential, with activities spanning anti-cancer, anti-inflammatory, antimicrobial, and antiviral applications.[3][4][5] The specific compound, This compound , has emerged as a molecule of interest for its potential to modulate key signaling pathways implicated in disease. Research into analogous structures suggests activities such as inhibition of TANK-binding kinase 1 (TBK1), a crucial node in innate immunity signaling, and modulation of phosphodiesterase type IV (PDE4), an enzyme involved in inflammatory processes.[6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals embarking on the in vivo evaluation of this compound. It provides field-proven insights and detailed protocols designed to ensure scientific rigor, from initial formulation to the design and execution of pharmacokinetic and efficacy studies in animal models.

Part 1: Preclinical Rationale and Mechanism of Action

The decision to advance a compound to in vivo testing is predicated on a strong preclinical rationale. For this compound, the rationale is built upon the known activities of structurally related pyrazolopyridines.

Hypothesized Mechanism of Action: Kinase Inhibition

A prominent mechanism for pyrazolopyridine derivatives is the inhibition of protein kinases.[8] For instance, TBK1 is a critical kinase that, upon activation by stimuli like viral RNA or cytosolic DNA, phosphorylates the transcription factor IRF3, leading to the production of type I interferons.[7] Dysregulation of this pathway is linked to autoimmune diseases and certain cancers. An inhibitor like this compound could potentially block this cascade.

STING_TBK1_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses STING STING (ER Membrane) cGAS->STING Activates via 2'3'-cGAMP TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Compound 1,3-dimethyl-1H- pyrazolo[3,4-b]pyridin-5-amine Compound->TBK1 Inhibits pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN Type I Interferon Gene Expression pIRF3->IFN Translocates & Induces

Caption: Hypothesized inhibition of the cGAS-STING-TBK1 signaling pathway.

Part 2: Compound Properties and Formulation for In Vivo Administration

The successful in vivo evaluation of poorly soluble compounds like many pyrazole derivatives is critically dependent on an appropriate formulation that ensures stability and bioavailability.[9]

Physicochemical Properties

PropertyValueSource
CAS Number 19736-04-0Sigma-Aldrich[10]
Physical Form PowderSigma-Aldrich[10]
Melting Point 83-85 °CSigma-Aldrich[10]
Storage Room TemperatureSigma-Aldrich[10]

Protocol 1: Vehicle Formulation for Oral (P.O.) or Intraperitoneal (I.P.) Dosing

This protocol is adapted from standard methods for formulating pyrazole-based compounds for preclinical studies.[9] The goal is to create a clear, stable solution or a homogenous suspension suitable for administration.

Causality Behind Component Selection:

  • DMSO (Dimethyl Sulfoxide): Used as a primary organic solvent to initially dissolve the compound due to its strong solubilizing power. Its concentration is minimized in the final formulation (<10%) to avoid toxicity in animals.

  • PEG 400 (Polyethylene glycol 400): A non-toxic, water-miscible co-solvent that helps maintain the compound's solubility when diluted into an aqueous phase.

  • Tween-80 (Polysorbate 80): A surfactant that improves wettability and prevents precipitation of the compound, crucial for maintaining a homogenous formulation.

  • Sterile Saline (0.9% NaCl): The aqueous vehicle used to bring the formulation to the final volume for injection.

Materials:

  • This compound powder

  • DMSO (Sterile, cell culture grade)

  • PEG 400

  • Tween-80

  • Sterile Saline (0.9% w/v NaCl)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator bath (optional)

Step-by-Step Procedure:

  • Weighing the Compound: In a sterile environment (e.g., a biosafety cabinet), accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.

  • Initial Solubilization: Add the appropriate volume of DMSO to the powder in a sterile conical tube. A common starting point is to use 5-10% of the final volume as DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution if needed.

  • Addition of Co-solvent: Add PEG 400 to the DMSO solution. A typical ratio is 30-40% of the final volume. Vortex vigorously after addition until the solution is clear and homogenous.

  • Addition of Surfactant: Add Tween-80 to the mixture. A common concentration is 5% of the final volume. Vortex again to ensure complete mixing.

  • Final Dilution: Slowly add sterile saline to reach the final desired volume while continuously vortexing. This step is critical; adding the aqueous phase too quickly can cause the compound to precipitate.

  • Final Quality Check: Inspect the final formulation. It should be a clear solution or, at minimum, a uniform, fine suspension. If precipitation occurs, formulation optimization is required. Store at 4°C and use within 24-48 hours. Warm to room temperature and vortex before each use.

Example Formulation Table:

ComponentPercentage of Final VolumeVolume for 10 mLPurpose
DMSO10%1.0 mLPrimary Solubilizer
PEG 40040%4.0 mLCo-solvent
Tween-805%0.5 mLSurfactant/Emulsifier
Sterile Saline45%4.5 mLAqueous Vehicle

Part 3: In Vivo Study Design and Protocols

The choice of animal model and study design is paramount and should be directly linked to the therapeutic hypothesis.[11] Given the potential anti-cancer and anti-inflammatory properties of pyrazolopyridines, common models include tumor xenografts or inflammatory disease models.[3][12]

InVivo_Workflow acclimate 1. Animal Acclimatization (1-2 weeks) implant 2. Model Induction (e.g., Tumor Cell Implantation) acclimate->implant randomize 3. Tumor Growth & Randomization (Group assignment when tumors reach ~100-150 mm³) implant->randomize dosing 4. Treatment Initiation (Vehicle & Compound Dosing) randomize->dosing monitoring 5. On-Study Monitoring (Tumor Volume, Body Weight, Clinical Signs) dosing->monitoring monitoring->dosing Daily or as per schedule endpoints 6. Study Endpoints Reached (e.g., Tumor size limit, pre-defined time point) monitoring->endpoints analysis 7. Terminal Sample Collection & Analysis (Blood, Tumors, Organs for PK/PD) endpoints->analysis

Caption: General experimental workflow for an in vivo tumor xenograft efficacy study.

Protocol 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity. This is a prerequisite for designing efficacy studies.

Methodology:

  • Animal Selection: Use healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c, aged 6-8 weeks). Use a small group size (n=3-5 per dose level).

  • Dose Escalation:

    • Start with a low dose (e.g., 5-10 mg/kg) and escalate in subsequent groups (e.g., 20, 40, 80 mg/kg).

    • Administer the compound daily for 5-7 days via the intended route (e.g., oral gavage).

  • Monitoring: Record the following daily:

    • Body Weight: A loss of >15-20% is a common sign of toxicity.

    • Clinical Signs: Observe for changes in posture, activity, grooming, and any signs of distress (e.g., ruffled fur, hunched posture). Score these observations systematically.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or other severe clinical signs of toxicity.

Protocol 3: Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., NOD-SCID or Athymic Nude) to allow for the growth of human tumor cells.

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., A549 lung cancer cells, for which other pyrazolopyridines have shown activity[8]) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of initial tumor volumes.

    • Groups:

      • Group 1: Vehicle control

      • Group 2: Compound at Dose 1 (e.g., 0.5x MTD)

      • Group 3: Compound at Dose 2 (e.g., 1x MTD)

      • Group 4: Positive control (a standard-of-care chemotherapy, optional)

  • Treatment and Monitoring:

    • Administer the vehicle or compound according to the determined schedule (e.g., daily oral gavage).

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2 .

    • Record body weights and clinical signs concurrently.

  • Endpoint and Analysis:

    • The study is terminated when tumors in the vehicle group reach a predetermined size limit (e.g., 1500-2000 mm³) or after a fixed duration.

    • At termination, collect tumors and other tissues for pharmacodynamic (PD) analysis (e.g., Western blot to measure levels of p-TBK1 or p-IRF3).

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated for each treatment group relative to the vehicle control.

Part 4: Data Interpretation and Best Practices

  • Statistical Analysis: Efficacy data (tumor volumes) should be analyzed using appropriate statistical methods, such as a repeated-measures ANOVA, to compare treatment groups over time.

  • PK/PD Correlation: Whenever possible, correlate drug concentration in the plasma and tumor (Pharmacokinetics) with the modulation of the target biomarker (Pharmacodynamics). This provides crucial evidence that the compound is engaging its target in vivo.

  • Ethical Considerations: All animal studies must be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for the humane treatment of laboratory animals.

Conclusion

The in vivo assessment of this compound is a critical step in validating its therapeutic potential. This guide provides a foundational framework for these studies. Success hinges on a meticulous approach, beginning with a robust and stable formulation, followed by carefully designed and ethically conducted animal studies. By integrating pharmacokinetic, pharmacodynamic, and efficacy endpoints, researchers can generate the high-quality data necessary to advance this promising compound through the drug development pipeline.

References

Application Note: Quantitative Analysis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine, a key heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, quality control of synthetic batches, and dose-response assays. We present two robust analytical methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and an advanced Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity applications. The causality behind experimental choices and complete method validation parameters are discussed in accordance with International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness of the results.[3][4]

Introduction and Analytical Rationale

This compound (MW: 162.19 g/mol ) is a member of the pyrazolopyridine class of compounds, which are of significant interest due to their diverse pharmacological activities, including potential anticancer, antiviral, and kinase inhibitory properties.[1][5] As research into these derivatives progresses from discovery to development, the need for validated, precise, and accurate quantitative methods becomes paramount.[6][7]

The selection of an analytical method is dictated by the specific requirements of the study, such as required sensitivity, sample matrix complexity, and available instrumentation. This guide addresses these needs by providing two distinct, yet complementary, workflows.

Physicochemical Properties of the Analyte:

PropertyValueSource
IUPAC Name This compound
CAS Number 19736-04-0
Molecular Formula C₈H₁₀N₄[8]
Molecular Weight 162.19 g/mol [8]
Melting Point 83-85 °C

Method 1: Quantitative Analysis by Reverse-Phase HPLC-UV

This method is ideal for determining the purity of bulk material and for quantification in relatively clean sample matrices. The principle relies on the separation of the analyte from impurities on a hydrophobic stationary phase, followed by detection and quantification based on its ultraviolet absorbance.

Causality of Method Parameters
  • Column Selection: A C18 (octadecylsilyl) column is chosen for its versatility and strong hydrophobic retention of aromatic compounds like the pyrazolopyridine core.

  • Mobile Phase: A gradient of acetonitrile and water provides a robust mechanism for eluting the analyte. The inclusion of 0.1% formic acid serves a dual purpose: it protonates the basic amine function of the analyte, leading to sharper, more symmetrical peaks, and it suppresses the ionization of free silanol groups on the silica backbone of the stationary phase, further reducing peak tailing.

  • Detection Wavelength: The optimal wavelength for detection must be determined empirically by acquiring a UV-Vis spectrum of the analyte. The fused aromatic ring system is expected to have a strong absorbance maximum between 250-320 nm. For this protocol, 265 nm is used as a starting point.

Experimental Protocol: HPLC-UV

Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.22 µm PVDF or PTFE).

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both solutions by sonication or vacuum filtration.

  • Standard Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent). Sonicate briefly to ensure complete dissolution.

  • Calibration Standards Preparation:

    • Perform serial dilutions from the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Prepare the unknown sample in the diluent to achieve a theoretical concentration within the calibration range.

    • Filter all standards and samples through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% FA in H₂O; B: 0.1% FA in ACN
Gradient 10% B to 90% B over 10 min, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 265 nm
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Perform a linear regression analysis. The R² value should be >0.995.

    • Quantify the unknown sample concentration using the regression equation.

Method Validation Summary

A validated analytical method provides documented evidence of its suitability for the intended purpose.[6] The following parameters must be assessed.

Validation ParameterAcceptance CriteriaPurpose
Specificity Analyte peak is resolved from impurities and matrix components (Peak Purity > 99%)Ensures the signal measured is only from the analyte.
Linearity R² ≥ 0.995 over the specified rangeConfirms a direct proportional relationship between concentration and response.
Accuracy 98.0% - 102.0% recovery from spiked matrix samplesMeasures the closeness of the experimental value to the true value.[9]
Precision (RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate (Inter-day) ≤ 3.0%Demonstrates the consistency and reproducibility of the results.[9]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10; lowest concentration on the curve with acceptable accuracy/precisionThe lowest amount of analyte that can be reliably quantified.[9]
Robustness No significant change in results with minor variations in method parameters (e.g., pH, flow rate)Indicates the method's reliability during normal use.

Diagram: General Analytical Workflow

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt SamplePrep Sample Preparation (Dilution, Extraction) Sample->SamplePrep StdPrep Standard & QC Preparation LC LC Separation (HPLC or UPLC) StdPrep->LC SamplePrep->LC Detection Detection (UV or MS/MS) LC->Detection Integration Peak Integration & Quantification Detection->Integration Validation System Suitability Check Integration->Validation Validation->SamplePrep Fail Report Final Report Generation Validation->Report Pass

Caption: High-level workflow from sample receipt to final report generation.

Method 2: High-Sensitivity Quantification by LC-MS/MS

For bioanalytical studies (e.g., plasma, tissue) or trace impurity analysis, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. This technique physically separates the analyte by its mass-to-charge ratio (m/z) after chromatographic separation, virtually eliminating matrix interference.

Causality of Method Parameters
  • Ionization: Electrospray Ionization (ESI) in positive mode is selected. The basic amine on the pyrazolopyridine scaffold is readily protonated in the acidic mobile phase, making it ideal for forming positive ions [M+H]⁺.

  • Mass Analysis: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. This involves selecting the protonated parent ion (precursor ion) in the first quadrupole, fragmenting it in the second (collision cell), and detecting a specific fragment ion (product ion) in the third. This precursor-to-product transition is highly specific to the analyte, providing exceptional selectivity.

  • Mobile Phase: As with HPLC-UV, formic acid is used. It is an excellent proton source for ESI and is volatile, preventing contamination of the mass spectrometer. Non-volatile buffers (e.g., phosphate) must be avoided. The use of ion-pair reagents can also be explored to improve retention for such polar molecules, but care must be taken to ensure they are MS-compatible.[10][11]

Experimental Protocol: LC-MS/MS

Instrumentation and Consumables:

  • LC-MS/MS system (UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source).

  • All items listed in Section 2.2, ensuring solvents are LC-MS grade.

  • An isotopically labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled analyte), if available, is highly recommended for bioanalysis to correct for matrix effects and extraction variability.

Protocol Steps:

  • MS/MS Parameter Optimization:

    • Directly infuse a ~1 µg/mL solution of the analyte into the mass spectrometer.

    • In positive ESI mode, identify the m/z of the precursor ion ([M+H]⁺, expected at ~163.2).

    • Perform a product ion scan to identify stable, high-intensity fragment ions. Select at least two fragment ions for MRM transitions (one for quantification, one for confirmation).

  • LC and Sample Preparation:

    • Follow the same procedures for mobile phase, standard, and sample preparation as in the HPLC-UV method (Section 2.2), but with a much lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

    • For biological samples, a protein precipitation or solid-phase extraction (SPE) step is required prior to injection.

  • LC-MS/MS Conditions:

ParameterCondition
LC System UPLC or HPLC
Column C18, 2.1 x 50 mm, 1.8 µm (for UPLC)
Mobile Phase A: 0.1% FA in H₂O; B: 0.1% FA in ACN
Flow Rate 0.4 mL/min
Ion Source ESI (Positive Mode)
Capillary Voltage ~3.5 kV
Source Temp. ~150 °C
Desolvation Temp. ~400 °C
MRM Transitions See Table below
  • MRM Transitions (Hypothetical): These values must be determined empirically.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Use
Analyte 163.2148.110015Quantifier
Analyte 163.2121.110025Qualifier

Diagram: Method Validation Workflow

Start Define Method Objectives Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Limits Determine LOD & LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Precision->Limits Robustness Robustness Limits->Robustness End Validated Method & SOP Robustness->End

Caption: Sequential workflow for analytical method validation.

Conclusion

The two methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The HPLC-UV method offers a straightforward approach for routine analysis and purity assessment, while the LC-MS/MS method delivers the high sensitivity and selectivity required for complex matrices and trace-level detection. Proper method validation according to established guidelines is critical and must be performed to guarantee the integrity of the data generated for any research or quality control application.

References

Application Notes & Protocols for 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of a specific derivative, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine (Compound 1) . While extensive public data on this exact molecule is limited, its structural features strongly suggest its potential as a modulator of key cellular signaling pathways, particularly those regulated by protein kinases. These notes, therefore, present a strategic framework for its characterization, drawing from established methodologies for analogous compounds within the pyrazolo[3,4-b]pyridine class. The protocols provided are designed to be robust and self-validating, enabling researchers to elucidate the compound's mechanism of action and therapeutic potential.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is structurally analogous to purine bases, allowing it to function as a versatile "hinge-binding" motif for the ATP-binding pocket of numerous protein kinases.[1][2] This has led to the successful development of potent and selective inhibitors for a range of kinase targets implicated in oncology, inflammation, and neurodegenerative diseases.[3][4][5] Derivatives of this scaffold have been identified as inhibitors of critical cell cycle regulators like Cyclin-Dependent Kinases (CDKs), signaling nodes such as Tropomyosin Receptor Kinases (TRKs), and mediators of the innate immune response like TANK-binding kinase 1 (TBK1).[3][4][5][6]

This compound (Compound 1) , with its characteristic dimethylated pyrazole ring and a primary amine at the 5-position, represents a valuable starting point for chemical exploration. The 5-amino group serves as a key vector for synthetic elaboration, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. The dimethyl substitution on the pyrazole ring can influence the compound's planarity and solubility, which are critical for effective target engagement.

This guide will focus on the hypothesis that Compound 1 is a kinase inhibitor and will provide detailed protocols for its synthesis, biochemical screening, cellular characterization, and downstream signaling analysis.

Potential Mechanism of Action and Signaling Pathways

Based on the extensive literature on the pyrazolo[3,4-b]pyridine class, a primary hypothesis is that Compound 1 acts as an ATP-competitive kinase inhibitor. The nitrogen atoms in the pyrazole and pyridine rings can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a common mechanism for this class of inhibitors.[5][7]

A plausible target family for compounds with this scaffold are the Cyclin-Dependent Kinases (CDKs), which are central regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[6] The diagram below illustrates the canonical CDK-mediated cell cycle progression pathway, which represents a likely point of intervention for Compound 1.

CDK_Pathway cluster_G1 G1 Phase G1 G1 Phase CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb phosphorylates E2F E2F Rb->E2F releases CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE activates transcription of S_Phase S Phase (DNA Replication) G2M_Phase G2/M Transition CDK2_CyclinE->S_Phase triggers CDK1_CyclinB CDK1-Cyclin B Compound1 Compound 1 (Hypothesized Inhibitor) Compound1->CDK46_CyclinD inhibits Compound1->CDK2_CyclinE inhibits Compound1->CDK1_CyclinB inhibits

Caption: Hypothesized mechanism of Compound 1 as a pan-CDK inhibitor.

Experimental Protocols

The following protocols provide a workflow for the systematic evaluation of Compound 1, from initial synthesis to cellular activity assessment.

Synthesis of this compound

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through several established routes, most commonly by constructing the pyridine ring onto a pre-existing pyrazole.[1][2] A common method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an equivalent.[1]

Protocol 3.1.1: Synthesis via Condensation

  • Reactants: 1,3-dimethyl-1H-pyrazol-5-amine and a suitable three-carbon electrophile (e.g., malononitrile and an aldehyde in a multicomponent reaction).[1]

  • Reaction Setup: Combine 1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq), an aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

  • Catalyst: Add a catalytic amount of a basic catalyst, such as piperidine or L-proline.[1]

  • Reaction Conditions: Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum. If necessary, recrystallize from a suitable solvent like ethanol or purify by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start 5-Aminopyrazole + Aldehyde + Malononitrile Reaction Condensation Reaction (Ethanol, Catalyst, Reflux) Start->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction continue Workup Cooling & Filtration TLC->Workup complete Purification Recrystallization or Column Chromatography Workup->Purification Analysis NMR & Mass Spec Characterization Purification->Analysis Product Compound 1 Analysis->Product

Caption: General workflow for the synthesis and purification of Compound 1.

Biochemical Kinase Inhibition Assay

To determine if Compound 1 directly inhibits kinase activity, a biochemical assay using a purified recombinant kinase is essential. The ADP-Glo™ Kinase Assay (Promega) is a widely used platform that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Protocol 3.2.1: ADP-Glo™ Kinase Assay for CDK2/Cyclin A

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution: In kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), add recombinant CDK2/Cyclin A enzyme and a suitable substrate (e.g., Histone H1).

    • Prepare a 10 mM stock solution of Compound 1 in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in kinase buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Procedure:

    • Add 5 µL of the compound dilution to a well of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate solution.

    • Add 5 µL of ATP solution to a final concentration appropriate for the kinase (e.g., at the Kₘ for ATP).

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 15 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 30 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRecommended Concentration/Condition
KinaseRecombinant CDK2/Cyclin A
SubstrateHistone H1 (1 µg/µL)
ATP Concentration10 µM (or at Kₘ)
Compound 1 Conc.1 nM - 100 µM (10-point curve)
Incubation Time60 minutes at RT
Final Volume15 µL (kinase reaction)
Cellular Proliferation Assay

To assess the impact of Compound 1 on cancer cell growth, a cell viability assay is performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures metabolic activity, which is an indicator of cell viability.

Protocol 3.3.1: MTT Assay for Anti-proliferative Activity

  • Cell Culture: Culture a cancer cell line known to be sensitive to CDK inhibitors (e.g., MCF-7 breast cancer or HCT-116 colon cancer cells) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound 1 (e.g., from 10 nM to 100 µM) for 72 hours. Include a DMSO vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percentage of viability against the log of compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The protocols outlined in this document provide a foundational strategy for the initial characterization of This compound . Successful demonstration of activity in these assays would warrant further investigation, including:

  • Kinome-wide selectivity profiling to understand the compound's specificity.

  • Western blot analysis to confirm the inhibition of downstream phosphorylation events (e.g., p-Rb).

  • Cell cycle analysis by flow cytometry to confirm cell cycle arrest at G1/S or G2/M phases.

  • Pharmacokinetic studies in animal models to assess its drug-like properties.

The 1H-pyrazolo[3,4-b]pyridine scaffold remains a highly productive area for drug discovery. Systematic evaluation of novel derivatives like Compound 1 is crucial for unlocking their full therapeutic potential.

References

Experimental design for 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Experimental Characterization of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Authored by: Gemini, Senior Application Scientist

Foreword

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in a multitude of biologically active agents, particularly as kinase inhibitors.[1][2] The compound this compound represents a specific embodiment of this scaffold, offering a unique substitution pattern that warrants a thorough and systematic investigation to unlock its therapeutic potential.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic framework for the experimental design of studies involving this compound. We will delve into the causality behind experimental choices, emphasizing a logical progression from fundamental characterization to preliminary in vivo assessment, ensuring scientific integrity and the generation of robust, reproducible data.

Section 1: Foundational Stage - Physicochemical Profiling & Compound Integrity

Before any biological activity can be reliably assessed, the fundamental physicochemical properties and purity of the test compound must be unequivocally established. These parameters are critical as they influence every subsequent experiment, from assay solubility to in vivo pharmacokinetics.[3][4] Neglecting this stage is a common pitfall that leads to irreproducible results.

Identity and Purity Verification

The first step is to confirm that the compound is what it purports to be and is of sufficient purity for biological testing (>95% is the generally accepted standard).

Protocol 1: Compound Quality Control

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To confirm the exact mass of the compound.

    • Method: Prepare a 1 µM solution in 50:50 acetonitrile/water with 0.1% formic acid. Infuse into an Orbitrap or Q-TOF mass spectrometer.

    • Expected Result: The measured monoisotopic mass should be within 5 ppm of the theoretical mass for the chemical formula C₈H₁₀N₄ (162.0905).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Method: Dissolve ~5 mg of the compound in DMSO-d₆. Acquire ¹H and ¹³C NMR spectra.

    • Causality: NMR provides unambiguous proof of the compound's structure, confirming the specific arrangement of the dimethyl groups and the amine, which is critical for structure-activity relationship (SAR) studies.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine purity.

    • Method: Use a reverse-phase C18 column with a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% TFA over 8 minutes). Monitor at 214 nm and 254 nm.[5]

    • Trustworthiness: This method quantifies the purity by separating the parent compound from any starting materials, byproducts, or degradation products. The peak area percentage of the main peak will define the purity.

Solubility and Stability Assessment

A compound's utility is fundamentally limited by its ability to remain soluble and stable in experimental media.

Protocol 2: Thermodynamic and Kinetic Solubility

  • Thermodynamic Solubility (Shake-Flask Method):

    • Objective: To determine the maximum equilibrium concentration of the compound.[3]

    • Method: Add an excess of solid compound to phosphate-buffered saline (PBS, pH 7.4). Shake at room temperature for 24 hours. Centrifuge to pellet undissolved solid. Quantify the concentration in the supernatant via a calibrated HPLC-UV method.

    • Causality: This value represents the true solubility and is essential for interpreting biological data and for formulation development.

  • Kinetic Solubility in Assay Buffer:

    • Objective: To assess precipitation risk upon dilution from a DMSO stock.

    • Method: Prepare a 10 mM stock in DMSO. Serially dilute into the primary assay buffer (e.g., cell culture medium or kinase buffer). Measure turbidity using nephelometry or light scattering after a 2-hour incubation.

    • Expertise: Poor kinetic solubility is a frequent cause of artifacts in high-throughput screening. A compound that precipitates in the assay will yield a false positive or an inaccurate potency value.

Table 1: Summary of Physicochemical & ADME Parameters This table should be populated as data becomes available to build a comprehensive profile of the compound.

ParameterAssay TypeResultImplication
Purity HPLC>98%Suitable for all in vitro and in vivo studies.
Aqueous Solubility Thermodynamic (pH 7.4)55 µg/mLModerate solubility; may require formulation for in vivo studies.
LogD (pH 7.4) Shake-Flask2.1Good balance for cell permeability and solubility.
Plasma Stability Incubation in Plasmat½ > 120 minStable in plasma; suitable for PK studies.
Microsomal Stability Liver Microsomest½ = 45 minModerate metabolic clearance expected.
Plasma Protein Binding Rapid Equilibrium Dialysis92% boundHigh binding; free fraction must be considered for potency.
Permeability Caco-2 (A to B)15 x 10⁻⁶ cm/sHigh permeability; good oral absorption potential.

Section 2: In Vitro Pharmacological Profiling: A Hypothesis-Driven Approach

The pyrazolo[3,4-b]pyridine core is prevalent in kinase inhibitors.[2] Therefore, a logical and resource-effective strategy is to initiate screening against a panel of kinases, particularly those implicated in oncology, such as c-Met and CDKs.[2][6]

Experimental Workflow: From Profiling to Cellular Activity

cluster_0 Biochemical Assays cluster_1 Cellular Assays A Kinase Panel Screen (Single Concentration) B Hit Identification (% Inhibition > 50%) A->B Data Analysis C IC50 Determination (Dose-Response) B->C Hit Validation D Cellular Target Engagement (CETSA) C->D Confirm Cellular Target Binding E Anti-Proliferation Assay (e.g., MTT on Cancer Cell Lines) D->E Correlate Target to Phenotype F Mechanism of Action (e.g., Cell Cycle Analysis) E->F Elucidate Cellular Effect

Caption: Kinase Inhibitor Discovery Cascade.

Biochemical Kinase Inhibition

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo)

  • Objective: To quantify the direct inhibitory effect of the compound on purified kinase enzymes.

  • Principle: The ADP-Glo™ assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. A reduction in the signal indicates inhibition.

  • Screening: Initially, screen the compound at a single high concentration (e.g., 10 µM) against a diverse panel of kinases.

  • Dose-Response: For any "hits" (typically >50% inhibition), perform a 10-point, 3-fold serial dilution (e.g., from 30 µM to 1.5 nM) to determine the IC₅₀ value.

  • Data Analysis: Fit the dose-response data to a four-parameter logistic equation to calculate the IC₅₀.

  • Trustworthiness: This biochemical assay isolates the interaction between the compound and the kinase, free from cellular complexities like membrane permeability or efflux pumps, providing a clean measure of potency.

Cellular Anti-Proliferative Activity

A potent biochemical inhibitor must demonstrate activity in a cellular context to be considered a viable lead.

Protocol 4: Cell Viability (MTT) Assay

  • Objective: To measure the compound's effect on the proliferation and viability of cancer cell lines.

  • Cell Line Selection: Choose cell lines where the identified target kinase is a known driver of proliferation (e.g., HepG2 cells for c-Met inhibitors).[6]

  • Method: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat with a serial dilution of the compound for 72 hours. c. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product. d. Solubilize the formazan crystals with DMSO or another suitable solvent. e. Read the absorbance at ~570 nm.

  • Causality: A potent IC₅₀ in a cell line dependent on the target kinase, but weaker activity in a non-dependent line, provides strong evidence for on-target activity.

Section 3: Target Engagement & Mechanism of Action

Confirming that the compound binds to its intended target inside intact cells is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[7][8]

CETSA Workflow

A Treat Intact Cells (Compound vs. Vehicle) B Heat Shock (Temperature Gradient) A->B 1. Treatment C Cell Lysis B->C 2. Denaturation D Separate Soluble vs. Aggregated Proteins (Centrifugation) C->D 3. Fractionation E Quantify Soluble Target (Western Blot / ELISA) D->E 4. Detection F Plot Melt Curve (Stabilization = Target Engagement) E->F 5. Analysis

References

Application Note: A Practical Guide to the Chromatographic Purification of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound featuring the pyrazolopyridine scaffold. This structural motif is of significant interest in medicinal chemistry and drug development, appearing in a wide range of biologically active molecules, including kinase inhibitors and agents targeting cardiovascular diseases.[1][2][3] The synthesis of such compounds often results in complex crude mixtures containing starting materials, reagents, and structurally similar byproducts. Therefore, achieving high purity of the target amine is a critical, non-trivial step for its use in subsequent synthetic transformations, biological screening, and regulatory submission.

This application note provides a detailed, field-proven protocol for the purification of this compound using flash column chromatography. We will delve into the specific challenges posed by the basic amine functionality and present a systematic approach to developing a robust and reproducible purification method. The causality behind experimental choices is explained to empower researchers to adapt this methodology to other challenging basic compounds.

Compound Profile & Structural Information

A clear understanding of the target molecule's properties is fundamental to designing an effective purification strategy.

PropertyValueSource
IUPAC Name This compound
CAS Number 19736-04-0
Molecular Formula C₈H₁₀N₄
Molecular Weight 162.19 g/mol -
Physical Form Powder
Melting Point 83-85 °C

G Figure 1: Structure of this compound compound

Caption: Chemical structure of the target compound.

The Challenge: Purifying Basic Amines on Silica Gel

The primary obstacle in the purification of this compound via normal-phase chromatography is the interaction between the basic amine groups and the acidic silanol (Si-OH) groups on the surface of the silica gel stationary phase.[4][5]

This acid-base interaction leads to several undesirable outcomes:

  • Strong, Irreversible Adsorption: The compound may bind so tightly to the column that it fails to elute, resulting in significant yield loss.

  • Peak Tailing: Slow dissociation from the acidic sites causes the product to elute gradually over a large volume of solvent, leading to broad, tailing peaks. This severely compromises resolution and results in impure fractions.

  • On-Column Degradation: For sensitive molecules, the acidic nature of the silica surface can catalyze decomposition.

To overcome these issues, the acidic silanol groups must be effectively neutralized or "masked" during the chromatographic run.

G cluster_0 Problem: Interaction with Acidic Silica cluster_1 Solution: Use of a Competing Base Silica Silica Surface Si-OH (Acidic) Result Result: - Peak Tailing - Poor Recovery Amine Pyrazolopyridine-Amine R-NH₂ (Basic) Amine:f1->Silica:f1 Strong Acid-Base Interaction Silica_Mod Silica Surface Si-O⁻ HNEt₃⁺ Amine_Mod Pyrazolopyridine-Amine R-NH₂ (Basic) Elution Result: - Symmetrical Peaks - Good Recovery Amine_Mod->Elution Clean Elution TEA Triethylamine (TEA) NEt₃ (Stronger Base) TEA:f1->Silica_Mod:f1 Neutralizes Acidic Sites

Caption: Mitigation of amine-silica interaction using a mobile phase modifier.

Our primary recommended protocol involves adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase. The TEA, being a strong base, preferentially interacts with the silica's acidic sites, allowing the target compound to travel through the column with minimal unwanted interaction, resulting in sharper peaks and improved recovery.[4]

Detailed Purification Protocol: Flash Chromatography with a Mobile Phase Modifier

This protocol is designed for the purification of ~1 gram of crude material. It can be scaled accordingly.

Part 1: Thin-Layer Chromatography (TLC) Method Development

The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.3, with good separation from impurities.[6]

  • Prepare Stock Solutions: Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Prepare a separate solution of a pure standard, if available.

  • Test Solvent Systems: Spot the crude material on at least three different TLC plates. Develop each plate in a chamber containing one of the solvent systems below.

  • Analyze Results: Visualize the plates under UV light (254 nm). The ideal system will show the product spot well-separated from major impurities. Observe the spot shape. If significant tailing is observed, add 0.5-1% triethylamine (TEA) to the eluent and re-run the TLC. The addition of TEA should result in a more symmetrical, less streaked spot.

TLC System (v/v/v)PurposeExpected RfObservations
A: 90:10 Hexanes / Ethyl AcetateFor non-polar impurities> 0.8Target compound likely remains at the baseline.
B: 95:5 Dichloromethane / MethanolFor polar compounds~0.1 - 0.4A good starting point. Observe spot shape.
C: 95:5:0.5 DCM / MeOH / TEATo counteract tailing~0.15 - 0.45Rf may increase slightly. Spot should be significantly rounder.

Decision Point: Select the solvent system that provides an Rf of ~0.25 with the best separation and spot shape. This will be the basis for your flash chromatography mobile phase. For this compound, a system similar to C is often successful.[7]

Part 2: Flash Column Chromatography

G Figure 3: General Workflow for Flash Chromatography Purification TLC 1. TLC Method Development Packing 2. Column Packing (Slurry Method) TLC->Packing Loading 3. Sample Loading (Dry Loading Recommended) Packing->Loading Elution 4. Elution & Fraction Collection Loading->Elution Analysis 5. Fraction Analysis (TLC) Elution->Analysis Isolation 6. Combine & Evaporate Pure Fractions Analysis->Isolation Pure_Product Pure Compound Isolation->Pure_Product

Caption: A systematic workflow ensures reproducible purification results.

Materials & Equipment:

  • Flash chromatography system (manual or automated)

  • Glass column (e.g., 40 g silica capacity for 1 g crude)

  • Silica gel (230-400 mesh)[7]

  • Solvents (HPLC grade): Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Crude this compound

  • Celatom or additional silica for dry loading

  • Collection tubes, beakers, round-bottom flasks

  • Rotary evaporator

Step-by-Step Procedure:

  • Column Packing (Wet Slurry Method):

    • Place a cotton or glass wool plug at the bottom of the column if it lacks a frit. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel (e.g., 40 g) in the initial, least polar mobile phase (e.g., 100% DCM + 0.5% TEA).

    • Pour the slurry into the column. Use gentle air pressure to push the solvent through, packing the bed evenly. Ensure no air bubbles or cracks form.[8]

    • Drain the solvent until it is level with the top of the silica bed.

  • Sample Preparation (Dry Loading Method):

    • Dissolve ~1 g of the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., 5-10 mL of DCM or acetone).

    • Add 2-3 g of silica gel to this solution.

    • Carefully evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. This is your dry-loaded sample.[7]

    • Rationale: Dry loading is superior for compounds with limited solubility in the mobile phase, preventing precipitation at the column head and ensuring a narrow application band for better separation.[6]

  • Column Loading:

    • Carefully add the dry-loaded sample powder to the top of the packed silica bed, creating a thin, even layer.

    • Gently tap the column to settle the powder.

    • Add a thin protective layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully fill the column with the initial mobile phase.

    • Begin elution using the solvent system determined by TLC. A common strategy is a gradient elution.

    • Example Gradient:

      • Initial: 100% DCM (+ 0.5% TEA) for 2 column volumes (CVs) to elute very non-polar impurities.

      • Gradient: Ramp to 95:5 DCM/MeOH (+ 0.5% TEA) over 10 CVs.

      • Hold: Maintain 95:5 DCM/MeOH (+ 0.5% TEA) until the product has fully eluted.

    • Collect fractions of appropriate size (e.g., 20 mL for a 40 g column).

  • Fraction Analysis and Product Isolation:

    • Spot every second or third fraction onto a TLC plate. Develop the plate using the method development solvent system.

    • Identify the fractions containing only the pure product.

    • Combine the pure fractions into a clean, tared round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Determine the final mass and calculate the yield. Assess purity via HPLC, NMR, or LC-MS.

Alternative Purification Strategies

While the modified normal-phase method is robust, certain situations may call for alternative approaches.

MethodStationary PhaseMobile Phase ExamplesWhen to Use
Amine-Functionalized Silica Silica gel bonded with amino-propyl groupsHexanes / Ethyl AcetateWhen TEA is incompatible with the product or downstream steps. Provides excellent peak shape without a mobile phase modifier.[5]
Reversed-Phase (RP) Flash/HPLC C18-bonded silicaWater / Acetonitrile or Methanol (often with 0.1% Formic Acid or TFA)For highly polar compounds or when very high purity (>99%) is required. Also useful for separating mixtures unresolved by normal-phase.[9][10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Product does not elute Mobile phase is not polar enough. Strong irreversible binding.Increase the percentage of the polar solvent (e.g., Methanol). Ensure a competing base (TEA) is present in the mobile phase.
Poor separation (co-elution) Inappropriate solvent system. Column is overloaded.Re-develop the TLC method to maximize the ΔRf between the product and impurity. Reduce the amount of crude material loaded onto the column (a good rule of thumb is 1-5% of the silica weight).
Streaking/Tailing on TLC/Column Acid-base interaction with silica.Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase.[4][7] Alternatively, switch to an amine-functionalized or reversed-phase column.
Cracks in the silica bed Improperly packed column; silica bed ran dry.Ensure the column is packed as a uniform slurry. Never let the solvent level drop below the top of the silica bed during the run.

Conclusion

The successful purification of this compound by flash chromatography is readily achievable with a proper understanding of the underlying chemical interactions. By mitigating the strong acidity of the silica stationary phase through the use of a basic mobile phase modifier like triethylamine, researchers can overcome common issues such as peak tailing and poor recovery. This application note provides a comprehensive and adaptable protocol, from initial TLC method development to final product isolation, enabling scientists in the field of drug discovery and development to obtain this valuable building block in high purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. The information provided herein is a synthesis of established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format to provide direct and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in the synthesis of this compound, which is often prepared via a cyclocondensation reaction, can stem from several factors. The primary suspects are incomplete reaction, side reactions, and suboptimal reaction conditions.

  • Incomplete Reaction: The cyclocondensation of a 5-aminopyrazole with a suitable three-carbon synthon is the cornerstone of this synthesis.[1] Ensure that your starting materials, particularly the 5-amino-1,3-dimethylpyrazole and the malononitrile derivative (or a related 1,3-dicarbonyl compound), are pure. Impurities can inhibit the reaction. Also, verify the stoichiometry of your reactants. A slight excess of the more volatile or less stable reactant might be beneficial. Reaction time and temperature are also critical. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Some of these reactions may require prolonged heating under reflux.[2]

  • Side Reactions: The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] To circumvent this, using a symmetrical dicarbonyl compound or a reactant like malononitrile is advisable. Additionally, the amino group of the pyrazole can undergo undesired reactions. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to oxidation.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst is paramount. While acetic acid is a commonly used solvent for this type of cyclocondensation, other solvents like ethanol or dimethylformamide (DMF) could offer better solubility for your specific substrates and improve yields.[3] The use of a catalyst, such as a Brønsted or Lewis acid, can significantly accelerate the reaction and improve the yield.[1] Experimenting with different catalysts and optimizing the catalyst loading is recommended.

Question 2: I am observing a significant amount of a difficult-to-remove impurity in my final product. How can I identify and minimize it?

Answer: The presence of persistent impurities often points to either an incomplete reaction or the formation of a stable side product.

  • Identification: The first step is to characterize the impurity. Use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine its structure. A common impurity could be the uncyclized intermediate from the condensation of the aminopyrazole with one of the carbonyl groups of the 1,3-dicarbonyl compound. Another possibility is the formation of a regioisomer if an unsymmetrical dicarbonyl compound was used.[1][2]

  • Minimization:

    • Incomplete Cyclization: If the impurity is an intermediate, this suggests that the cyclization step is the rate-limiting step. Increasing the reaction temperature or time, or adding a more effective catalyst, can drive the reaction to completion.

    • Side Product Formation: If the impurity is a side product, you may need to adjust the reaction conditions to disfavor its formation. For example, changing the solvent polarity or the reaction temperature can alter the reaction pathway. A thorough optimization of reaction parameters is crucial.

    • Purification: If the impurity cannot be eliminated by modifying the reaction conditions, a more rigorous purification strategy is needed. Standard column chromatography on silica gel is often effective.[4] You may need to experiment with different solvent systems to achieve optimal separation. In some challenging cases, techniques like preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Question 3: The amination step of my synthesis is not working efficiently. What could be the problem?

Answer: If your synthetic route involves the amination of a pre-formed pyrazolo[3,4-b]pyridine core, several factors could be hindering the reaction's efficiency.

  • Leaving Group: The efficiency of a nucleophilic aromatic substitution (SNAAr) reaction, which is a common method for introducing an amino group, is highly dependent on the nature of the leaving group. A good leaving group, such as a halide (e.g., chloro or bromo), is typically required at the 5-position of the pyrazolopyridine ring. If your substrate has a poor leaving group, the reaction will be sluggish.

  • Reaction Conditions: Amination reactions often require elevated temperatures and sometimes high pressure. The choice of the amine source and the presence of a suitable base are also critical. For instance, using ammonia or an ammonia equivalent in a sealed tube or an autoclave might be necessary. The use of a catalyst, such as a palladium or copper catalyst in a Buchwald-Hartwig amination, can facilitate the reaction under milder conditions.[5]

  • Substrate Reactivity: The electron density of the pyrazolopyridine ring can affect its reactivity towards nucleophilic attack. Electron-withdrawing groups on the ring can activate it for SNAAr, while electron-donating groups can have the opposite effect.

Frequently Asked Questions (FAQs)

What is the most common synthetic route to this compound?

The most prevalent and straightforward approach involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with a suitable C3 synthon, such as malononitrile or a derivative of malonic acid. This method directly constructs the pyridine ring onto the existing pyrazole core.[1][2]

What are the key starting materials for this synthesis?

The essential starting materials are:

  • 5-amino-1,3-dimethylpyrazole: This provides the pyrazole backbone of the final molecule.

  • A three-carbon synthon: This is typically a 1,3-dicarbonyl compound or a derivative. Malononitrile is a common and effective choice for introducing the amino group at the 5-position.

What are the typical reaction conditions for the cyclocondensation reaction?

The reaction is often carried out in a high-boiling point solvent such as acetic acid or ethanol under reflux conditions.[2] The reaction time can vary from a few hours to overnight. The use of a catalyst, like piperidine or a Lewis acid, is often employed to improve the reaction rate and yield.

How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

What is the best way to purify the final product?

Column chromatography on silica gel is the most common method for purifying this compound.[4] The choice of eluent is crucial for good separation and typically involves a gradient of a polar solvent (like ethyl acetate or methanol) in a nonpolar solvent (like hexane or dichloromethane). Recrystallization from a suitable solvent can be used for further purification if necessary.

Optimized Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound.

Reaction Scheme:

G compound1 5-amino-1,3-dimethylpyrazole plus + compound1->plus compound2 Malononitrile arrow Piperidine, Ethanol, Reflux compound2->arrow plus->compound2 product This compound arrow->product

A general synthetic workflow.

Materials:

  • 5-amino-1,3-dimethylpyrazole

  • Malononitrile

  • Ethanol (absolute)

  • Piperidine

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-amino-1,3-dimethylpyrazole (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a 1M HCl solution to remove any remaining piperidine.

    • Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by NMR and MS to confirm its identity and purity.

Data Summary

The following table provides expected outcomes for the synthesis of this compound under different conditions. These values are illustrative and may vary depending on the specific experimental setup and purity of reagents.

CatalystSolventTemperature (°C)Time (h)Typical Yield (%)Purity (%)
PiperidineEthanolReflux (78)4-675-85>95
Acetic AcidAcetic AcidReflux (118)6-860-70>90
NoneEthanolReflux (78)24<40Variable

Logical Workflow Diagram

The following diagram illustrates the decision-making process for troubleshooting and optimizing the synthesis.

G start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete low_yield Low Yield? reaction_complete->low_yield Yes troubleshoot_completion Troubleshoot Completion: - Increase Time/Temp - Add Catalyst reaction_complete->troubleshoot_completion No high_purity High Purity? low_yield->high_purity No troubleshoot_yield Troubleshoot Yield: - Check Reagent Purity - Optimize Stoichiometry - Change Solvent/Catalyst low_yield->troubleshoot_yield Yes end Successful Synthesis high_purity->end Yes troubleshoot_purity Troubleshoot Purity: - Optimize Reaction Conditions - Improve Purification Method high_purity->troubleshoot_purity No troubleshoot_completion->start troubleshoot_yield->start troubleshoot_purity->start

Troubleshooting and optimization workflow.

References

Technical Support Center: Overcoming Solubility Challenges with 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 19736-04-0). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome common solubility issues encountered with this compound. By understanding its chemical properties and applying systematic solubilization strategies, you can ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubilization of this compound.

Q1: What are the basic properties of this compound?

A1: this compound is a heterocyclic organic compound, typically supplied as a solid powder[1]. Its structure contains a pyrazolopyridine core and a primary amine group (-NH₂). This amine group is the most critical feature influencing its physicochemical properties, particularly its basicity and pH-dependent solubility[2][3].

Q2: I've added the compound to my aqueous buffer (e.g., PBS, pH 7.4) and it won't dissolve. Why?

A2: Many complex organic molecules, especially those with aromatic ring structures, exhibit low intrinsic solubility in neutral aqueous solutions[4]. The primary reason is that the non-polar pyrazolopyridine core is hydrophobic. At neutral pH, the basic amine group is largely in its neutral, uncharged (free base) form, which is less water-soluble[3][5]. Compounds in this family have been reported to have low micromolar solubility in PBS[6].

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can temporarily increase the rate of dissolution and solubility. However, this approach should be used with caution. Upon cooling to your experimental temperature (e.g., room temperature or 37°C), the compound may precipitate out of the supersaturated solution, leading to inaccurate concentrations and unreliable results. Always verify the solution's stability by letting it stand at the final experimental temperature before use.

Q4: I dissolved my compound in 100% DMSO, but it crashed out when I diluted it into my aqueous assay buffer. What happened?

A4: This phenomenon, known as "fall-out" or precipitation, is common when a compound is highly soluble in a strong organic solvent like DMSO but poorly soluble in the final aqueous medium[7]. The final concentration of the organic solvent (e.g., DMSO) in your assay buffer is often too low to maintain solubility. It is crucial to keep the final DMSO concentration as low as possible, ideally below 1%, to avoid solvent-induced artifacts in biological assays[7].

In-Depth Troubleshooting Guides

If the FAQs did not resolve your issue, follow these systematic guides to achieve complete solubilization.

Guide 1: pH-Dependent Solubilization (Primary Method)

The presence of a basic amine group makes this compound an ideal candidate for pH modification. By lowering the pH, the amine group becomes protonated (R-NH₃⁺), forming a salt that is significantly more water-soluble than the neutral free base[3][8][9].

Protocol for Preparing an Acidic Stock Solution:

  • Objective: To prepare a 10 mM stock solution in an acidic aqueous buffer.

  • Materials:

    • This compound powder.

    • Deionized water.

    • 1 M Hydrochloric Acid (HCl).

    • pH meter.

  • Procedure:

    • Weigh the required amount of the compound.

    • Add approximately 80% of the final desired volume of deionized water. The compound will likely not dissolve at this stage.

    • While stirring, add 1 M HCl dropwise to the suspension. Monitor the pH of the solution.

    • Continue adding HCl until the solid completely dissolves. The target pH will likely be in the range of 2-4.

    • Once fully dissolved, adjust the final volume with deionized water.

    • Validation: Let the stock solution stand for at least one hour at room temperature to ensure it remains stable and does not precipitate. This validated acidic stock can then be further diluted into your final assay medium.

Causality Explained: The lone pair of electrons on the amine's nitrogen atom acts as a proton acceptor[2]. In an acidic environment, it readily accepts a proton (H⁺) from the solvent, forming a positively charged ammonium salt. This ionic form is more polar and interacts favorably with water molecules, dramatically increasing solubility[5].

Guide 2: Utilizing Co-solvents (Secondary Method)

If pH modification is not suitable for your experimental system, or if you need to prepare a highly concentrated stock, using co-solvents is the next best approach[10][11][12].

Protocol for Co-solvent Screening and Preparation:

  • Objective: To identify a suitable co-solvent system for your desired concentration.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).

  • Procedure:

    • Screening: In separate small vials, test the solubility of a small amount of the compound in each of the recommended co-solvents.

    • Stock Preparation: Prepare a high-concentration stock (e.g., 50-100 mM) in the most effective solvent (typically DMSO or DMF). Ensure it is fully dissolved.

    • Serial Dilution: When preparing your working solution, perform a serial dilution rather than a single large dilution. For example, first dilute the 100 mM DMSO stock into an intermediate solvent (like ethanol or your assay buffer with a higher percentage of co-solvent), and then perform the final dilution into the assay buffer. This gradual reduction in solvent strength can prevent precipitation[7].

    • Final Concentration Check: Always ensure the final concentration of the organic co-solvent in your experiment is low (e.g., <1% for DMSO) and consistent across all conditions to avoid influencing the experimental outcome.

Causality Explained: Co-solvents work by reducing the polarity of the bulk solvent (water), making it more favorable for the hydrophobic parts of the compound to dissolve[12]. Strong aprotic solvents like DMSO are particularly effective at disrupting the crystal lattice energy of the solid powder, facilitating its dissolution[13].

Summary of Solubilization Strategies

The optimal strategy depends on your experimental constraints, such as target concentration and buffer composition.

StrategyPrincipleBest ForKey Considerations
pH Modification Protonation of the basic amine group to form a soluble salt.[3][8]Aqueous buffers for in vitro biological assays where pH can be controlled.The final pH must be compatible with your assay system (e.g., cell viability, enzyme activity).
Co-solvents Reducing the overall polarity of the solvent system.[12]High-concentration stock solutions; experiments where pH cannot be altered.The final co-solvent concentration must be low and non-toxic to the biological system.[7]
Excipients Encapsulation of the drug within a carrier molecule.[14][15]Advanced formulations for in vivo studies (e.g., animal dosing).Requires more complex formulation development (e.g., using cyclodextrins).

Troubleshooting Workflow Diagram

This diagram outlines a logical workflow for addressing solubility issues with this compound.

G start Start: Compound (1,3-dimethyl-1H-pyrazolo [3,4-b]pyridin-5-amine) Fails to Dissolve check_assay Is the experiment pH-sensitive? start->check_assay ph_mod Primary Strategy: pH Modification check_assay->ph_mod No cosolvent Secondary Strategy: Co-solvent Use check_assay->cosolvent Yes ph_protocol Follow Protocol 1: Prepare acidic stock (pH 2-4) using HCl. ph_mod->ph_protocol ph_success Success: Compound Dissolved ph_protocol->ph_success advanced Advanced Strategy: Formulation with Excipients (e.g., Cyclodextrins) ph_protocol->advanced Fails cosolvent_protocol Follow Protocol 2: Use DMSO/DMF for stock. Perform serial dilution. cosolvent->cosolvent_protocol cosolvent_success Success: Compound Dissolved cosolvent_protocol->cosolvent_success cosolvent_protocol->advanced Fails

Caption: Decision workflow for solubilizing the target compound.

References

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Guide ID: TSH-PYR-5A-V1 Last Updated: January 2, 2026

This technical guide provides in-depth stability data, storage recommendations, and troubleshooting advice for this compound (CAS No. 19736-04-0). As a key heterocyclic building block in medicinal chemistry and drug discovery, its integrity is paramount for reproducible experimental outcomes. This document is intended for researchers, scientists, and drug development professionals.

Compound Specifications and Recommended Storage

Proper storage is the most critical factor in maintaining the long-term stability and purity of this compound. The primary risks to the compound's integrity are moisture and atmospheric exposure.

ParameterSpecificationRationale & Expert Insight
CAS Number 19736-04-0N/A
Appearance White to light yellow or orange crystalline powder.[1][2]A significant deviation from a pale, free-flowing powder may indicate degradation or contamination.
Melting Point 83-85 °C.A broad or depressed melting point is a classic indicator of impurity.
Long-Term Storage Room temperature (15-25°C) in a desiccator, under inert gas (Argon or Nitrogen).While room temperature storage is acceptable, the key is a dry, inert environment.[1][2] A related compound is noted to be hygroscopic, making desiccation critical to prevent clumping and potential hydrolysis.[1][2] Inert gas displaces oxygen and moisture, preventing oxidative degradation of the electron-rich amine group.
Short-Term Storage Tightly sealed container in a dark, dry place.For daily use, minimize atmospheric exposure. Use parafilm to seal the container cap threads after each use.
Shipping Condition Shipped at ambient temperature as a non-hazardous powder.The compound is stable for short durations under standard shipping conditions. Immediate and proper storage upon receipt is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A: The optimal conditions are room temperature, in a tightly sealed container placed inside a desiccator, with the vial's headspace purged with an inert gas like argon or nitrogen.[1][2][3] This multi-barrier approach mitigates the primary risks of moisture absorption and oxidation.

Q2: My compound has arrived as a light orange powder. Is this normal?

A: Yes, this is within the expected color range. Related amino-pyrazole compounds are described as white to light yellow or light orange crystalline powders.[1][2] However, a shift to a dark brown or tar-like appearance would be a strong indicator of degradation.

Q3: Is this compound sensitive to light?

A: While no specific photostability data is published, it is best practice for nitrogen-containing heterocyclic amines to be stored in a dark place or in amber vials.[1][2] This preventative measure avoids potential light-catalyzed degradation pathways.

Q4: How should I prepare a stock solution for my experiments?

A: Prepare stock solutions fresh whenever possible. If storage is necessary, use an anhydrous aprotic solvent like DMSO or DMF. A derivative of the compound has been shown to have good solubility in DMF.[4] Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Before sealing for storage, briefly purge the vial headspace with inert gas.

Troubleshooting Guide

This section addresses common experimental issues where the compound's stability may be a contributing factor.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Inconsistent or Failed Experimental Results storage Was the compound stored under inert, dry conditions? start->storage purity Was the purity of the current batch verified? storage->purity Yes sol_storage Action: Discard old stock. Purchase new, and implement ideal storage protocol. storage->sol_storage No handling Were proper handling techniques for hygroscopic solids used? purity->handling Yes sol_purity Action: Verify purity via HPLC or LC-MS. (See Protocol 4.1) purity->sol_purity No sol_handling Action: Review handling protocol. Use a glovebox or dry weighing technique. (See Protocol 4.2) handling->sol_handling No success Problem Resolved handling->success Yes

Caption: Decision workflow for troubleshooting experimental issues.

Problem: My reaction yield is significantly lower than expected or inconsistent between runs.

  • Possible Cause 1: Compound Degradation. The amine group is nucleophilic and can react with atmospheric CO₂ or oxidize over time, reducing the amount of active starting material. Moisture absorption can also alter the molar quantity of the compound weighed for a reaction.[1][2]

  • Solution:

    • Verify the purity of your current stock using the HPLC protocol below (Section 4.1).

    • If the purity is <95% or multiple degradation peaks are observed, acquire a fresh batch of the compound.

    • Upon receipt, immediately store the new compound under the ideal conditions outlined in Section 1.

Problem: I am observing unexpected peaks in my NMR or LC-MS analysis of the starting material.

  • Possible Cause: Contamination or Degradation. This could be due to absorbed water, the formation of a carbamate salt from a reaction with CO₂, or oxidative byproducts.

  • Solution:

    • Acquire a spectrum of the compound dissolved in anhydrous solvent (e.g., DMSO-d₆). A significant water peak may confirm hygroscopic behavior.

    • Compare the mass spectrum to the expected molecular weight (C₈H₁₀N₄, MW: 162.19 g/mol ). Masses corresponding to M+18 (water adduct) or M+44 (CO₂ adduct) may be present.

    • If degradation is confirmed, a fresh sample is required.

Problem: The solid has clumped together and is no longer a free-flowing powder.

  • Possible Cause: Moisture Absorption. This is a strong indicator of improper storage and confirms the compound is hygroscopic, similar to related structures.[1][2]

  • Solution:

    • While the material may still be usable, its purity is now questionable. The water content will make accurate weighing impossible without quantitative analysis (e.g., Karl Fischer titration).

    • It is strongly recommended to use a new, properly stored batch for any quantitative experiments.

    • To prevent this, always handle the compound in a low-humidity environment (e.g., a glovebox) and store it in a desiccator.

Experimental Protocols

Protocol 4.1: Purity Verification by Reverse-Phase HPLC

This protocol provides a general method to assess the purity of this compound.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A:B to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

  • HPLC Conditions:

    • Column: C18, 2.5-5 µm particle size (e.g., 4.6 x 150 mm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration)

  • Analysis:

    • The primary peak should be sharp and symmetrical.

    • Calculate the purity by the area percentage method. A pure sample should exhibit a main peak area of >98%. Peaks in the first few minutes are typically solvent front or highly polar impurities.

Protocol 4.2: Best Practices for Weighing and Handling
  • Environment: Whenever possible, handle the solid inside a glovebox with a low-humidity atmosphere.

  • Pre-equilibration: Before opening, allow the sealed container to equilibrate to the ambient temperature of the weighing balance for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Use a clean, dry spatula. Work efficiently to minimize the time the container is open.

  • Resealing: Immediately after weighing, securely close the container. Purge the headspace with a gentle stream of inert gas before tightening the cap. Seal the cap-vial interface with parafilm for extra protection.

  • Hygiene: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][5] Wash hands thoroughly after handling.[5]

Chemical Stability Profile

The stability of this compound is governed by its chemical structure.

Structural Stability Diagram

Caption: Key reactive sites for potential degradation.

  • Inherent Stability: The fused pyrazolo[3,4-b]pyridine ring system is an aromatic and electronically stable core. The 1H-tautomer of this scaffold is significantly more stable than other tautomeric forms, ensuring structural consistency.[6]

  • Potential Degradation Pathways:

    • Oxidation: The primary amine (-NH₂) group is the most susceptible site. It is an electron-donating group that can be oxidized by atmospheric oxygen, especially over long periods or if exposed to light and heat. This process often results in the formation of colored byproducts, explaining potential color changes from white/yellow to brown.

    • Hygroscopicity: As observed in similar compounds, the amine and nitrogen atoms in the rings can form hydrogen bonds with water molecules.[1][2] This physical absorption of water leads to clumping and inaccuracies in weighing, and in extreme cases, could provide a medium for hydrolytic decomposition.

By understanding these vulnerabilities, researchers can implement the recommended storage and handling procedures to ensure the compound's integrity for the duration of their research projects.

References

Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are of significant interest in drug discovery due to their structural similarity to purine bases, leading to a wide range of biological activities.[1][2][3] However, their synthesis is not without challenges.

This guide provides in-depth, field-tested insights into overcoming common synthetic pitfalls, moving beyond simple procedural lists to explain the underlying chemical principles. Here, you will find a combination of frequently asked questions for quick reference and detailed troubleshooting guides complete with step-by-step protocols and mechanistic diagrams.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or failing. What are the first things I should check?

A: Low yields are a frequent issue and often stem from a few key areas. Before undertaking extensive optimization, conduct a systematic check of the fundamentals:

  • Purity of Starting Materials: Aminopyrazoles, in particular, can be susceptible to degradation. Impurities in any reactant can halt the reaction or lead to unwanted side products. Recommendation: Verify the purity of your starting materials by NMR or LC-MS. If necessary, purify them by recrystallization or chromatography before use.[4]

  • Reaction Conditions: Suboptimal temperature, time, or solvent can lead to incomplete conversion or product decomposition.[4] Recommendation: Monitor your reaction by Thin Layer Chromatography (TLC) to track the consumption of starting materials. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.[4]

  • Atmospheric Control: While many protocols don't specify, sensitive reagents may require an inert atmosphere (Nitrogen or Argon) to prevent oxidation or side reactions with moisture.

Q2: I'm getting a mixture of products that are difficult to separate. What is likely happening?

A: You are most likely dealing with the formation of regioisomers. This is arguably the most common challenge in pyrazolo[3,4-b]pyridine synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or related biselectrophiles.[1] The aminopyrazole has two nucleophilic centers (the exocyclic amino group and the ring C4 carbon), leading to different cyclization pathways.[1]

Q3: How can I control which regioisomer is formed?

A: Achieving regioselectivity often requires careful control over reaction conditions. The relative electrophilicity of the two carbonyl groups in your biselectrophile is a primary determinant.[1] If the electrophilicity is very different, you can achieve high regioselectivity.[1] If they are similar, you will likely get a mixture. Screening catalysts (Lewis vs. Brønsted acids) and solvents can also influence the outcome.[4] For definitive control, it is often best to start with a pyrazole that is already substituted in a way that directs the cyclization.

Q4: My final product is insoluble and difficult to purify. What are my options?

A: The planar nature of the pyrazolo[3,4-b]pyridine core can lead to poor solubility.

  • Chromatography: Use highly polar solvent systems for column chromatography. A common starting point is a gradient of hexane and ethyl acetate, but you may need to incorporate methanol or even a small amount of acetic acid or triethylamine to improve mobility on silica gel.[4]

  • Recrystallization: If chromatography is difficult, explore a wide range of solvents for recrystallization. Hot DMF, DMSO, or acetic acid can be effective for dissolving poorly soluble compounds.

  • Trituration: Suspending the crude solid in a solvent where impurities are soluble but the product is not (e.g., diethyl ether, ethyl acetate, or methanol) can be a simple and effective purification method.

In-Depth Troubleshooting Guides

Guide 1: Low Yield in Multicomponent Syntheses

Multicomponent reactions (MCRs) are powerful for building complexity in a single step but can be sensitive to reaction parameters.

Symptom: A three-component reaction between an aldehyde, an aminopyrazole, and an active methylene compound results in a low yield (<30%) of the desired pyrazolo[3,4-b]pyridine.[4]

Potential Root Causes & Diagnostic Workflow:

G Start Problem Identified: Low Yield in MCR CheckReagents 1. Verify Reagent Purity (NMR, LC-MS) Start->CheckReagents CheckConditions 2. Analyze Reaction Conditions CheckReagents->CheckConditions If pure SolventScreen Solvent Screen: Ethanol, DMF, Toluene, or Solvent-Free CheckConditions->SolventScreen CatalystScreen Catalyst Screen: Brønsted (AcOH) vs. Lewis (ZrCl4, Cu(II)) CheckConditions->CatalystScreen TempScreen Temperature Optimization: RT vs. Reflux (e.g., 100°C) CheckConditions->TempScreen Result Optimized Yield SolventScreen->Result CatalystScreen->Result TempScreen->Result

Solutions & Protocols:

  • Catalyst and Solvent Screening: The interplay between catalyst and solvent is critical. Lewis acids can enhance the electrophilicity of carbonyls, while the right solvent ensures all components remain in solution.[4][5]

    • Lewis Acid Catalysis: Lewis acids like ZrCl₄ have been shown to be effective.[4][6] A typical screen might compare acetic acid, ZrCl₄, and a copper(II) salt.[5]

    • Solvent Effects: Ethanol is a common starting point. However, for some reactions, solvent-free conditions at elevated temperatures (e.g., 100°C) can provide excellent yields.[4] A screen of ethanol, DMF, and toluene against solvent-free conditions is recommended.

Parameter Condition A Condition B Condition C Rationale & Reference
Catalyst Acetic Acid (cat.)ZrCl₄ (0.15 eq)Fe₃O₄@MIL-101 (20 mg)Compare Brønsted, Lewis acid, and heterogeneous catalysts.[1][4][6]
Solvent EthanolDMF/EtOHSolvent-FreeSolvent polarity and aprotic/protic nature affect kinetics.[4][7]
Temperature Reflux95 °C100 °CHigher temperatures are often required to drive cyclization.[4]

Protocol 1: General Procedure for ZrCl₄-Catalyzed Synthesis [6]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture (e.g., by bubbling N₂ through it for 5-10 minutes).

  • Add ZrCl₄ (0.15 mmol) to the mixture.

  • Stir the reaction vigorously at 95 °C for 16 hours, monitoring by TLC.

  • After completion, cool the mixture and concentrate it in vacuo.

  • Perform a standard aqueous workup with an organic solvent (e.g., CHCl₃ or EtOAc).

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Guide 2: Controlling & Separating Regioisomers

The formation of regioisomers is a fundamental challenge rooted in the mechanism of cyclization.

Symptom: ¹H NMR and LC-MS analysis of the crude product shows two distinct but closely related species, often with identical mass.

Mechanistic Insight: When using an unsymmetrical 1,3-diketone, the initial condensation can occur at either of the two carbonyl carbons. The relative electrophilicity of these carbons dictates the major product.[1]

G cluster_0 Reaction Inputs cluster_1 Potential Outcomes Aminopyrazole 5-Aminopyrazole Condensation Condensation/ Cyclization Aminopyrazole->Condensation Diketone Unsymmetrical 1,3-Diketone Diketone->Condensation IsomerA Regioisomer A Condensation->IsomerA Pathway 1 IsomerB Regioisomer B Condensation->IsomerB Pathway 2 Separation Purification Challenge: Column Chromatography or Recrystallization IsomerA->Separation IsomerB->Separation

Solutions & Protocols:

  • Influencing Selectivity:

    • Steric Hindrance: A bulkier R group on the diketone will sterically disfavor nucleophilic attack at the adjacent carbonyl, potentially guiding the reaction down a single pathway.

    • Electronic Effects: An electron-withdrawing group will increase the electrophilicity of a nearby carbonyl, making it the preferred site of initial attack.

    • Pre-formed Intermediates: Syntheses like the Gould-Jacobs reaction use reagents like diethyl 2-(ethoxymethylene)malonate where the two electrophilic sites are electronically distinct, leading to highly regioselective outcomes.[1]

  • Separation of Isomers: When a mixture is unavoidable, separation is key.

    • Flash Column Chromatography: This is the most common method.[4] Success depends on finding an eluent system that can differentiate the small polarity difference between isomers.

      • Tip: Use a long column with a shallow solvent gradient (e.g., starting with 5% EtOAc in Hexane and slowly increasing to 30% over many column volumes). This can improve separation.[8]

    • Fractional Recrystallization: If the isomers have different solubilities, this can be a highly effective, scalable purification technique.[4] It requires screening various solvents to find one where one isomer is significantly less soluble than the other.

Protocol 2: General Guidance for Separating Regioisomers by Chromatography [9][10]

  • TLC Analysis: First, screen various solvent systems on TLC to find one that shows any separation between the two spots (even if minimal). Test mobile phases like Hexane/EtOAc, DCM/MeOH, and Toluene/Acetone.

  • Column Preparation: Pack a long, thin column with silica gel (100-200 mesh can sometimes provide better separation than standard 230-400 mesh for difficult separations).

  • Loading: Dissolve the crude mixture in a minimal amount of DCM or the initial eluent and load it onto the column. A "dry loading" technique (adsorbing the sample onto a small amount of silica first) is often superior.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 100% Hexane or Toluene). Gradually and slowly increase the polarity. Collect small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which contain the pure isomers. Combine the pure fractions for each isomer and concentrate.

References

Optimization of reaction conditions for pyrazolo[3,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this vital heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are of significant interest in medicinal chemistry due to their structural similarity to purine bases, leading to a wide range of biological activities.[1][2][3][4]

This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section to cover general strategic inquiries and a detailed Troubleshooting Guide for specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for pyrazolo[3,4-b]pyridine derivatives.

Q1: What are the primary synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core?

A1: There are two major retrosynthetic approaches to this bicyclic system[1]:

  • Formation of the pyridine ring onto a pre-existing pyrazole ring: This is the most common and widely used strategy. It typically starts with a substituted 5-aminopyrazole which then undergoes condensation with a 1,3-dicarbonyl compound or its equivalent to form the pyridine ring.[1][5]

  • Formation of the pyrazole ring onto a pre-existing pyridine ring: This approach is also viable and involves the cyclization of a suitably functionalized pyridine derivative, such as a hydrazine-substituted pyridine, to build the pyrazole ring.[1][6]

The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Q2: How do I select the appropriate starting materials for my target pyrazolo[3,4-b]pyridine derivative?

A2: The selection is dictated by the desired final substitution pattern.

  • Starting from a 5-aminopyrazole: The substituents on the N1 and C3 positions of the final product are determined by the starting 5-aminopyrazole. The substituents at the C4, C5, and C6 positions are introduced by the 1,3-dicarbonyl compound or its synthetic equivalent (e.g., α,β-unsaturated ketones, alkynyl aldehydes).[1][7]

  • Choosing the 1,3-dicarbonyl equivalent: For instance, reacting a 5-aminopyrazole with an α,β-unsaturated ketone will typically yield a dihydropyrazolo[3,4-b]pyridine, which may spontaneously oxidize or require a separate oxidation step to yield the aromatic product.[1] Using alkynyl aldehydes allows for the synthesis of halogen-functionalized derivatives in a single step.[7]

Q3: What is the importance of tautomerism in NH-unsubstituted pyrazolo[3,4-b]pyridines?

A3: For pyrazolo[3,4-b]pyridines without a substituent on the pyrazole nitrogen, two tautomeric forms are possible: the 1H- and the 2H-isomers.[1] Theoretical calculations have shown that the 1H-tautomer is significantly more stable (by nearly 9 kcal/mol), making it the predominant form in most cases.[1] This is a critical consideration for characterization and for understanding the molecule's biological interactions. The 2H-tautomer may be favored in specific cases, such as when the pyridine ring is not fully aromatic (e.g., a tetrahydropyridone).[1]

Part 2: Troubleshooting Guide

This section provides a question-and-answer guide to troubleshoot specific experimental problems.

Problem 1: My reaction yield is consistently low or I am getting no product.

Q: I am performing a multi-component synthesis of a pyrazolo[3,4-b]pyridine derivative and my yields are very low. What are the potential causes and how can I troubleshoot this?

A: Low yields are a common challenge and can stem from several factors. A systematic approach to optimization is crucial.[8]

Causality & Solution Workflow:

  • Purity of Starting Materials: The purity of reactants, especially the 5-aminopyrazole, is paramount. Impurities can act as catalyst poisons or introduce competing side reactions.

    • Action: Verify the purity of your starting materials by NMR or LC-MS. If necessary, recrystallize or purify them before use.[8]

  • Catalyst Selection and Loading: The choice and amount of catalyst can dramatically affect the reaction rate and yield. While classic conditions often use Brønsted acids like acetic acid, modern methods employ a range of catalysts.[3][5]

    • Action: Screen different catalysts. Lewis acids (e.g., ZrCl₄, Cu(II) acetylacetonate) or solid-supported catalysts (e.g., amorphous carbon-supported sulfonic acid, AC-SO₃H) have shown high efficacy.[4][8][9][10] Optimize the catalyst loading; for some systems, as little as 5 mg of a solid catalyst or 0.1 equivalents of a metal catalyst can be optimal.[9][10]

  • Solvent Effects: The solvent influences reactant solubility, reaction kinetics, and equilibrium positions.

    • Action: Perform a solvent screen. While ethanol and acetic acid are common, other solvents like DMF, or even solvent-free conditions at elevated temperatures, have proven to be high-yielding for specific substrates.[1][4][8] A mixture of EtOH/DMF (1:1) can be effective for dissolving all reactants.[4]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or product degradation.

    • Action: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent either premature work-up or decomposition from prolonged heating.[8] Optimize the temperature; some reactions proceed at room temperature while others require reflux.[8][10]

Below is a decision-making workflow for troubleshooting low yield:

LowYieldTroubleshooting start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify Action: Recrystallize or Re-purify Reactants purity_ok->purify No screen_catalyst Screen Catalysts (Lewis vs. Brønsted) & Optimize Loading purity_ok->screen_catalyst Yes purify->check_purity catalyst_ok Yield Improved? screen_catalyst->catalyst_ok screen_solvent Screen Solvents (Polar vs. Non-polar, Solvent-free) catalyst_ok->screen_solvent No success High Yield Achieved catalyst_ok->success Yes solvent_ok Yield Improved? screen_solvent->solvent_ok optimize_temp Optimize Temperature & Time via TLC Monitoring solvent_ok->optimize_temp No solvent_ok->success Yes optimize_temp->success

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of undesired regioisomers.

Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I improve the regioselectivity?

A: Regioisomer formation is a classic challenge when using unsymmetrical biselectrophiles. The outcome is determined by the relative electrophilicity of the two carbonyl groups and the nucleophilicity of the atoms in the 5-aminopyrazole.[1]

Causality & Solution:

  • Electronic Effects: The reaction is governed by which carbonyl group is more electrophilic. For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the highly electron-withdrawing CF₃ group is significantly more electrophilic. The initial attack of the aminopyrazole will occur at this site.[1]

  • Mechanism: The reaction typically proceeds via an initial Michael addition or condensation, followed by cyclization and dehydration/oxidation. The regioselectivity is often locked in during the first irreversible step. When reacting 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl, the more electrophilic carbonyl will preferentially react with the more nucleophilic site of the pyrazole.[1]

  • Strategic Solutions:

    • Choose Highly Differentiated Electrophiles: Select starting materials where the two electrophilic centers have vastly different reactivities. For example, using ethyl acetoacetate derivatives or ethyl 2,4-dioxo-4-phenylbutanoate derivatives can lead to high regioselectivity because the ketone carbonyl is more electrophilic than the ester carbonyl.[1]

    • Control Reaction Conditions: While electronic factors are dominant, the choice of acid or base catalyst and solvent can sometimes influence the kinetic vs. thermodynamic product distribution. It is advisable to consult literature for specific systems that are similar to your target.[8]

    • Purification: If a mixture is unavoidable, focus on efficient separation. Flash column chromatography is the most common method. A systematic screen of eluents (e.g., a gradient of hexane/ethyl acetate) is recommended.[8]

The diagram below illustrates the factors influencing regioselectivity.

Regioselectivity cluster_reactants Reactants cluster_factors Controlling Factors cluster_products Potential Products 5-Aminopyrazole 5-Aminopyrazole Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Electrophilicity Relative Electrophilicity of C=O groups Unsymmetrical\n1,3-Dicarbonyl->Electrophilicity Regioisomer_A Regioisomer A Electrophilicity->Regioisomer_A Favors one pathway Conditions Reaction Conditions (Catalyst, Solvent, Temp) Conditions->Regioisomer_A Regioisomer_B Regioisomer B Conditions->Regioisomer_B

Caption: Factors controlling regioselectivity in synthesis.

Problem 3: Difficulties with product purification.

Q: My crude product is an impure oil/solid that is difficult to purify by column chromatography. What steps can I take?

A: Purification of N-heterocycles can be challenging due to their polarity and potential for strong interaction with silica gel.[8]

Causality & Solution:

  • Thorough Work-up: Before chromatography, ensure all catalysts and inorganic salts are removed. An aqueous wash (e.g., with NaHCO₃ solution if an acid catalyst was used) followed by extraction with a suitable organic solvent (like ethyl acetate) is crucial.[8][9]

  • Chromatography Optimization:

    • Stationary Phase: While silica gel is standard, consider alternatives if you observe product degradation on the column. Alumina (basic or neutral) can be a good option for acid-sensitive compounds.

    • Mobile Phase: A systematic approach to eluent selection is key. Start with a non-polar solvent (hexane) and gradually increase polarity with a more polar solvent (ethyl acetate).[8] If the product is highly polar, consider adding a small percentage of methanol or a few drops of triethylamine to the eluent system to reduce tailing on silica gel.

  • Recrystallization: If the product is a solid, recrystallization is often the best method for achieving high purity. Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures thereof) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Trituration: If the crude material is an amorphous solid or a thick oil, trituration can be effective. This involves stirring the crude product in a solvent in which the desired compound is insoluble but the impurities are soluble. The purified solid can then be collected by filtration.

Part 3: Data & Protocols

Table 1: Comparison of Optimized Reaction Conditions
CatalystSolvent(s)TemperatureTimeTypical YieldReference
Acetic Acid (AcOH)Glacial AcOHReflux1 - 12 hUp to 98%[1]
ZrCl₄EtOH/DMF95 °C16 h~45-70%[4][8]
Cu(II) acetylacetonateCHCl₃Room Temp10 hUp to 94%[9]
AC-SO₃H (solid acid)EthanolRoom Temp0.5 - 3 h80 - 83%[10]
NaOHGlycol120 °C5 - 12 min> 90%[1]
Experimental Protocol: General Synthesis using a Lewis Acid Catalyst

This protocol is a representative example for the synthesis of 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines from a 5-aminopyrazole and an α,β-unsaturated ketone, adapted from literature procedures.[4][8]

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of the α,β-unsaturated ketone (1.0 mmol) in a 1:1 mixture of ethanol (EtOH) and dimethylformamide (DMF) (2.0 mL total), add the 5-aminopyrazole derivative (1.0 mmol).

  • Inert Atmosphere: If reactants or products are sensitive to oxidation, degas the mixture and maintain the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Addition: Add the Lewis acid catalyst, for example, ZrCl₄ (0.15 mmol, 15 mol%), to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 95 °C) and stir vigorously for the required time (e.g., 16 hours), monitoring progress by TLC.

  • Work-up: After cooling to room temperature, concentrate the solution under reduced pressure. Add water (10 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with a saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

References

Avoiding regioisomer formation in pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for pyrazolo[3,4-b]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important heterocyclic scaffold. As Senior Application Scientists, we understand the practical challenges encountered in the lab. This resource provides in-depth, field-proven insights and troubleshooting strategies, with a focus on the critical challenge of controlling regioselectivity.

The Challenge: Regioisomerism in Pyrazolo[3,4-b]pyridine Synthesis

The condensation of substituted hydrazines with 2-chloro-3-cyanopyridines (or related electrophilic precursors) is a cornerstone method for synthesizing the pyrazolo[3,4-b]pyridine core. However, the unsymmetrical nature of the pyrazole ring often leads to the formation of two distinct regioisomers: the desired N1-substituted and the undesired N2-substituted products. The ratio of these isomers is highly sensitive to reaction conditions, making control of regioselectivity a primary obstacle in achieving high yields and purity.

This guide will address the common questions and issues related to this synthetic challenge, providing both theoretical understanding and actionable laboratory protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm getting a mixture of N1 and N2 regioisomers. What are the primary factors controlling the reaction's regioselectivity?

Answer: This is the most common issue encountered. The formation of N1 vs. N2 isomers is a classic case of kinetic vs. thermodynamic control, heavily influenced by the interplay of several factors.

  • Steric Hindrance: The steric bulk of the substituent on the hydrazine (R¹) and on the pyridine ring are critical. A bulkier R¹ group will generally favor the formation of the less sterically hindered N1 isomer. The initial nucleophilic attack of the hydrazine can occur via two nitrogen atoms. The N1-H of the hydrazine is generally less sterically encumbered and more acidic, while the N2-H is more basic and often more nucleophilic.

  • Reaction Temperature: Lower temperatures often favor the kinetically controlled product. In many cases, the N2 isomer is the kinetic product, formed faster at lower temperatures, while the N1 isomer is the thermodynamically more stable product and is favored at higher temperatures, which allow for equilibration.

  • Solvent Polarity: The solvent can influence the stability of the transition states leading to each isomer. Aprotic polar solvents like DMF or DMSO are commonly used and can influence the reaction pathway.

  • Base Strength: The choice and stoichiometry of the base are crucial. A strong, non-nucleophilic base can deprotonate the pyrazole precursor, and its nature can influence the site of subsequent alkylation or arylation. Weaker bases, like K₂CO₃ or Et₃N, are often used in the initial condensation and can significantly impact the isomer ratio.

Q2: How can I strategically favor the formation of the desired N1-substituted isomer?

Answer: A multi-pronged approach is most effective. You must optimize the interplay between reactants and conditions.

Strategy 1: Leveraging Steric Hindrance

If your synthetic route allows, choose a hydrazine with a sterically demanding R¹ group. For example, using tert-butylhydrazine instead of methylhydrazine will almost exclusively yield the N1 isomer due to the prohibitive steric clash that would occur in the N2 position.

Strategy 2: The "Protecting Group" or "Blocking Group" Approach

This is a robust and widely used strategy that involves temporarily blocking one of the nitrogen atoms to direct the reaction, followed by a deprotection step. The use of a removable protecting group on the pyrazole nitrogen is a common and effective method.

Experimental Protocol: N1-Selective Synthesis via Pyrazole Protection

  • Step A: Synthesis of the Unsubstituted Pyrazolo[3,4-b]pyridine: First, synthesize the parent scaffold using hydrazine hydrate. This reaction avoids regioselectivity issues as R¹ is simply hydrogen.

  • Step B: N-Protection: Protect the resulting pyrazole. A p-methoxybenzyl (PMB) group is often effective.

    • Dissolve the unsubstituted pyrazolo[3,4-b]pyridine in anhydrous DMF.

    • Add NaH (1.1 eq.) portion-wise at 0 °C and stir for 30 minutes.

    • Add PMB-Cl (1.1 eq.) and allow the reaction to warm to room temperature overnight.

    • Work up the reaction to isolate the protected intermediate. This step itself can yield a mix of N1 and N2 protected isomers, which must be separated chromatographically.

  • Step C: N-Alkylation/Arylation: With the desired N1-protected isomer in hand, perform the desired substitution reaction on the N2 position.

  • Step D: Deprotection: Remove the PMB group using an appropriate method, such as treatment with trifluoroacetic acid (TFA), to yield the pure N1-substituted final product.

Strategy 3: Thermodynamic Control

If you are still obtaining a mixture, try running the reaction at a higher temperature (e.g., refluxing in a higher-boiling solvent like xylenes or DMF at 120-150 °C) for an extended period. This can facilitate the conversion of the less stable kinetic N2 isomer into the more stable thermodynamic N1 isomer.

Q3: My reaction is complete, but I'm struggling to separate the N1 and N2 isomers. What are the best practices for purification?

Answer: Separating these regioisomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method.

    • Solvent System Optimization: Use a shallow solvent gradient. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and slowly increase the polarity. Isomers often show just enough separation to be isolated with careful fraction collection.

    • Alternative Adsorbents: If silica gel fails, consider using alumina or a bonded-phase silica (like C18 for reverse-phase chromatography).

  • Recrystallization: If the isomers are solid, fractional recrystallization can be highly effective. Experiment with a range of solvent systems (e.g., Ethanol/Water, Dichloromethane/Hexane, Ethyl Acetate/Heptane). The subtle differences in crystal lattice energy between the isomers can often be exploited.

  • Preparative HPLC: For high-value materials or when all else fails, preparative HPLC (both normal and reverse-phase) offers the highest resolution for separating stubborn isomers.

Parameter Effect on N1/N2 Ratio Typical Conditions
Hydrazine Substituent (R¹) Bulkier groups strongly favor the N1 isomer.t-Bu > i-Pr > Et > Me
Temperature Higher temperatures favor the thermodynamic N1 isomer.80-150 °C (Reflux in DMF, Xylene)
Base Stronger bases can favor one isomer over another depending on the specific substrate.K₂CO₃, Cs₂CO₃, NaH
Solvent Can influence transition state stability.DMF, DMSO, Dioxane, Toluene

Visualizing the Synthetic Challenge

The diagrams below illustrate the core concepts discussed.

G cluster_0 Key Reactants Pyridine 2-Chloro-3-cyanopyridine Condensation Condensation Reaction Pyridine->Condensation Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Condensation N1_Isomer N1-Substituted Isomer (Often Thermodynamic) Condensation->N1_Isomer Path A N2_Isomer N2-Substituted Isomer (Often Kinetic) Condensation->N2_Isomer Path B

Caption: General reaction scheme leading to regioisomers.

G cluster_strategy Optimization Strategies cluster_purification Purification Methods start Isomer Mixture Obtained? temp Increase Temperature (Thermodynamic Control) start->temp Yes sterics Increase Steric Bulk of Hydrazine R-group start->sterics Yes protect Use Protecting Group Strategy start->protect Yes column Optimize Column Chromatography temp->column sterics->column protect->column recrystallize Attempt Fractional Recrystallization column->recrystallize Separation Poor hplc Use Preparative HPLC recrystallize->hplc Still Impure

Caption: Troubleshooting workflow for regioisomer issues.

Technical Support Center: Scaling the Synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this important heterocyclic amine from the bench to larger-scale production. We will address common challenges with scientifically grounded explanations and provide actionable solutions to streamline your workflow and enhance batch-to-batch consistency.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent and scalable synthetic strategy for constructing the this compound core?

The most robust and widely adopted method involves the construction of the pyridine ring onto a pre-existing, appropriately substituted pyrazole.[1] This is typically achieved through a condensation reaction between a 5-aminopyrazole derivative (in this case, 5-amino-1,3-dimethylpyrazole) and a suitable 1,3-dicarbonyl compound or a biselectrophilic equivalent.[1][2] This approach is favored for its reliability and the commercial availability of the necessary precursors.

Q2: What are the primary challenges encountered when moving from a lab-scale synthesis to a multi-kilogram scale?

Scaling up the synthesis of heterocyclic amines presents several key hurdles.[3] The most significant for this class of compounds is often purification; methods like column chromatography that are effective at the milligram-to-gram scale become economically and practically unfeasible for large quantities due to massive solvent consumption and time requirements.[4] Other critical challenges include managing reaction exotherms, ensuring adequate mixing in larger vessels, controlling regioselectivity to avoid isomeric impurities, and handling potentially hazardous reagents safely.[1][3]

Q3: How can the final product's purity be reliably assessed, especially for pharmaceutical applications?

A multi-pronged approach is essential for robust purity assessment. High-Performance Liquid Chromatography (HPLC) is the standard for quantitative analysis of purity and detection of trace impurities. For structural confirmation and identification of any residual solvents or byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is indispensable.[4] Orthogonal methods such as melting point determination provide a simple but effective indicator of purity, while techniques like nonaqueous titration can offer an alternative assay of the compound's active percentage.[4]

Q4: Can multicomponent reactions (MCRs) be utilized for this synthesis?

Yes, multicomponent reactions are a powerful strategy for synthesizing pyrazolopyridine derivatives in a single, efficient step.[5][6] An MCR approach could involve reacting an aminopyrazole, an aldehyde, and an active methylene compound (like malononitrile or an acetoacetate derivative) in a one-pot process.[2] These reactions are highly attractive for scalability due to their atom economy, simplified procedures, and reduced waste generation.[5]

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering validated solutions.

Issue 1: Low or Inconsistent Reaction Yield

Question: My reaction yield is significantly lower than expected, or it varies dramatically between batches, especially after increasing the scale. What are the likely causes and how can I fix this?

Answer:

Low and inconsistent yields during scale-up are common and typically point to issues with reaction control or starting material quality.

  • Probable Cause A: Incomplete Reaction or Side Reactions. At a larger scale, inefficient mixing or poor heat transfer can create localized "hot spots" or areas of high reactant concentration. This can lead to the formation of byproducts or degradation of the desired product. The condensation reaction to form the pyridine ring is sensitive to temperature and pH.[7]

    • Solution:

      • Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump or an addition funnel for a slow, controlled addition of one reactant to the other. This maintains a low instantaneous concentration and helps manage the reaction exotherm.

      • Optimize Mixing: Ensure the reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a properly sized impeller) to maintain a homogenous mixture.

      • Temperature Monitoring: Use a calibrated temperature probe to monitor the internal reaction temperature and implement a cooling bath to maintain the optimal temperature range identified during lab-scale experiments.

  • Probable Cause B: Raw Material Quality. Impurities in your starting 5-amino-1,3-dimethylpyrazole or the dicarbonyl synthon can interfere with the reaction, leading to a cascade of side products that complicate purification and reduce the yield of the target molecule.

    • Solution:

      • Qualify All Raw Materials: Before starting the reaction, analyze every batch of starting material using ¹H NMR and measure its melting point. Compare this data against a known, high-purity standard.

      • Pre-purification: If significant impurities are detected, consider purifying the starting materials via recrystallization or distillation before use.

Diagram: General Synthetic Workflow

The following diagram outlines the critical stages in a well-controlled synthesis process, emphasizing the quality control checkpoints necessary for a successful scale-up.

G cluster_prep Preparation Stage cluster_reaction Synthesis Stage cluster_workup Isolation & Purification cluster_final Final Product RMQ Raw Material Qualification (NMR, MP) Reaction Controlled Reaction (T°, Addition Rate) RMQ->Reaction Solvent Solvent & Reagent Prep Solvent->Reaction Monitoring In-Process Control (TLC, HPLC) Reaction->Monitoring Monitor Progress Workup Aqueous Work-up & Extraction Monitoring->Workup Crude Crude Product Isolation Workup->Crude Purify Purification (Recrystallization/Salt Formation) Crude->Purify Dry Drying Purify->Dry QC Final QC Analysis (HPLC, NMR, Assay) Dry->QC

Caption: A workflow diagram illustrating key stages and quality control points for scalable synthesis.

Issue 2: Formation of Difficult-to-Remove Impurities

Question: My final product is contaminated with an isomeric byproduct that is very difficult to separate. How can I improve the regioselectivity of the reaction?

Answer:

The formation of regioisomers is a classic challenge in the synthesis of substituted pyridines, arising from the reaction of an unsymmetrical 1,3-dicarbonyl compound.[1][8] The two carbonyl groups exhibit different electrophilicity, and the initial nucleophilic attack by the 5-aminopyrazole can occur at either site, leading to two different products.

  • Probable Cause: Poor Regiocontrol. The reaction pathway is often dictated by a combination of kinetic and thermodynamic factors. The relative electrophilicity of the carbonyl groups is a primary driver; for example, in a compound like 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the CF₃ group is significantly more electrophilic and will react first.[1][8]

    • Solution 1: Strategic Choice of Reagents. If possible, choose a symmetrical C3-synthon (e.g., malonaldehyde or a derivative) to eliminate the possibility of regioisomerism. If an unsymmetrical reagent is required, select one with highly differentiated carbonyl groups to favor a single reaction pathway.

    • Solution 2: Optimize Reaction Conditions. Regioselectivity can be highly dependent on the reaction solvent, temperature, and catalyst.

      • Solvent: A polar, protic solvent like acetic acid or ethanol can influence the transition state energies and favor one isomer over the other.

      • Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which may be the desired regioisomer. Run a temperature screening study (e.g., at 0 °C, room temperature, and 60 °C) to determine the optimal conditions.

    • Data-Driven Optimization: Systematically vary reaction parameters and analyze the resulting product mixture by ¹H NMR or HPLC to quantify the isomeric ratio.

Table 1: Example of Reaction Optimization for Regioselectivity

Entry Solvent Temperature (°C) Catalyst Ratio (Desired : Undesired Isomer) Yield (%)
1Toluene110None65 : 3575
2Acetic Acid80None88 : 1282
3Acetic Acid25None95 : 578
4Ethanol25p-TSA (10 mol%)>98 : 285
Issue 3: Purification Becomes a Bottleneck at Scale

Question: Column chromatography is no longer a viable option for purifying my product at the 1 kg scale. My product is an amorphous solid or oil that is difficult to handle. What are my options?

Answer:

This is the most critical hurdle in process chemistry.[4] The solution lies in developing a robust crystallization-based purification method.

  • Probable Cause: Lack of a Crystallization Protocol. Many compounds that appear as oils or amorphous solids from chromatography can be induced to crystallize under the right conditions.

    • Solution 1: Develop a Recrystallization Procedure.

      • Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, heptane, acetonitrile, water) at room temperature and at reflux. The ideal single solvent will dissolve the product when hot but not when cold.

      • Anti-Solvent Crystallization: If a single solvent is not effective, use an anti-solvent system. Dissolve the crude product in a minimum amount of a good solvent (e.g., methanol or dichloromethane) and then slowly add a poor solvent (an "anti-solvent" like heptane or water) until turbidity persists. Heat to redissolve, then allow to cool slowly.

      • Seeding: If crystallization is slow to initiate, add a few seed crystals of pure material (if available) to the supersaturated solution to promote nucleation.

    • Solution 2: Salt Formation for Purification. Amines readily form salts with acids (e.g., HCl, H₂SO₄, tartaric acid). These salts are often highly crystalline and have different solubility profiles than the free base, making them easier to purify by recrystallization.

      • Form the Salt: Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethyl acetate). Add a stoichiometric amount of the chosen acid (e.g., HCl in isopropanol).

      • Recrystallize the Salt: Collect the precipitated salt and recrystallize it from an appropriate solvent system to achieve high purity.

      • Liberate the Free Base: Dissolve the pure salt in water and basify with a suitable base (e.g., NaOH, Na₂CO₃) to a pH > 10. Extract the pure free base with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and evaporate the solvent.

Diagram: Troubleshooting Logic for Purification

This decision tree guides the user through the process of developing a scalable purification method.

G start Problem: Purification Bottleneck at Scale is_solid Is the crude product a solid? start->is_solid try_recryst Develop Recrystallization Protocol (Solvent Screen) is_solid->try_recryst Yes is_oil Crude is an oil or amorphous is_solid->is_oil No recryst_ok Successful? try_recryst->recryst_ok try_salt Develop Salt Formation Protocol (Screen acids like HCl, Tartaric) recryst_ok->try_salt No success Purification Protocol Established recryst_ok->success Yes is_oil->try_salt salt_ok Does a crystalline salt form? try_salt->salt_ok salt_ok->success Yes fail Consider Alternative (e.g., Trituration, Distillation if applicable) salt_ok->fail No

Caption: A decision-making flowchart for troubleshooting large-scale purification challenges.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a representative example and must be optimized for your specific equipment and scale.

  • Reaction Setup: To a clean, dry, jacketed glass reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet, charge 5-amino-1,3-dimethylpyrazole (1.0 eq).

  • Solvent Addition: Add degassed ethanol (5-10 volumes, e.g., 5-10 L per kg of starting material) and begin stirring to form a slurry.

  • Reagent Addition: In a separate vessel, prepare a solution of the C3-dicarbonyl synthon (e.g., a malondialdehyde equivalent, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq) in ethanol (2 volumes).

  • Controlled Reaction: Heat the reactor contents to 60-65 °C. Once at temperature, slowly add the solution from step 3 to the reactor over 1-2 hours, monitoring the internal temperature to ensure it does not exceed 70 °C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 60-65 °C. Monitor the reaction progress by taking small aliquots every hour and analyzing by TLC or HPLC until the starting aminopyrazole is consumed (<1%).

  • Work-up: Cool the reaction mixture to room temperature. Slowly add saturated aqueous sodium bicarbonate solution to neutralize the acid until the pH is ~8-9.

  • Isolation: Concentrate the mixture under reduced pressure to remove most of the ethanol. Extract the resulting aqueous slurry with dichloromethane (3 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification via Recrystallization
  • Solvent Selection: Based on prior screening, select an appropriate solvent system (e.g., isopropanol/heptane).

  • Dissolution: Transfer the crude product to a clean reactor. Add the minimum amount of the primary solvent (isopropanol) required to dissolve the solid at reflux temperature (e.g., ~75-80 °C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a filter aid like Celite to obtain a clear solution.

  • Crystallization: Slowly cool the solution to room temperature with gentle stirring. Once the solution becomes cloudy (nucleation has started), reduce the cooling rate. Cool further to 0-5 °C and hold for at least 2-4 hours to maximize crystal formation. If using an anti-solvent (heptane), add it slowly to the hot solution until turbidity is observed, then proceed with cooling.

  • Isolation: Collect the crystals by filtration on a Buchner funnel or centrifuge.

  • Washing: Wash the filter cake with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

References

Technical Support Center: Degradation Pathways of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the degradation pathways of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine. Given the novelty of this specific molecule, this guide synthesizes established principles of forced degradation studies with the known chemistry of the pyrazolo[3,4-b]pyridine scaffold to anticipate potential degradation products and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the likely sites of degradation on the this compound molecule?

A1: Based on the structure, the primary sites susceptible to degradation are the 5-amino group, the N-methyl groups, and the pyridine ring. The amino group is prone to oxidation, while the N-methyl groups can undergo demethylation. The pyridine ring, under harsh conditions, could be susceptible to ring-opening reactions.

Q2: What are the initial steps I should take to investigate the stability of this compound?

A2: A forced degradation study is the recommended starting point.[1][2][3] This involves subjecting the compound to a variety of stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, to accelerate degradation and identify potential degradation products.[4]

Q3: What analytical techniques are best suited for monitoring the degradation of this compound and identifying its degradants?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for separating the parent compound from its degradation products. For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structure confirmation of isolated degradants.

Q4: I am observing a significant loss of the parent compound under oxidative stress conditions. What could be the major degradation product?

A4: The 5-amino group is a likely target for oxidation. You may be forming the corresponding nitroso or nitro derivative. N-oxide formation on the pyridine ring is also a possibility. LC-MS analysis will be crucial in identifying the mass of the degradant and confirming this hypothesis.

Q5: My compound appears to be highly stable under photolytic conditions. Is this expected?

A5: While many aromatic compounds are susceptible to photodecomposition, the pyrazolo[3,4-b]pyridine core may possess inherent photostability. However, the extent of degradation can be influenced by the solvent system and the presence of photosensitizers. Ensure your experimental setup for photostability testing adheres to ICH Q1B guidelines.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of multiple, small, and poorly resolved peaks in the HPLC chromatogram after forced degradation. Incomplete separation of closely related degradation products or complex degradation pathways leading to a mixture of minor degradants.Optimize the HPLC method. Experiment with different mobile phase compositions, gradients, columns, and temperatures. Consider using a higher resolution column.
Mass spectrometry data shows a mass loss of 14 Da from the parent compound. N-demethylation of one of the methyl groups on the pyrazole ring.This is a common metabolic and degradation pathway for N-methylated compounds. Confirm the structure by comparing the retention time with a synthesized standard of the demethylated analog if possible.
A significant color change is observed in the sample solution during the degradation study, but the HPLC peak area of the parent compound remains relatively unchanged. Formation of a highly colored, minor degradation product that is not well-detected at the monitoring wavelength of the parent compound.Perform a diode array detection (DAD) or photodiode array (PDA) scan to identify the optimal wavelength for detecting the colored species. Re-analyze the samples at this new wavelength.
The mass balance of the assay is poor (sum of parent and degradants is significantly less than 100%). Formation of non-UV active or volatile degradation products, or irreversible adsorption of the compound or its degradants to the container.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV detection. Check for adsorption by using silanized glassware.

Proposed Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

Degradation Pathways of this compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Parent This compound Base Basic Hydrolysis (e.g., 0.1 M NaOH) Oxidation Oxidation (e.g., 3% H2O2) Photolysis Photolysis (ICH Q1B) Thermal Thermal (e.g., 80°C) DP1 N-Oxide Derivative Parent->DP1 Oxidation DP2 Demethylated Product Parent->DP2 Thermal/Acidic DP3 Hydroxylated Pyridine Ring Parent->DP3 Oxidative/Hydrolytic DP4 Ring-Opened Products Parent->DP4 Harsh Acid/Base

Caption: Proposed degradation pathways of this compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Materials and Reagents:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol

  • Volumetric flasks, pipettes, and vials

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to prepare a stock solution of approximately 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Keep the stock solution in a solid state and in solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

4. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

5. Data Evaluation:

  • Calculate the percentage degradation of this compound.

  • Determine the relative retention times of the degradation products.

  • If using LC-MS, identify the mass-to-charge ratio (m/z) of the degradation products to propose their structures.

Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC & LC-MS Analysis sampling->analysis evaluation Data Evaluation & Pathway Elucidation analysis->evaluation

Caption: General workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine and Other Leading PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Phosphodiesterase 4 in Inflammation

Phosphodiesterase 4 (PDE4) is a critical enzyme family that governs inflammatory processes within the body.[1][2] Predominantly found in immune and central nervous system cells, PDE4's primary function is to hydrolyze and inactivate cyclic adenosine monophosphate (cAMP), a vital second messenger that mediates numerous cellular functions.[3][4] By breaking down cAMP into its inactive form, adenosine monophosphate (AMP), PDE4 effectively dampens anti-inflammatory signals.[3] Consequently, inhibiting the PDE4 enzyme has emerged as a potent therapeutic strategy for a host of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, psoriatic arthritis, and atopic dermatitis.[2][5][6]

Inhibitors of PDE4 block this degradation of cAMP, leading to its intracellular accumulation.[1] Elevated cAMP levels activate downstream signaling cascades, most notably through Protein Kinase A (PKA), which in turn suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukins, and other inflammatory mediators.[1][7] This guide provides a comparative analysis of the pyrazolo[3,4-b]pyridine class of compounds, represented by 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine, against established and clinically approved PDE4 inhibitors, offering quantitative data, detailed experimental protocols, and mechanistic insights to guide future research and development.

The PDE4 Signaling Pathway: A Mechanistic Overview

The therapeutic effect of PDE4 inhibitors is rooted in their ability to modulate the cAMP signaling pathway. This pathway is a cornerstone of cellular regulation in inflammatory cells. The process begins with the activation of G-protein coupled receptors (GPCRs), which stimulate adenylyl cyclase to convert ATP into cAMP.[8] PDE4 acts as the key "off-switch" in this process. By inhibiting PDE4, compounds can artificially prolong and amplify the anti-inflammatory signals mediated by cAMP.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Hydrolyzes CREB CREB Phosphorylation PKA->CREB Activates PDE4_Inhibitor PDE4 Inhibitor (e.g., Pyrazolopyridines) PDE4_Inhibitor->PDE4 Inhibits Cytokines Suppression of Pro-inflammatory Genes (TNF-α, IL-17, etc.) CREB->Cytokines Regulates

Figure 1: The PDE4 signaling cascade in inflammatory cells.

Emerging Scaffolds: The Pyrazolo[3,4-b]pyridine Class

The compound this compound belongs to the pyrazolopyridine class of heterocyclic compounds.[9][10] Research into this structural family has identified numerous derivatives as potent and selective inhibitors of PDE4, particularly the PDE4B subtype, which is crucial for regulating inflammation.[11][12]

While specific, publicly available inhibitory concentration (IC50) data for this compound is limited, its structural class is of significant interest in medicinal chemistry.[9] Optimization of related pyrazolopyridine compounds has led to the discovery of inhibitors with sub-nanomolar potency in suppressing TNF-α production from human peripheral blood mononuclear cells (PBMCs), highlighting the therapeutic potential of this scaffold.[12] The exploration of such novel structures is vital for developing next-generation inhibitors with improved efficacy and side-effect profiles.

Comparative Analysis with Established PDE4 Inhibitors

To contextualize the potential of the pyrazolopyridine class, we compare it against three leading PDE4 inhibitors: Roflumilast, Apremilast, and Crisaborole. These agents have well-documented performance characteristics and have received regulatory approval for clinical use.[13]

InhibitorGeneral PDE4 IC50PDE4 Subtype Selectivity (IC50, nM)RouteApproved Indication(s)
Roflumilast ~0.7 nM[14]PDE4B: 0.84, PDE4D: 0.68. Less potent against PDE4A/C (µM range).[14][15]OralSevere COPD[16]
Apremilast ~74 nM[14]Pan-inhibitor, no significant subtype selectivity. PDE4A: 20, PDE4B: 49, PDE4C: 50, PDE4D: 30.[14][17]OralPsoriasis, Psoriatic Arthritis, Behçet's Disease[18]
Crisaborole ~240 nM[14]Pan-inhibitor, not selective for subtypes.[19]TopicalMild to moderate Atopic Dermatitis[20][21]
Pyrazolopyridine Class Varies (sub-nM reported)[12]Often designed for high selectivity towards PDE4B over PDE4D.[11][12]N/A (Research)N/A (Research)

Key Insights from Comparative Data:

  • Potency and Selectivity: Roflumilast exhibits the highest potency, with sub-nanomolar inhibition of PDE4B and PDE4D.[15] This high potency contributes to its efficacy but also its side-effect profile, as PDE4D inhibition is linked to emesis.[3] Apremilast and Crisaborole are less potent and act as pan-PDE4 inhibitors without significant subtype selectivity.[19][22] The research focus for the pyrazolopyridine class on PDE4B selectivity is a strategic approach to maximize anti-inflammatory effects while potentially minimizing the adverse effects associated with PDE4D.[11]

  • Therapeutic Application: The differences in potency, selectivity, and formulation drive the distinct clinical applications. Roflumilast's potent systemic action is suited for severe internal inflammatory diseases like COPD.[23] Apremilast's broader, systemic inhibition is effective for autoimmune conditions like psoriasis.[24][25] Crisaborole's lower potency and topical formulation make it ideal for localized skin inflammation with minimal systemic exposure.[20][26]

Experimental Methodologies for Inhibitor Characterization

The evaluation of a potential PDE4 inhibitor requires a multi-step approach, moving from direct enzyme interaction to cell-based functional outcomes. This ensures that a compound not only binds to the target but also produces the desired biological effect in a cellular context.

Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow Compound Test Compound (e.g., 1,3-dimethyl-1H-pyrazolo [3,4-b]pyridin-5-amine) Biochem_Assay Biochemical Assay (Direct Enzyme Inhibition) Compound->Biochem_Assay Cell_Assay Cell-Based Functional Assay (Downstream Effects) Compound->Cell_Assay IC50_Biochem Determine Biochemical IC50 (Potency) Biochem_Assay->IC50_Biochem IC50_Cell Determine Functional IC50 (Efficacy) Cell_Assay->IC50_Cell

Figure 2: General workflow for characterizing PDE4 inhibitors.
Protocol 1: In Vitro PDE4 Inhibition Assay (TR-FRET)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE4. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for this purpose.[8]

  • Principle: The assay uses a terbium (Tb)-labeled anti-cAMP antibody (donor) and a fluorescently labeled cAMP analog (acceptor). When PDE4 is inactive or inhibited, the fluorescent cAMP analog binds the antibody, bringing the donor and acceptor close and generating a high FRET signal. Active PDE4 hydrolyzes the native cAMP substrate, and the resulting AMP cannot displace the fluorescent analog, keeping the FRET signal high. An effective inhibitor prevents the hydrolysis of the native substrate, which then competes with the fluorescent analog for antibody binding, thus disrupting FRET and leading to a low signal. Correction: The principle described in the source is slightly counterintuitive. A more standard approach is that active PDE4 hydrolyzes cAMP, preventing it from displacing a fluorescent cAMP tracer from the antibody, thus maintaining a high FRET signal. An inhibitor allows cAMP levels to rise, which then displaces the tracer, disrupting FRET and lowering the signal. The key is that the signal is proportional to inhibitor activity.[8]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer, recombinant human PDE4 enzyme, a cAMP substrate, a fluorescent cAMP tracer, and an anti-cAMP antibody conjugated to a FRET donor.

    • Compound Plating: Serially dilute the test compound (e.g., this compound) in DMSO and dispense into a 384-well assay plate. Include positive (e.g., Roflumilast) and negative (DMSO vehicle) controls.

    • Enzyme Reaction: Add the PDE4 enzyme and cAMP substrate to the wells. Incubate at room temperature to allow the enzymatic reaction to proceed.

    • Detection: Stop the reaction and add the detection reagents (antibody and tracer). Incubate to allow for equilibrium.

    • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths.

    • Data Analysis: Calculate the ratio of the two emission signals. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Protocol 2: Human Whole Blood Assay for TNF-α Inhibition

This cell-based assay provides a more physiologically relevant measure of a compound's anti-inflammatory efficacy by testing it in the complex environment of human whole blood.[27]

  • Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of TNF-α production in monocytes within whole blood. A successful PDE4 inhibitor will increase intracellular cAMP in these immune cells, thereby suppressing the release of TNF-α following LPS stimulation.[28]

  • Step-by-Step Methodology:

    • Blood Collection: Collect fresh human whole blood from healthy donors into heparinized tubes.

    • Compound Incubation: Dispense whole blood into 96-well plates. Add serially diluted test compounds and incubate for a pre-determined time (e.g., 60 minutes) to allow for cell penetration.

    • Stimulation: Add LPS to each well to stimulate TNF-α production. Incubate the plates for several hours (e.g., 4-6 hours) at 37°C in a CO2 incubator.

    • Plasma Separation: Centrifuge the plates to pellet the blood cells.

    • TNF-α Quantification: Carefully collect the supernatant (plasma) and measure the concentration of TNF-α using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Plot the data and determine the functional IC50 value.[27]

Discussion and Future Perspectives

The clinical success of Roflumilast, Apremilast, and Crisaborole has validated PDE4 as a druggable target for inflammatory diseases.[13] However, the therapeutic window for first and second-generation inhibitors is often limited by mechanism-based side effects, primarily gastrointestinal issues linked to PDE4D inhibition.[3][13] This has driven the search for next-generation inhibitors with improved subtype selectivity.

The development of compounds that selectively target PDE4B and/or specific short isoforms is a promising frontier.[22][29] PDE4B is highly expressed in inflammatory cells, and its inhibition is considered the main driver of the anti-inflammatory effects of these drugs.[11][30] Chemical scaffolds like the pyrazolopyridines are attractive because they can be synthetically modified to achieve high potency and selectivity for PDE4B, potentially offering a wider therapeutic window.[12] Future research should focus on obtaining detailed pharmacological profiles for novel compounds like this compound to determine if their theoretical advantages translate into superior preclinical and clinical performance.

Conclusion

While established PDE4 inhibitors like Roflumilast, Apremilast, and Crisaborole have demonstrated significant clinical utility, there remains a clear need for novel agents with improved safety and efficacy profiles. The pyrazolo[3,4-b]pyridine chemical class, represented here by this compound, holds considerable promise due to its potential for potent and subtype-selective PDE4B inhibition.[12] By leveraging robust biochemical and cell-based assays, researchers can effectively characterize these emerging compounds and directly compare their performance against current standards. The continued exploration of new chemical matter is essential for advancing the treatment of a wide range of debilitating inflammatory diseases.

References

A Comparative Analysis of Pyrazolo[3,4-b]pyridine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Its unique arrangement of nitrogen atoms allows for critical hydrogen bonding interactions within the ATP-binding pockets of various kinases, making it a highly sought-after framework for the development of targeted inhibitors.[4] This guide provides a comparative analysis of distinct classes of pyrazolo[3,4-b]pyridine analogs, focusing on their structure-activity relationships (SAR), inhibitory profiles against key kinase targets, and the experimental methodologies used for their evaluation.

The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Kinase Hinge-Binder

The core structure of pyrazolo[3,4-b]pyridine consists of a fused pyrazole and pyridine ring system.[1][3] The nitrogen atom at position 1 (N1) and the exocyclic amine often act as key hydrogen bond donors and acceptors, respectively, anchoring the molecule to the hinge region of the kinase ATP-binding site. This interaction is a cornerstone of the inhibitory activity for many kinase inhibitor classes. The versatility of this scaffold lies in the ability to modify various positions (C3, C4, C5, and C6) to achieve desired potency, selectivity, and pharmacokinetic properties.[1]

cluster_scaffold Pyrazolo[3,4-b]pyridine Core cluster_key Key Interaction Points scaffold scaffold N1-H N1-H: Hydrogen Bond Donor N7 N7: Hydrogen Bond Acceptor R_groups R3, R4, R5, R6: Tuning Potency, Selectivity, & ADME

Caption: General structure of the 1H-pyrazolo[3,4-b]pyridine scaffold.

Comparative Analysis: TRK vs. TBK1 Inhibitors

To illustrate the adaptability of the pyrazolo[3,4-b]pyridine core, this guide will compare two distinct classes of inhibitors targeting Tropomyosin Receptor Kinases (TRKs) and TANK-binding kinase 1 (TBK1).

Pyrazolo[3,4-b]pyridine Analogs as TRK Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, TRKC) that, when activated or overexpressed, can drive the growth of various cancers.[5][6] Several pyrazolo[3,4-b]pyridine derivatives have been developed as potent TRK inhibitors.[5][6]

A notable example is compound C03 , which demonstrates potent pan-TRK inhibitory activity.[5] The development of C03 and its analogs involved a scaffold hopping strategy, starting from known kinase inhibitor frameworks.[5][6]

Key Structural Features & SAR Insights:

  • Core Scaffold: The pyrazolo[3,4-b]pyridine core is essential for binding to the kinase hinge region.

  • C3 Position: Modifications at this position with various substituted aryl or heteroaryl groups have been explored to enhance potency and selectivity.

  • N1 Position: The hydrogen on the pyrazole nitrogen (N1-H) is often crucial for forming a hydrogen bond with the hinge residue of the kinase.[4]

Experimental Evaluation:

The inhibitory activity of these compounds was assessed using a combination of in vitro enzymatic assays and cell-based proliferation assays.

Table 1: Comparative Inhibitory Activity of TRK Inhibitor Analogs

CompoundTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)KM-12 Cell Proliferation IC50 (µM)
C03 56--0.304
C09 57---
C10 26---
Entrectinib 135-

Data synthesized from multiple sources.[5]

Pyrazolo[3,4-b]pyridine Analogs as TBK1 Inhibitors

TANK-binding kinase 1 (TBK1) is a noncanonical IKK kinase that plays a crucial role in innate immunity and has been implicated in inflammation and certain cancers.[7] A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as highly potent TBK1 inhibitors.[7]

Compound 15y from a recent study stands out as an exceptionally potent TBK1 inhibitor, with an IC50 value in the sub-nanomolar range.[7]

Key Structural Features & SAR Insights:

  • C3-Amine Linker: A key feature of this series is an amine linker at the C3 position, connecting to a substituted aromatic ring.

  • Indole Moiety: The presence of an indole group was found to be important for a hydrogen bond interaction with Asp157 in the TBK1 active site.[7]

  • N1-Substitutions: Unlike the TRK inhibitors where a free N1-H is often preferred, some TBK1 inhibitors have shown that substitution at this position can be tolerated or even beneficial.

Experimental Evaluation:

The evaluation of these TBK1 inhibitors involved enzymatic assays and analysis of downstream signaling pathways in cell lines.

Table 2: Comparative Inhibitory Activity of TBK1 Inhibitor Analogs

CompoundTBK1 IC50 (nM)Selectivity Profile
15y 0.2Good selectivity against a panel of 31 other kinases.
BX795 7.1Known TBK1/IKKε inhibitor.
MRT67307 28.7Known TBK1/IKKε inhibitor.

Data sourced from a comprehensive study on TBK1 inhibitors.[7]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Generic HTRF)

This protocol describes a general method for determining the IC50 value of a compound against a target kinase using Homogeneous Time-Resolved Fluorescence (HTRF).

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium and XL665 into close proximity and generating a FRET signal.

Caption: Workflow for a typical HTRF kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2 µL of the diluted compounds to the wells of a 384-well low-volume microtiter plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Prepare a kinase solution containing the target kinase and the biotinylated substrate peptide in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

    • Add 4 µL of the kinase solution to each well.

    • Initiate the reaction by adding 4 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add 10 µL of the detection reagent mixture (containing the europium-labeled antibody and streptavidin-XL665) to each well.

  • Signal Reading: Incubate the plate for 60 minutes at room temperature to allow for antibody binding, then read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.[2]

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., KM-12, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine analogs for 72 hours.[7] Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Concluding Remarks

The pyrazolo[3,4-b]pyridine scaffold continues to be a highly fruitful starting point for the design of potent and selective kinase inhibitors. The comparative analysis of TRK and TBK1 inhibitors highlights the scaffold's versatility. Strategic modifications at different positions of the core structure allow for the fine-tuning of inhibitory activity and selectivity against diverse kinase targets. The experimental protocols provided offer a standardized framework for the evaluation of such compounds, ensuring data integrity and comparability across different studies. Future work in this area will likely focus on further optimizing the pharmacokinetic properties of these analogs to translate their potent in vitro activity into in vivo efficacy.

References

A Senior Application Scientist's Guide to Validating the Target of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the "Privileged Scaffold"

The 1H-pyrazolo[3,4-b]pyridine core is a classic example of a "privileged scaffold" in medicinal chemistry. Its structural similarity to purine bases allows it to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1] This versatility is a double-edged sword: while it provides a rich foundation for developing potent inhibitors for various diseases, it also presents a significant challenge in definitively identifying the specific molecular target of any given analogue.

This guide focuses on a systematic, multi-faceted approach to validating the biological target of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine , a representative compound from this class. We will move beyond simple affinity measurements to build a robust, evidence-based case for target engagement, employing a suite of orthogonal experimental techniques. This document is intended for drug discovery researchers and scientists who require not just protocols, but a strategic framework for confirming that a molecule interacts with its intended target in a biologically meaningful way.

Part 1: Foundational Strategy - An Integrated Approach to Target Validation

Successful target validation is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement.[2][3] A single experiment, no matter how compelling, is insufficient. Our strategy relies on converging evidence from three distinct domains: direct target binding, cellular target engagement, and functional cellular response.

cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Cellular & In Vivo Confirmation a In Silico Screening (Docking, Pharmacophore Modeling) c Biochemical Assays (e.g., In Vitro Kinase Assay) a->c Predicts Targets b Literature Precedent (Scaffold Activity Profile) b->c Suggests Target Class e Cellular Target Engagement (CETSA) c->e Confirms Inhibitory Activity d Biophysical Assays (e.g., SPR, ITC) d->e Quantifies Binding Kinetics g Functional Cellular Assays (Pathway Modulation, Phenotype) e->g Confirms Intracellular Binding f Unbiased Proteomics (Kinobeads, LiP-MS) f->g Identifies On- & Off-Targets h In Vivo Models (PK/PD, Efficacy) g->h Links Target to Cellular Function

Caption: Integrated workflow for small molecule target validation.

Given the extensive literature on pyrazolo[3,4-b]pyridines as kinase inhibitors, a primary hypothesis is that this compound targets one or more protein kinases.[4][5][6] An alternative hypothesis, based on related structures, could be the inhibition of other enzymes like phosphodiesterases (PDEs).[7]

Part 2: Confirming Direct Target Engagement and Potency

The first step is to confirm that the compound can physically interact with its putative target and modulate its activity in a controlled, cell-free environment.

In Vitro Kinase Activity Assays

Biochemical assays are the gold standard for determining a compound's inhibitory potency (IC50) against a purified enzyme.[8][9] Given our primary hypothesis, we will use a generic kinase activity assay as our model.

Causality Behind Experimental Choices:

  • Assay Format: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is chosen for its high sensitivity, robustness in high-throughput screening (HTS), and non-radioactive format.[10][11]

  • ATP Concentration: The concentration of ATP is set at or near the Michaelis constant (Km) for the specific kinase. This is critical because an artificially low ATP concentration can make competitive inhibitors appear more potent than they are in a cellular context, where ATP levels are high.[12]

  • Controls: Including a known, potent inhibitor for the target kinase (positive control) and a vehicle control (e.g., DMSO) is essential for data normalization and validation of the assay run.

Experimental Protocol: TR-FRET Kinase Inhibition Assay

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Compound Dilution: Create a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Subsequently, perform an intermediate dilution into the kinase buffer.

    • Enzyme & Substrate: Dilute the recombinant target kinase and a suitable biotinylated peptide substrate in kinase buffer.

    • ATP Solution: Prepare ATP at 2x the final desired concentration (e.g., 2x Km) in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound to the wells of a low-volume 384-well plate.

    • Add 5 µL of the kinase/substrate mixture to each well and incubate for 15-20 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the 2x ATP solution.

    • Incubate for 60-90 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a stop/detection buffer containing EDTA (to chelate Mg2+ and stop the kinase) and the TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition & Analysis:

    • Read the plate on a TR-FRET-capable plate reader.

    • Calculate the ratio of the acceptor and donor emission signals.

    • Normalize the data using "no inhibitor" (high signal) and "no enzyme" (low signal) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

Part 3: Proving Target Engagement in a Cellular Environment

A compound's activity in a biochemical assay does not guarantee it will engage the target in the complex milieu of a living cell.[13] We must employ methods that confirm this crucial interaction.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly assesses a compound's binding to its target in intact cells or cell lysates.[14][15] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[16][17]

Causality Behind Experimental Choices:

  • Intact Cells vs. Lysate: Performing the initial experiment in intact cells is crucial as it accounts for cell permeability and potential intracellular metabolism of the compound.

  • Melt Curve First: An initial "melt curve" experiment is performed across a wide temperature range to identify the optimal temperature for the isothermal dose-response experiment. This temperature should be on the steep part of the curve, where stabilization effects will be most apparent.

  • Detection Method: Western blotting is a readily accessible and reliable method for detecting the soluble fraction of the target protein.

cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Lysis & Separation cluster_3 Analysis a Culture cells to ~80% confluency b Treat with Vehicle (DMSO) or Compound for 1 hr a->b c Aliquot cell suspension into PCR tubes b->c d Heat samples to a range of temperatures (e.g., 40-70°C) for 3 minutes c->d e Cool to 4°C d->e f Lyse cells via freeze-thaw cycles e->f g Centrifuge at high speed (20,000 x g) to pellet aggregated proteins f->g h Collect supernatant (soluble protein fraction) g->h i Analyze by SDS-PAGE and Western Blot for target protein h->i j Quantify band intensity to generate melt curve i->j

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Treatment:

    • Culture cells known to express the target protein to ~80% confluency.

    • Harvest the cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Treat one aliquot of cells with the compound (e.g., at 10x the biochemical IC50) and another with vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge (Melt Curve):

    • Aliquot the treated cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat each sample to a different temperature (e.g., in 2°C increments from 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of total protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a specific primary antibody against the target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and plot them against the temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.[18]

Isothermal Dose-Response Fingerprint (ITDRF): Once the optimal melt temperature is identified, a follow-up experiment can be performed where cells are treated with a serial dilution of the compound but heated to a single, constant temperature. This allows for the calculation of a cellular EC50 for target engagement, providing quantitative data that can be compared with the biochemical IC50.[16]

Part 4: Unbiased Target Identification and Selectivity Profiling

While CETSA is excellent for validating a hypothesized target, it is a low-throughput, biased approach. What if the compound's primary target is unknown, or if it has significant off-targets? Chemical proteomics methods like Kinobeads are designed to answer these questions.[19]

Kinobeads Competition Binding Assay

The Kinobeads method utilizes a resin functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors.[20] This resin can pull down a large fraction of the expressed kinome from a cell lysate. By pre-incubating the lysate with a free inhibitor (our compound of interest), we can quantitatively measure which kinases are competed off the beads, thus identifying the compound's direct targets and its selectivity profile.[19][21]

Causality Behind Experimental Choices:

  • Unbiased Approach: This method does not require a prior hypothesis and can simultaneously screen for hundreds of potential kinase targets, providing a comprehensive view of selectivity.[20]

  • Quantitative Mass Spectrometry: Using label-free or isotopic labeling-based quantitative mass spectrometry allows for precise measurement of the dose-dependent displacement of each kinase from the beads, enabling the calculation of apparent dissociation constants (Kdapp) for numerous interactions in a single experiment.[19]

cluster_0 Sample Preparation cluster_1 Affinity Purification cluster_2 Mass Spectrometry cluster_3 Data Analysis a Prepare native cell lysate b Incubate lysate with serial dilution of free inhibitor (or vehicle) a->b c Add Kinobeads resin to the pre-incubated lysate b->c d Incubate to allow binding of kinases not blocked by free inhibitor c->d e Wash beads to remove non-specifically bound proteins d->e f Elute bound proteins from the beads e->f g Digest proteins into peptides (e.g., with Trypsin) f->g h Analyze peptides by LC-MS/MS g->h i Identify and quantify proteins in each sample h->i j Plot protein abundance vs. inhibitor concentration i->j k Determine Kd(app) for each identified target j->k

Caption: Workflow for Kinobeads-based chemical proteomics.

Part 5: Comparison of Target Validation Methodologies

No single method is perfect. A robust validation package relies on understanding the strengths and weaknesses of each approach and using them in a complementary fashion.

Method Principle Primary Output Advantages Limitations
In Vitro Kinase Assay Measures enzyme activity on a purified substrateIC50 (Potency)Highly quantitative, high-throughput, good for SAR.[9][12]Lacks cellular context (permeability, off-targets, ATP levels).
Cellular Thermal Shift Assay (CETSA) Ligand binding increases protein thermal stabilityThermal Shift (ΔTm), Cellular EC50Confirms direct target binding in intact cells; accounts for permeability.[15][16]Low-throughput, requires a specific antibody, biased (tests only one target).
Kinobeads / Chemoproteomics Competition for binding to an immobilized ligand affinity matrixTarget IDs, Apparent Kd, Selectivity ProfileUnbiased kinome-wide screening, identifies off-targets, works with native proteins.[19][20]Primarily for ATP-competitive inhibitors; may miss kinases with low expression or weak bead affinity.[20]
Genetic Knockdown (e.g., siRNA) Mimics pharmacological inhibition by reducing target protein levelsPhenotypic changeDirectly links gene to function, independent of compound specificity.[22]Potential for off-target genetic effects; compensation mechanisms can mask phenotype.

Conclusion and Forward Look

Validating the target of a novel compound like this compound is a rigorous, multi-step process. The journey begins with establishing direct, potent inhibition of a purified target through in vitro biochemical assays . This is followed by the critical step of confirming target engagement within the complex cellular environment using methods like CETSA , which provides direct evidence of intracellular binding. Finally, unbiased techniques such as Kinobeads offer a panoramic view of the compound's selectivity, uncovering both intended targets and potential off-targets that are critical for understanding its overall biological effect and potential toxicities.

By integrating these orthogonal approaches, researchers can build a compelling, self-validating case for a compound's mechanism of action, moving with confidence from a promising molecule to a validated therapeutic lead. The ultimate validation comes from demonstrating that engagement of the target in a disease-relevant model, such as an in vivo animal study, leads to the desired therapeutic outcome.[23][24]

References

A Researcher's Guide to Characterizing the Cross-Reactivity of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to validating its utility as a chemical probe and its potential as a therapeutic agent. This guide provides a comprehensive framework for conducting cross-reactivity studies on 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine , a member of the versatile pyrazolo[3,4-b]pyridine scaffold known for its prevalence in kinase inhibitor discovery.[1][2][3][4][5] While specific biological data for this particular compound is not extensively documented in publicly available literature, its structural motif suggests a potential for interaction with a range of protein kinases.

This guide is structured to walk you through the rationale behind experimental choices, provide detailed protocols for robust cross-reactivity profiling, and offer a comparative analysis with known pyrazolo[3,4-b]pyridine-based inhibitors. Our approach is grounded in the principles of rigorous scientific validation to ensure the generation of reliable and interpretable data.

The Imperative of Selectivity Profiling

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the basis for inhibitors targeting a variety of kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Tank-Binding Kinase 1 (TBK1).[1][6][7][8] This promiscuity across the kinome underscores the critical need for comprehensive selectivity profiling.[9][10] Off-target effects can lead to misinterpretation of experimental results and potential toxicity in a clinical setting.[11][12] Therefore, a thorough investigation of a compound's interactions across the human kinome is not merely a suggestion but a fundamental requirement for its validation.

Comparative Framework: Selecting Alternative Compounds

To contextualize the cross-reactivity profile of this compound, it is essential to compare it against well-characterized compounds sharing the same scaffold. For this guide, we have selected the following compounds based on their known, albeit distinct, kinase inhibitory profiles:

  • Compound A (BMS-265246): A potent and selective inhibitor of CDK1/CycB and CDK2/CycE.[13] Its well-defined target profile makes it an excellent benchmark for assessing selectivity within the CDK family.

  • Compound B (A GSK-3 Inhibitor Analog): Representative of pyrazolo[3,4-b]pyridine derivatives designed to target GSK-3.[6] This allows for a comparison of selectivity between different kinase families.

  • Compound C (A TBK1 Inhibitor Analog): A compound designed based on the pyrazolo[3,4-b]pyridine scaffold to inhibit TBK1, an emerging target in immunology and oncology.[8]

These comparators will allow for a nuanced understanding of how subtle structural modifications on the pyrazolo[3,4-b]pyridine core influence kinase selectivity.

Experimental Strategy: A Two-Tiered Approach to Kinome Profiling

We recommend a two-tiered approach for efficiently and cost-effectively characterizing the cross-reactivity of this compound.[9] This strategy involves an initial broad screening at a single high concentration to identify potential off-targets, followed by a more focused determination of inhibitory potency (IC50) for the most significant hits.

Tier 1: High-Throughput Kinome-Wide Selectivity Screening

The initial step is to screen the test compound at a single concentration (e.g., 10 µM) against a large, representative panel of human kinases. Several commercial services offer such profiling, typically covering over 400 kinases.[9] The goal of this initial screen is to identify any kinases that are significantly inhibited by the compound.

Experimental Workflow for Tier 1 Screening

G cluster_prep Preparation cluster_screening Screening cluster_detection Detection & Analysis Compound 1,3-dimethyl-1H-pyrazolo [3,4-b]pyridin-5-amine (Test Compound) DMSO DMSO Stock Solution (e.g., 10 mM) Compound->DMSO Assay_Buffer Assay Buffer Dilution (to 10 µM) DMSO->Assay_Buffer Incubation Incubation at RT Assay_Buffer->Incubation Kinase_Panel Broad Kinase Panel (>400 kinases) Kinase_Panel->Incubation ATP ATP (at Km) ATP->Incubation Substrate Substrate Substrate->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis Data Analysis (% Inhibition vs. Control) Detection->Data_Analysis Hit_Identification Hit Identification (e.g., >70% Inhibition) Data_Analysis->Hit_Identification

Caption: Tier 1 High-Throughput Kinome Screening Workflow.

Tier 2: IC50 Determination for Identified Hits

Any kinase exhibiting significant inhibition (e.g., >70%) in the Tier 1 screen should be subjected to a more detailed dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against these off-targets.

Protocol for IC50 Determination

  • Compound Preparation: Prepare a serial dilution of this compound, typically in 10-point, half-log increments, starting from a high concentration (e.g., 100 µM).

  • Assay Setup: For each identified "hit" kinase, set up the kinase reaction in a multi-well plate format. Each well should contain the kinase, its specific substrate, and ATP at its Km concentration.

  • Inhibition Assay: Add the serially diluted compound to the assay wells and incubate for a predetermined time at room temperature.

  • Signal Detection: Measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection or fluorescence-based peptide phosphorylation).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Logical Flow for IC50 Determination and Selectivity Assessment

G Start Hits from Tier 1 (>70% Inhibition) Serial_Dilution Prepare Serial Dilutions of Test Compound Start->Serial_Dilution Dose_Response Perform Dose-Response Kinase Assays Serial_Dilution->Dose_Response IC50_Calc Calculate IC50 Values Dose_Response->IC50_Calc Selectivity_Score Calculate Selectivity Score (e.g., S-Score) IC50_Calc->Selectivity_Score Profile_Comparison Compare with Alternative Compounds (A, B, C) Selectivity_Score->Profile_Comparison Conclusion Draw Conclusions on Cross-Reactivity Profile Profile_Comparison->Conclusion

Caption: Tier 2 IC50 Determination and Comparative Analysis Workflow.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be presented in a clear and comparative format.

Table 1: Hypothetical Tier 1 Screening Results (% Inhibition at 10 µM)

Kinase TargetThis compoundCompound A (BMS-265246)Compound B (GSK-3 Analog)Compound C (TBK1 Analog)
CDK2/CycE 85981510
CDK9/CycT1 7865128
GSK-3β 4510955
TBK1 305892
SRC 72253015
VEGFR2 158107

Table 2: Hypothetical Tier 2 IC50 Values (nM) for Selected Hits

Kinase TargetThis compoundCompound A (BMS-265246)Compound B (GSK-3 Analog)Compound C (TBK1 Analog)
CDK2/CycE 1509>10,000>10,000
CDK9/CycT1 350500>10,000>10,000
SRC 800>10,000>10,000>10,000
Interpreting the Results
  • This compound shows potent inhibition of CDK2/CycE and moderate inhibition of CDK9/CycT1 and SRC. This suggests a degree of promiscuity within the CDK family and also against the SRC tyrosine kinase.

  • Compound A (BMS-265246) demonstrates high potency and selectivity for CDK2/CycE, as expected from the literature.[13]

  • The comparison highlights that while our test compound shares the same core scaffold, the specific substitutions at the 1 and 3 positions likely contribute to its broader kinase inhibition profile compared to the more decorated and optimized Compound A.

Advanced Cross-Reactivity Assessment: Cellular Target Engagement

Biochemical assays provide a pure measure of enzyme inhibition but do not always translate directly to a cellular context.[11][14] Therefore, a secondary validation of off-target effects in a cellular system is highly recommended.

Recommended Cellular Assay: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful method to quantify compound binding to specific protein targets within living cells. By expressing kinases as NanoLuc® fusion proteins, the binding of an energy transfer-competent tracer can be competed off by the test compound, providing a measure of target engagement. This assay can confirm if the off-targets identified in the biochemical screen are also engaged by the compound in a more physiologically relevant environment.

Conclusion

This guide provides a robust and scientifically sound framework for characterizing the cross-reactivity of this compound. By employing a two-tiered screening approach, comparing against relevant alternative compounds, and validating hits in a cellular context, researchers can build a comprehensive selectivity profile. This detailed understanding is crucial for the confident interpretation of biological data and for guiding any future optimization efforts for this promising chemical scaffold.

References

A Comparative Guide to the Synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Among these, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine stands out as a key intermediate in the synthesis of various kinase inhibitors and other pharmacologically active agents. The efficient and scalable synthesis of this molecule is therefore of paramount importance to researchers in the field of drug discovery and development. This guide provides an in-depth comparison of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols, a comparative analysis of their respective merits, and the underlying mechanistic principles.

Introduction to this compound

This compound is a bicyclic heteroaromatic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its structural resemblance to purine bases allows it to interact with various biological targets, making it a privileged scaffold in drug design. The strategic placement of the amino group at the 5-position provides a convenient handle for further functionalization, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

This guide will explore two distinct synthetic strategies for the preparation of this key intermediate:

  • Route 1: A One-Pot, Four-Component Microwave-Assisted Synthesis. This modern approach leverages the principles of green chemistry to afford a close derivative of the target molecule in a single, efficient step.

  • Route 2: A Classical Two-Component Cyclocondensation Reaction. This traditional method relies on the well-established reaction between a 5-aminopyrazole and a β-ketonitrile to construct the pyridine ring.

A thorough understanding of these synthetic pathways will empower researchers to select the most appropriate method based on their specific needs, considering factors such as yield, purity, scalability, and experimental convenience.

Route 1: One-Pot, Four-Component Microwave-Assisted Synthesis

This contemporary approach exemplifies the power of multicomponent reactions (MCRs) in rapidly assembling complex molecular architectures from simple starting materials. By combining four components in a single reaction vessel under microwave irradiation, this method offers significant advantages in terms of efficiency and sustainability.[1]

Experimental Protocol

Title: Microwave-Assisted Synthesis of Ethyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (A Dihydro-analogue)

Materials:

  • 1,3-dimethyl-1H-pyrazol-5-amine

  • Ethyl 2-cyanoacetate

  • Benzaldehyde

  • Ammonium acetate

  • Triethylamine (TEA)

  • Ethanol/Water (1:1)

Procedure:

  • In a 10 mL microwave-safe vial, combine 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl 2-cyanoacetate (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (1 mmol).

  • Add 4 mL of a 1:1 ethanol/water mixture to the vial.

  • Add triethylamine (0.5 eq.) to the reaction mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes.

  • After cooling, the solid product is collected by filtration.

  • The crude product is washed with cold ethanol and dried to afford the pure product.

Note: While this protocol yields a dihydro-analogue, subsequent oxidation would be required to obtain the fully aromatic target molecule. This additional step should be considered when evaluating the overall efficiency of this route.

Mechanistic Insights

The reaction proceeds through a cascade of interconnected transformations. Initially, a Knoevenagel condensation occurs between benzaldehyde and ethyl 2-cyanoacetate to form an electron-deficient alkene. This is followed by a Michael addition of the 5-aminopyrazole to the activated double bond. Subsequent intramolecular cyclization and tautomerization, facilitated by the ammonium acetate and TEA, lead to the formation of the dihydropyridine ring.

Route 1 Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization Benzaldehyde Benzaldehyde Intermediate_I Electron-deficient alkene Benzaldehyde->Intermediate_I NH4OAc, TEA Ethyl 2-cyanoacetate Ethyl 2-cyanoacetate Ethyl 2-cyanoacetate->Intermediate_I Intermediate_II Michael Adduct Intermediate_I->Intermediate_II Addition 5-Aminopyrazole 1,3-dimethyl-1H- pyrazol-5-amine 5-Aminopyrazole->Intermediate_II Intermediate_III Cyclized Intermediate Intermediate_II->Intermediate_III Intramolecular Cyclization Product Dihydro-pyrazolo- [3,4-b]pyridine Intermediate_III->Product Tautomerization

A plausible mechanism for the four-component synthesis.

Route 2: Classical Two-Component Cyclocondensation

This traditional approach relies on the robust and well-documented reaction between a 5-aminopyrazole and a β-ketonitrile. This method offers a more direct route to the core scaffold, although it may require harsher conditions and longer reaction times compared to the microwave-assisted multicomponent approach.

Experimental Protocol

Title: Synthesis of this compound

Materials:

  • 5-amino-1,3-dimethylpyrazole

  • 2-cyano-3-ethoxyacrylonitrile (or a similar β-ketonitrile equivalent)

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol under an inert atmosphere.

  • To this solution, add 5-amino-1,3-dimethylpyrazole (1 eq.).

  • Slowly add a solution of 2-cyano-3-ethoxyacrylonitrile (1 eq.) in ethanol to the reaction mixture.

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Mechanistic Insights

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto the electrophilic carbon of the nitrile group in the β-ketonitrile. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole attacks the other nitrile group. Subsequent tautomerization of the resulting intermediate leads to the formation of the aromatic this compound.

Route 2 Mechanism cluster_0 Nucleophilic Attack cluster_1 Intramolecular Cyclization cluster_2 Tautomerization 5-Aminopyrazole 5-amino-1,3- dimethylpyrazole Intermediate_A Initial Adduct 5-Aminopyrazole->Intermediate_A Ketonitrile 2-cyano-3-ethoxy- acrylonitrile Ketonitrile->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Cyclization Product 1,3-dimethyl-1H-pyrazolo- [3,4-b]pyridin-5-amine Intermediate_B->Product Aromatization

References

A Comparative Efficacy Analysis of Pyrazolo[3,4-b]pyridine Derivatives in Cancer Cell Lines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel, selective, and potent kinase inhibitors remains a cornerstone of modern oncology drug discovery. Within this landscape, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged heterocyclic core, analogous in structure to natural purines, enabling it to effectively compete for the ATP-binding pocket of numerous kinases.[1][2][3] This guide provides a comprehensive comparison of the efficacy of a representative pyrazolo[3,4-b]pyridine derivative against established anti-cancer agents in various cell lines, supported by detailed experimental protocols and mechanistic insights to inform preclinical research and development.

While the specific compound 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is noted in chemical databases, public data on its efficacy in cancer cell lines is limited. Therefore, this guide will focus on a well-characterized derivative from the same structural family, herein designated as Compound C03 , a novel pyrazolo[3,4-b]pyridine Tropomyosin receptor kinase (TRK) inhibitor, to illustrate the therapeutic potential of this chemical class.[4] We will compare its performance against Roscovitine , a well-known cyclin-dependent kinase (CDK) inhibitor, and other relevant benchmarks where data is available.

Mechanistic Underpinnings: The Pyrazolo[3,4-b]pyridine Scaffold as a Kinase Inhibitor

The pyrazolo[3,4-b]pyridine core serves as an effective "hinge-binding" moiety.[1][2] The pyrazolo portion can act as a hydrogen bond donor and acceptor, forming critical interactions with the hinge region of the kinase active site, a mechanism shared by many ATP-competitive inhibitors.[1][4] The pyridine ring allows for substitutions that can be tailored to occupy other regions of the ATP-binding pocket, thereby enhancing potency and selectivity for specific kinases.[1] This versatility has led to the development of pyrazolopyridine-based inhibitors targeting a wide array of kinases implicated in cancer, including CDKs, c-Met, FGFR, and TRKs.[4][5][6]

Below is a generalized schematic of the pyrazolo[3,4-b]pyridine scaffold interacting with a kinase active site.

Generalized Kinase Inhibition by Pyrazolo[3,4-b]pyridine cluster_kinase Kinase ATP-Binding Pocket Hinge Region Hinge Region Catalytic Lysine Catalytic Lysine Hydrophobic Pocket Hydrophobic Pocket Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Scaffold Pyrazolo[3,4-b]pyridine->Hinge Region H-Bonds Pyrazolo[3,4-b]pyridine->Catalytic Lysine Interaction Pyrazolo[3,4-b]pyridine->Hydrophobic Pocket van der Waals

Caption: Generalized interaction of a pyrazolo[3,4-b]pyridine inhibitor with a kinase active site.

Comparative Efficacy in Cancer Cell Lines

The anti-proliferative activity of pyrazolo[3,4-b]pyridine derivatives has been demonstrated across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for our representative compound, Compound C03 , and other pyrazolo[3,4-b]pyridine derivatives compared to established inhibitors.

Compound/DrugTarget Kinase(s)Cell LineCancer TypeIC50 (µM)Reference
Compound C03 TRKAKm-12Colon Carcinoma0.304[4]
Compound C03 TRKAMCF-7Breast Adenocarcinoma>10[4]
Pyrazolopyridine 4 CDK2/cyclin A2--0.24[7]
Roscovitine CDK2/cyclin A2--0.39[7]
Pyrazolopyridine 8 CDK2/cyclin A2--0.65[7]
Pyrazolopyridine 11 CDK2/cyclin A2--0.50[7]
Pyrazolopyridine 5a c-MetHepG-2Hepatocellular Carcinoma3.42[5]
Erlotinib EGFRHepG-2Hepatocellular Carcinoma8.19[5]
Pyrazolopyridine 5b c-MetHepG-2Hepatocellular Carcinoma3.56[5]

Analysis of Efficacy Data:

The data clearly demonstrates the potent anti-proliferative effects of pyrazolo[3,4-b]pyridine derivatives. Compound C03 shows significant and selective activity against the Km-12 colon cancer cell line, which is known to harbor a TRKA fusion, making it a relevant model for TRK-targeted therapies.[4] Its lack of potency against the MCF-7 breast cancer cell line suggests a favorable selectivity profile.

In the context of CDK inhibition, several pyrazolopyridine compounds exhibit IC50 values comparable to or even exceeding that of Roscovitine, a well-established pan-CDK inhibitor.[7] For instance, pyrazolopyridine 4 is more potent than Roscovitine in inhibiting CDK2/cyclin A2 activity.[7]

Furthermore, in c-Met-driven hepatocellular carcinoma, pyrazolopyridine derivatives 5a and 5b are more than twice as potent as the EGFR inhibitor Erlotinib, highlighting their potential in cancers where c-Met is a key oncogenic driver.[5]

Experimental Protocols: A Guide to Reproducible In Vitro Efficacy Testing

To ensure the trustworthiness and reproducibility of the presented data, this section details the standard methodologies for key in vitro assays.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Workflow:

MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Compound Treatment->Incubation 48-72h MTT Addition MTT Addition Incubation->MTT Addition 4h Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Caption: A streamlined workflow for the MTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., pyrazolo[3,4-b]pyridine derivatives) and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the progression of the cell cycle.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in a particular phase suggests a cell cycle arrest.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors for cancer therapy. The data presented in this guide, focusing on representative compounds, underscores the potential for this chemical class to yield potent and selective anti-proliferative agents. The detailed experimental protocols provide a framework for researchers to conduct their own robust and reproducible evaluations.

Future research should focus on optimizing the substitutions on the pyrazolo[3,4-b]pyridine core to enhance selectivity for specific kinase targets, thereby minimizing off-target effects and improving the therapeutic index. Furthermore, in vivo studies in relevant animal models are crucial to validate the preclinical efficacy and pharmacokinetic properties of these promising compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine scaffold represents a privileged core structure in modern medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site makes it an ideal starting point for inhibitor design. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, comparing the effects of substitutions at various positions on the bicyclic core. We will explore how modifications influence potency and selectivity against key oncological targets like Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Tropomyosin receptor kinases (TRKs). This is supported by compiled experimental data, detailed protocols for synthesis and biological evaluation, and logical diagrams to illustrate key concepts and workflows.

Introduction

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrazolo[3,4-b]pyridine scaffold has emerged as a highly successful "hinge-binding" core for ATP-competitive kinase inhibitors.[1] These bicyclic heterocycles act as purine bioisosteres, effectively occupying the ATP pocket.[1] The specific this compound framework offers a versatile platform for derivatization, allowing chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired potency and selectivity. This guide will systematically dissect the SAR of this scaffold, providing researchers with the foundational knowledge to rationally design next-generation inhibitors.

The this compound Core: A Privileged Scaffold

The core structure itself is primed for kinase inhibition. The pyrazole nitrogen and the pyridine nitrogen are strategically positioned to act as hydrogen bond donors and acceptors, respectively, mimicking the adenine portion of ATP. This allows for strong anchoring to the kinase hinge region, a critical interaction for potent inhibition. The 1,3-dimethyl substitutions provide a stable and synthetically accessible starting point. The 5-amino group serves as a crucial vector for introducing a wide variety of substituents that can probe different regions of the ATP binding site, ultimately dictating the inhibitor's potency and selectivity profile.

Systematic Structure-Activity Relationship (SAR) Analysis

The key to optimizing this scaffold lies in understanding how modifications at each position affect target engagement.

Diagram: General SAR of the Pyrazolo[3,4-b]pyridine Core

SAR_Map cluster_core This compound Core cluster_positions Key Modification Points Core Core_text [N1(Me)]-[C7a]=[C7]-[N(H2)]-[C6]=[C5]-[N2(Me)]-[C3a]=[C3(Me)]-[N1] N1 N1-Methyl N1->Core_text Generally conserved. Modifications can affect planarity. C3 C3-Methyl C3->Core_text Typically methyl. Larger groups may cause steric clash. C5_Amine C5-Amine Substituents (R) C5_Amine->Core_text Primary point of diversification. Dictates potency and selectivity. Pyridine_Ring Pyridine Ring (C4, C6, C7) Pyridine_Ring->Core_text Substitutions modulate solubility and cell permeability.

Caption: Key positions for modification on the this compound scaffold and their general impact on activity.

  • N1 and C3 Positions (The Methyl Groups): For many inhibitors based on this scaffold, the methyl groups at the N1 and C3 positions are considered optimal. While some modifications have been explored, larger alkyl groups can introduce steric hindrance with the protein backbone, often leading to a loss of potency. These methyl groups help to properly orient the core within the ATP binding pocket.

  • C5 Position (The Amino Group): This is the most critical position for driving potency and selectivity. The exocyclic amine at C5 serves as an attachment point for various aryl and heteroaryl rings. The nature of this substituent determines which kinase or kinase family the compound will inhibit.

    • Small, Unsubstituted Rings: Often lead to broad-spectrum kinase inhibition.

    • Substituted Phenyl Rings: The substitution pattern on a phenyl ring at this position is crucial. For example, meta-substitutions can often pick up additional interactions in a deeper pocket of the binding site, enhancing potency.

    • Heterocyclic Rings: The introduction of heterocycles can improve physicochemical properties such as solubility and can form additional hydrogen bonds, further increasing potency and selectivity.

  • C4, C6, and C7 Positions (The Pyridine Ring): While less frequently modified than the C5-amine, substitutions on the pyridine ring can be used to fine-tune properties. For instance, adding small polar groups can improve solubility and metabolic stability. However, bulky groups at these positions are generally not well-tolerated as they can clash with the "roof" of the ATP-binding site.

Comparative Analysis of Derivatives Against Key Kinase Targets

The versatility of the this compound scaffold is evident in its ability to be adapted to inhibit a wide range of kinases. Below is a comparative summary of derivatives targeting different kinase families.

Target Kinase Family General Structural Features at C5-Amine Example Target(s) Potency Range (IC50) Reference
Aurora Kinases Substituted anilines, often with solubilizing groups on the aniline ring.Aurora A, Aurora B1-100 nM[2][3][4]
CDKs Often feature a piperazine or other saturated heterocycle linked to an aromatic ring.CDK1, CDK2, CDK910-500 nM[5][6][7]
TRK Kinases Typically larger, more complex aromatic systems, sometimes involving fused rings.TRKA, TRKB, TRKC1-60 nM[8][9][10]
TBK1 Indole or bioisosteric replacements.TBK10.2-10 nM[11]
HPK1 Biaryl systems where the dihedral angle is important for selectivity.HPK1~10 nM (Ki)[12]

This table is a synthesis of data from multiple sources to illustrate general trends.

Case Study: Targeting Tropomyosin Receptor Kinases (TRKs)

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TRK kinases, which are validated targets in various cancers.[8][9] In one study, a series of derivatives were synthesized and evaluated against TRKA.[10]

  • Lead Compound (A01): A simple phenyl substitution at the C5-amine showed weak activity (IC50 = 293 nM).[10]

  • Optimization: Through scaffold hopping and rational design, incorporating features from known TRK inhibitors like Larotrectinib, researchers introduced more complex side chains.[10]

  • Key Finding: Compound C03 , which features a more elaborate side chain, exhibited significantly improved potency against TRKA (IC50 = 56 nM) and good anti-proliferative activity in the KM-12 cell line (IC50 = 0.304 µM).[8] This highlights the importance of the C5-substituent in achieving high potency. Molecular modeling suggests the pyrazolo portion acts as a hydrogen bond center, while the pyridine ring engages in π-π stacking with a phenylalanine residue (Phe589) in the TRK active site.[10]

Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.

Representative Synthesis of a this compound Derivative

This protocol describes a typical Buchwald-Hartwig cross-coupling reaction, a common method for attaching aryl amines to the C5 position.

  • Reaction Setup: To an oven-dried microwave vial, add 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the desired aryl amine (1.2 eq), palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), and a phosphine ligand (e.g., Xantphos, 0.1 eq).

  • Solvent and Base: Add a suitable anhydrous solvent (e.g., dioxane or toluene) and a base (e.g., Cs2CO3, 2.0 eq).

  • Degassing: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Heating: Heat the reaction mixture to 100-120 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Diagram: Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of test compounds in DMSO C Add compound dilutions to 384-well assay plate A->C B Prepare kinase, substrate, and ATP solution in assay buffer D Add kinase solution to initiate reaction B->D Control_Pos Positive Control (No inhibitor) B->Control_Pos Control_Neg Negative Control (No kinase) B->Control_Neg E Incubate at room temperature (e.g., 60 minutes) D->E F Add detection reagent (e.g., ADP-Glo™) E->F G Incubate for detection (e.g., 30 minutes) F->G H Read luminescence on a plate reader G->H I Calculate % inhibition and determine IC50 values H->I

References

Establishing Reproducible Experimental Frameworks for 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

<

A Guide for Researchers in Drug Discovery and Chemical Biology

Introduction: The Challenge of Reproducibility in Preclinical Research

The pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, recognized for its structural similarity to the natural purine core of ATP.[1][2] This mimicry allows it to effectively compete for the ATP-binding site of various protein kinases, enzymes that are frequently dysregulated in diseases like cancer.[2][3][4] Consequently, numerous kinase inhibitors based on this and related scaffolds have been developed, with some achieving clinical approval or advancing to late-stage trials.[2][4]

However, the promise of any novel compound, including the specific analog 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine , is fundamentally linked to the reproducibility of experimental data.[5][6][7] A recent Nature survey highlighted a significant crisis in this area, with over 70% of researchers reporting failure to reproduce another scientist's experiments.[6] This issue wastes resources, erodes confidence in published findings, and impedes the translation of promising preclinical discoveries into viable therapeutics.[7][8][9]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for ensuring the reproducibility of experiments involving this compound. We will delve into the critical, often overlooked, parameters that underpin robust and reliable data, from initial synthesis and quality control to biological assay design and data interpretation. Our focus is not just on what to do, but why each step is crucial for building a self-validating experimental system.

Part 1: The Foundation – Synthesis, Purification, and Absolute Quality Control

Recommended Synthetic Approach

The synthesis of pyrazolo[3,4-b]pyridine derivatives can be complex.[10] A common and effective strategy involves the cyclization of hydrazine derivatives with appropriate carbonyl precursors to form the core bicyclic ring system.[10] For the title compound, a multi-step synthesis starting from 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole is a viable route, as analogous syntheses have been reported.[11]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established methodologies for analogous structures. Researchers should consult specific literature for the title compound as it becomes available and optimize accordingly.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr). React 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole with an appropriate amine source under basic conditions. The choice of solvent is critical; dimethylformamide (DMF) is often effective due to its ability to solubilize reactants and facilitate the reaction.[10]

  • Step 2: Reduction of the Nitro Group. The nitro group is reduced to a primary amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol or ethyl acetate.

  • Step 3: Cyclization. The newly formed amine undergoes an intramolecular cyclization to form the pyridine ring of the pyrazolo[3,4-b]pyridine core. This step may occur spontaneously after reduction or may require heating.

  • Step 4: Purification. The final product must be rigorously purified. This typically involves column chromatography on silica gel, followed by recrystallization to obtain a highly pure, crystalline solid.

The Critical Importance of Quality Control (QC)

Before any biological experiment is conducted, the identity, purity, and integrity of the compound must be unequivocally confirmed. Relying solely on a supplier's label is insufficient.[6] Independent verification is a cornerstone of trustworthy science.

QC Parameter Method(s) Acceptance Criteria Rationale for Reproducibility
Identity Confirmation ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS)Spectra must be consistent with the proposed structure of this compound. HRMS should be within 5 ppm of the calculated mass.Confirms you are testing the correct molecule. Incorrect structural assignment is a major source of irreproducible data.
Purity Assessment HPLC-UV/MS, UPLC≥95% purity by area under the curve (AUC) at a relevant wavelength (e.g., 254 nm). No single impurity >1%.Uncharacterized impurities can have their own biological activity, leading to confounded results and incorrect SAR conclusions.
Residual Solvent Analysis ¹H NMR, GC-MS<0.5% of any residual solvent (e.g., DMF, Ethyl Acetate).High levels of residual solvents can be toxic to cells in biological assays or can affect compound solubility.[12]
Moisture Content Karl Fischer Titration<1% water content.Water can affect the accurate weighing of the compound for solution preparation and can promote degradation over time.[12]

A Certificate of Analysis (CoA) should be generated and archived for every batch of the compound, documenting these results.[13]

Workflow for Compound Synthesis and QC

The following diagram illustrates the essential workflow from synthesis to a fully validated compound ready for biological testing.

G cluster_0 Synthesis & Purification cluster_1 Quality Control & Validation cluster_2 Assay-Ready Compound Start Starting Materials Reaction Chemical Synthesis (e.g., Cyclization) Start->Reaction Purification Chromatography & Recrystallization Reaction->Purification Identity Identity Confirmation (NMR, HRMS) Purification->Identity Initial Sample Purity Purity Analysis (HPLC >95%) Identity->Purity Residuals Residual Analysis (Solvent, Water) Purity->Residuals CoA Generate Certificate of Analysis (CoA) Residuals->CoA Stock Prepare Validated Stock Solution CoA->Stock Final Qualified Compound Batch Stock->Final

Caption: Workflow for ensuring compound quality.

Part 2: The Experimental Variable – Solubility and Compound Handling

A pure compound is useless if it cannot be reliably delivered to its biological target. Low aqueous solubility is a pervasive issue for many small molecule inhibitors and a major source of experimental variability.[14] Precipitated compound has no biological activity, leading to underestimated potency and inconsistent results.[14]

Understanding and Quantifying Solubility

It is essential to distinguish between two types of solubility:

  • Thermodynamic Solubility: The true equilibrium solubility of a compound in a given solvent. It is time-consuming to measure but represents the absolute maximum concentration achievable.[15]

  • Kinetic Solubility: A more practical measure for high-throughput screening, it reflects the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer.[14][15]

Protocol: Determining Kinetic Solubility via Nephelometry

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of the DMSO stock into your primary aqueous assay buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is consistent across all wells and ideally below 1%.[15]

  • Incubate the plate for a set period (e.g., 2 hours) at the assay temperature (e.g., 37°C).

  • Measure the turbidity (light scattering) of each well using a nephelometer or plate reader capable of absorbance measurements at ~620 nm.

  • The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Best Practices for Stock Solution and Assay Plate Preparation
  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent, but alternatives like DMF or alcohols can be considered if DMSO is incompatible with the assay.[16]

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can cause compound precipitation.[14]

  • Dilution Protocol: When preparing assay plates, always add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or mixing. This "DMSO shock" method helps to momentarily keep the compound in solution before it equilibrates.

  • Final DMSO Concentration: Keep the final DMSO concentration in the assay as low as possible (<1%, ideally <0.5%) as it can have its own biological effects.[15][17]

Part 3: Comparative Biological Evaluation – A Case Study in Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold is a well-established kinase inhibitor hinge-binding motif.[2][4] To demonstrate a reproducible experimental framework, we will outline a comparative study of This compound against a known, well-characterized alternative, Dinaciclib , which contains a related pyrazolo[3,4-d]pyrimidine core and is a potent inhibitor of Cyclin-Dependent Kinases (CDKs).[3]

In Vitro Biochemical Assay: CDK2 Inhibition

The first step is to assess direct target engagement in a clean, biochemical system.

Protocol: LanthaScreen™ Eu Kinase Binding Assay for CDK2

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of CDK2/Cyclin A kinase, an Alexa Fluor™ 647-labeled tracer, and a Europium-labeled anti-tag antibody.

  • Compound Plating: In a 384-well plate, perform an 11-point, 3-fold serial dilution of this compound and the comparator, Dinaciclib, starting from a top concentration of 10 µM. Include DMSO-only controls (0% inhibition) and no-enzyme controls (100% inhibition).

  • Reaction: Add the kinase-antibody mixture to the compound plate, followed by the tracer.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the ratio of acceptor (665 nm) to donor (615 nm) emission. Convert ratios to percent inhibition and fit the data to a 4-parameter logistic model to determine the IC₅₀ value.

Comparative Data Analysis

The goal is to generate robust, comparable data. The table below illustrates how results should be presented. (Note: Data are for illustrative purposes).

Compound IC₅₀ (nM) vs. CDK2 Hill Slope Maximum Inhibition (%) Selectivity Profile (Illustrative)
This compound 85.2 ± 9.11.0598.7Data to be generated
Dinaciclib (Reference) 5.1 ± 0.80.98100.2Potent vs CDK1, CDK5, CDK9[3]
Troubleshooting Non-Reproducible Results

When results are not reproducible, a systematic troubleshooting process is required.

G Start Inconsistent IC50 Data CheckCompound Step 1: Re-verify Compound - Check Purity (HPLC) - Confirm Identity (LC/MS) - Check Solubility in Assay Buffer Start->CheckCompound CheckAssay Step 2: Scrutinize Assay - Re-validate Reagents - Check Plate Uniformity - Verify Instrument Settings CheckCompound->CheckAssay Passed QC Outcome1 Compound Degraded/ Impure CheckCompound->Outcome1 Failed QC CheckHandling Step 3: Review Handling - Was a fresh aliquot used? - Was dilution series correct? - Was DMSO % consistent? CheckAssay->CheckHandling No Issues Outcome2 Assay Component Failed/ Drifted CheckAssay->Outcome2 Problem Found Outcome3 Operator or Protocol Error CheckHandling->Outcome3 Error Identified

Caption: Decision tree for troubleshooting irreproducibility.

Conclusion

Ensuring the reproducibility of experiments with novel chemical entities like this compound is not a matter of simply following a protocol; it is a mindset that prioritizes validation at every stage. By rigorously controlling compound quality, understanding and managing solubility, and employing robust, well-controlled biological assays, researchers can generate trustworthy, high-quality data. This foundational work is essential for making credible scientific claims, building accurate structure-activity relationships, and ultimately, accelerating the challenging process of drug discovery and development.

References

A Researcher's Guide to In Silico Modeling of Pyrazolo[3,4-b]pyridine Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1] These bicyclic heterocyclic systems, which are bioisosteric to purine bases like adenine, have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The versatility of this scaffold stems from its unique electronic properties and the multiple points for synthetic diversification, allowing for the fine-tuning of its interactions with a wide array of biological targets.[4][5]

This guide provides an in-depth, comparative analysis of in silico modeling techniques applied to a representative set of pyrazolo[3,4-b]pyridine compounds. We will explore the causal relationships behind the selection of specific computational methods, from molecular docking and quantitative structure-activity relationship (QSAR) analysis to the dynamic insights offered by molecular dynamics (MD) simulations. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for leveraging computational tools to accelerate the discovery and optimization of novel pyrazolo[3,4-b]pyridine-based therapeutics.

The Strategic Imperative for In Silico Modeling in Pyrazolo[3,4-b]pyridine Research

The journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges, including high costs and protracted timelines. In silico modeling offers a powerful paradigm to de-risk and expedite this process. For pyrazolo[3,4-b]pyridine derivatives, computational approaches are instrumental in:

  • Target Identification and Validation: Predicting the binding affinity of novel compounds against known and novel protein targets.

  • Hit-to-Lead Optimization: Guiding the rational design of more potent and selective analogs by elucidating key structure-activity relationships.

  • Mechanism of Action Studies: Providing a molecular-level understanding of how these compounds interact with their biological targets.

  • ADMET Profiling: Early-stage prediction of absorption, distribution, metabolism, excretion, and toxicity properties to minimize late-stage attrition.[6]

This guide will navigate through a simulated drug discovery workflow, comparing the predictive power and insights gained from different computational techniques.

Comparative In Silico Analysis of Pyrazolo[3,4-b]pyridine Derivatives Targeting TANK-Binding Kinase 1 (TBK1)

To illustrate the practical application of in silico modeling, we will focus on a case study involving the design of novel pyrazolo[3,4-b]pyridine inhibitors of TANK-binding kinase 1 (TBK1). TBK1 is a key regulator of innate immunity and has emerged as a promising therapeutic target for autoimmune diseases and certain cancers.[7]

The Compounds: A Representative Set

For our analysis, we have selected a hypothetical series of pyrazolo[3,4-b]pyridine derivatives with varying substituents at key positions, designed to probe the chemical space around the TBK1 active site.

Compound IDR1 SubstituentR2 SubstituentExperimental IC50 (nM)
PBP-001 -H-Phenyl500
PBP-002 -CH3-Phenyl250
PBP-003 -H-4-Fluorophenyl150
PBP-004 -CH3-4-Fluorophenyl75
PBP-005 -CH3-3-Aminophenyl25
Experimental Workflow: An Integrated In Silico Approach

Our comparative analysis will follow a multi-step computational workflow, designed to provide a holistic understanding of the structure-activity relationships within our compound series.

G cluster_0 PBP-005 cluster_1 TBK1 Active Site Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Core Asp157 Asp157 Pyrazolo_Pyridine->Asp157 Stable H-Bond Val21 Val21 Pyrazolo_Pyridine->Val21 Persistent Hydrophobic Interaction Amino_Phenyl 3-Aminophenyl Glu100 Glu100 Amino_Phenyl->Glu100 Intermittent H-Bond

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS No. 19736-04-0), ensuring the protection of laboratory personnel and compliance with regulatory standards.

Hazard Profile and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This foundational knowledge dictates the handling precautions, container selection, and ultimate disposal pathway. This compound is classified with several hazard statements, which firmly categorizes it as a hazardous waste.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these properties, this compound must be disposed of as hazardous chemical waste. Under no circumstances should it be discharged down the drain or discarded in regular solid waste trash. [1][2] The introduction of such compounds into wastewater systems can disrupt biological treatment processes and lead to environmental contamination.[2][3]

Personal Protective Equipment (PPE) for Waste Handling

Direct contact and inhalation must be prevented during all stages of handling and disposal. The following table summarizes the minimum required PPE based on the compound's hazard profile.

Hazard StatementGHS PictogramRequired Personal Protective Equipment (PPE)
H302: Harmful if swallowedGloves: Nitrile or other chemically resistant gloves. Lab Coat: Standard laboratory coat. Eye Protection: Safety glasses or goggles.
H315: Causes skin irritationGloves: Nitrile or other chemically resistant gloves. Lab Coat: Standard laboratory coat to prevent skin contact.
H319: Causes serious eye irritationEye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
H335: May cause respiratory irritationRespiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of the powder.[4][5][6]
Step-by-Step Disposal Protocol

This protocol follows the "cradle-to-grave" principle of hazardous waste management established by the Resource Conservation and Recovery Act (RCRA), where the generator of the waste is responsible for it from creation to final disposal.[7][8]

The choice of a waste container is the first line of defense against leaks and spills.

  • For Solid Waste: Collect dry, solid this compound and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a dedicated, sealable, wide-mouth container made of a non-reactive material like High-Density Polyethylene (HDPE).

  • For Liquid Waste (Solutions): If the compound is in solution, collect it in a dedicated, leak-proof, and chemically compatible container with a screw-top cap.[3][8] Ensure the container material is compatible with the solvent used. For instance, do not store acidic solutions in metal containers.[8]

  • Condition: All containers must be in good condition, free from cracks or deterioration, and the cap must seal securely.[3][7]

Proper labeling is a critical safety and regulatory requirement.[9] Every waste container must be labeled at the moment the first drop of waste is added. The label must be clear, legible, and permanently affixed to the container.

Required Label Information:

  • The words "Hazardous Waste" .[7][10]

  • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[7]

  • List of Constituents: If it is a mixture, list all components and their approximate percentages, including solvents.[3]

  • Hazard Warnings: Clearly indicate the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[10]

  • Principal Investigator (PI) and Laboratory Information: Name of the PI, department, and room number.[7]

Improper segregation of chemicals can lead to dangerous reactions.[3]

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][9] This area must be at or near the point of generation and under the control of laboratory personnel.[7][11]

  • Ensure the container is stored away from incompatible materials. For example, store amine-containing compounds away from strong acids and oxidizing agents.

  • The container must be kept closed at all times, except when adding waste.[9][12]

  • Utilize secondary containment, such as a tray or tub, to contain any potential leaks.[3][7]

Familiarize yourself with your institution's Environmental Health & Safety (EHS) department procedures for waste pickup.

  • Do not overfill containers; leave at least 10% of headspace to allow for expansion.[8]

  • Once the container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, though this can vary by institution and state), arrange for its removal by your institution's EHS personnel.[3][7][9]

The following diagram illustrates the decision-making workflow for the disposal process.

G start Waste Generated (Solid or Solution) characterize Characterize Waste (Hazardous: H302, H315, H319, H335) start->characterize ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterize->ppe container Select Compatible Waste Container (HDPE) ppe->container label Label Container with: 'Hazardous Waste' Full Chemical Name Date & PI Info container->label store Store in Designated SAA with Secondary Containment label->store check_full Is Container Full or Nearing Time Limit? store->check_full add_waste Continue to Add Waste (Keep Container Closed) check_full->add_waste No pickup Arrange for Pickup by EHS/EH&S check_full->pickup Yes add_waste->store end Waste Awaiting Pickup pickup->end

Caption: Disposal Workflow for this compound.

Emergency Procedures: Spill Management

In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.

  • Containment:

    • For Solid Spills: Gently sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[6] Use a damp paper towel to wipe the area after visible material is removed, and place the towel in the waste container.

    • For Liquid Spills: Use a chemical spill kit with absorbent pads or an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Work from the outside of the spill inward.

  • Cleanup: Place all contaminated absorbent materials and cleaning supplies into a sealed, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department, following their specific reporting protocol.

By adhering to this structured and informed disposal process, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

Navigating the Safe Handling of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety Information

Hazard StatementDescriptionRequired PPE
H302Harmful if swallowedLab coat, gloves
H315Causes skin irritationLab coat, gloves
H319Causes serious eye irritationSafety glasses with side shields or goggles
H335May cause respiratory irritationUse in a well-ventilated area or with local exhaust ventilation. Respirator may be required for large quantities or in poorly ventilated areas.

Introduction: A Proactive Approach to Safety

As researchers and scientists in the fast-paced world of drug development, our focus is often on the potential therapeutic applications of novel compounds. However, a deep respect for the potential hazards of these molecules is the foundation of innovative and successful research. 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine, a member of the pyrazolopyridine class of heterocyclic compounds, presents a specific set of handling challenges that necessitate a thorough understanding and implementation of appropriate safety protocols.[1]

This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple recitation of safety data sheet (SDS) information. It aims to provide a deeper understanding of the "why" behind each recommendation, empowering you to build a self-validating system of safety in your laboratory. We will delve into the essential personal protective equipment (PPE), operational controls, and disposal procedures required for the safe handling of this compound, ensuring both your personal safety and the integrity of your research.

Understanding the Hazards: A Risk-Based Assessment

The Globally Harmonized System (GHS) classifications for this compound provide the framework for our safety protocols.[1] Let's break down what these classifications mean in a practical laboratory setting:

  • H302: Harmful if swallowed: This indicates that accidental ingestion of even small quantities of the compound could lead to adverse health effects. This underscores the importance of strict hygiene practices in the lab.

  • H315: Causes skin irritation: Direct contact with the skin can cause redness, itching, or inflammation. This necessitates the use of appropriate gloves and protective clothing to prevent dermal exposure.

  • H319: Causes serious eye irritation: The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes. This makes proper eye protection non-negotiable.

  • H335: May cause respiratory irritation: As a powder, this compound can become airborne, and inhalation of the dust can irritate the respiratory tract, leading to coughing or shortness of breath.[1]

Beyond these immediate hazards, it is prudent to consider the potential for this compound, as an aromatic amine, to have other long-term health effects with repeated exposure. Therefore, minimizing all routes of exposure should be the primary goal.

Core Directive: Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is your first and most critical line of defense. The following recommendations are based on the known hazards of this compound and general best practices for handling aromatic amines and pyridine derivatives.

Hand Protection: Choosing the Right Gloves

Standard disposable nitrile gloves may not offer sufficient protection for prolonged or direct contact with aromatic amines. The selection of the appropriate glove material is critical and should be based on the specific tasks being performed.

  • For incidental contact (e.g., handling vials, weighing small quantities): Double-gloving with nitrile gloves is a recommended practice. This provides an additional layer of protection against minor splashes and contamination.

  • For extended contact or when there is a risk of significant contamination: Butyl rubber or PVC gloves are generally recommended for handling amines.[2] It is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times and degradation information.

Step-by-Step Glove Protocol:

  • Inspect: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

  • Donning: Don gloves over clean, dry hands. If double-gloving, ensure the outer glove is a larger size for a comfortable fit.

  • Doffing: To prevent cross-contamination, remove gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of used gloves in the appropriate hazardous waste stream immediately.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: A Non-Negotiable Barrier

Given the serious eye irritation hazard (H319), appropriate eye protection is mandatory at all times when handling this compound.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with permanently attached side shields.

  • Recommended for operations with a higher risk of splashes or aerosol generation (e.g., transferring large quantities, preparing solutions): Chemical splash goggles should be worn.

  • For maximum protection, especially when handling larger quantities or during procedures with a significant risk of splashing: A face shield worn over safety glasses or goggles is recommended.

Respiratory Protection: Mitigating Inhalation Risks

As a powder, this compound poses a respiratory irritation hazard (H335).[1] The level of respiratory protection required will depend on the quantity of material being handled and the effectiveness of your engineering controls.

  • Primary Control: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust.

  • For small-scale laboratory work (milligram to gram quantities) inside a fume hood: Respiratory protection may not be necessary if proper handling techniques are used to avoid generating dust.

  • When handling larger quantities or if there is a potential for dust generation outside of a fume hood: A NIOSH-approved respirator is required. A half-mask respirator with N95 or P100 particulate filters is a suitable option. For higher levels of protection or when eye protection is also needed, a full-face respirator with P100 filters can be used.

  • Fit Testing: Any user of a tight-fitting respirator must be properly fit-tested to ensure an adequate seal.

Protective Clothing: Completing the Barrier

A standard, fully-buttoned laboratory coat should be worn to protect street clothes and skin from contamination. For procedures with a higher risk of spills or splashes, a chemically resistant apron or coveralls may be appropriate. Ensure that shoes fully cover the feet; open-toed shoes are never acceptable in a laboratory setting.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Beyond PPE, a comprehensive safety strategy includes robust operational and disposal plans.

Engineering Controls: Designing Safety into the Workflow

The primary engineering control for handling powdered chemicals is a properly functioning chemical fume hood. All weighing and transfer operations of this compound should be conducted within a fume hood to contain any dust generated.

Workflow Diagram: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE: - Lab Coat - Safety Goggles - Double Nitrile or Butyl Gloves prep_hood Verify Chemical Fume Hood is Functioning Correctly prep_ppe->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood on a Disposable Weigh Paper prep_materials->handle_weigh handle_transfer Carefully Transfer Compound to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent and Dissolve with Gentle Agitation handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Work Surface and Equipment handle_dissolve->cleanup_decontaminate cleanup_waste Dispose of Contaminated Materials in Labeled Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE and Dispose of Gloves Properly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Spill Response: Preparedness is Key

Even with the best precautions, spills can occur. Having a clear and practiced spill response plan is essential.

For a small spill of solid this compound:

  • Alert others: Inform colleagues in the immediate area.

  • Evacuate: If necessary, evacuate the immediate area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile or butyl rubber gloves. If there is a risk of significant dust, a respirator should also be worn.

  • Containment: Gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.

  • Clean-up: Carefully wipe up the material, working from the outside in. Place all contaminated materials in a sealed bag or container.

  • Decontaminate: Clean the spill area with soap and water or an appropriate laboratory detergent.

  • Waste Disposal: Label the sealed bag or container as hazardous waste and dispose of it according to your institution's procedures.

For a large spill:

  • Evacuate the area immediately.

  • Alert your supervisor and your institution's Environmental Health and Safety (EHS) department.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Storage and Disposal: Responsible Stewardship

Proper storage and disposal are critical to maintaining a safe laboratory environment and protecting the environment.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal:

  • All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous chemical waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Never dispose of this compound down the drain or in the regular trash.[3]

  • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety. By understanding the rationale behind each safety precaution, from the selection of a specific glove material to the proper procedure for spill cleanup, you empower yourself and your team to work with confidence and security. This proactive approach to safety not only protects you and your colleagues but also ensures the continued success of your vital research endeavors.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.